5-methoxy-N-methylpyrimidin-4-amine
Description
Properties
CAS No. |
1447967-24-9 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-methoxy-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3O/c1-7-6-5(10-2)3-8-4-9-6/h3-4H,1-2H3,(H,7,8,9) |
InChI Key |
DOLSCQXEQRKVEV-UHFFFAOYSA-N |
SMILES |
CNC1=NC=NC=C1OC |
Canonical SMILES |
CNC1=NC=NC=C1OC |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 5-Methoxy-N-methylpyrimidin-4-amine and its Analogs for Researchers and Drug Development Professionals
Disclaimer: Due to the limited availability of specific technical data for 5-methoxy-N-methylpyrimidin-4-amine, this guide will focus on the closely related and better-documented analog, 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine , as a representative compound of this class. The principles, protocols, and analyses presented are based on this analog and established knowledge of pyrimidine chemistry, providing a robust framework for researchers in this field.
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. As a privileged scaffold, its derivatives have been extensively explored for a wide range of pharmacological activities. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine, a representative of the 5-methoxy-N-methylpyrimidin-4-amine class of compounds. Understanding the nuances of this molecule is critical for its potential application in the development of novel therapeutics, particularly as kinase inhibitors and other targeted agents.[1][2]
The strategic placement of the methoxy, methylamino, and phenyl groups on the pyrimidine core creates a unique electronic and steric profile, influencing its reactivity, solubility, and biological target engagement. This document will serve as a practical resource for scientists, offering both foundational knowledge and actionable protocols.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the key physicochemical characteristics of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine.
| Property | Value | Source |
| CAS Number | 477863-75-5 | [3] |
| Molecular Formula | C₁₂H₁₃N₃O | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
| Physical Form | Solid | [4] |
| Purity | ≥90% | [3][4] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
| SMILES | CNC1=NC(C2=CC=CC=C2)=NC=C1OC | [3] |
| InChI Key | ISAAHKWJEGJNBZ-UHFFFAOYSA-N | [4] |
Structural Diagram
Caption: A potential synthetic route to 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine.
Experimental Protocol: Synthesis
This protocol describes a general method for the synthesis of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine.
Step 1: Synthesis of 2-Phenyl-5-methoxypyrimidin-4-amine
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add methoxymalononitrile (1.0 eq) and benzamidine hydrochloride (1.0 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2-phenyl-5-methoxypyrimidin-4-amine.
Step 2: N-methylation
-
Suspend 2-phenyl-5-methoxypyrimidin-4-amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH, 1.2 eq), portion-wise at 0°C.
-
Stir the mixture for 30 minutes, then add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Protocol
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are combined and the solvent is evaporated to yield the pure 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine.
Spectroscopic Analysis
A comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine is not readily available in the provided search results, predicted chemical shifts can be estimated based on analogous structures. [5][6][7]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine-H | ~8.0 - 8.2 | Singlet |
| Phenyl-H | ~7.3 - 7.8 | Multiplet |
| Methoxy-CH₃ | ~3.9 - 4.1 | Singlet |
| N-Methyl-CH₃ | ~3.0 - 3.2 | Singlet |
| NH | ~5.0 - 5.5 | Broad Singlet |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C2 | ~160 - 165 |
| Pyrimidine C4 | ~155 - 160 |
| Pyrimidine C5 | ~140 - 145 |
| Pyrimidine C6 | ~150 - 155 |
| Phenyl C | ~128 - 135 |
| Methoxy C | ~55 - 60 |
| N-Methyl C | ~25 - 30 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. [8] Expected Fragmentation Pattern:
-
Molecular Ion (M+) : The mass spectrum should show a prominent molecular ion peak at m/z 215.25.
-
Key Fragments : Expect to see fragments corresponding to the loss of a methyl radical (•CH₃) from the methoxy or N-methyl group, and cleavage of the pyrimidine ring. [9]
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. [8]2. Further dilute the stock solution to a working concentration of 1-10 µg/mL. [8] Instrumentation (LC-MS/MS):
-
Liquid Chromatograph: An Agilent or Waters UPLC/HPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing heterocyclic compounds.
Reactivity and Stability
The reactivity of the 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine is influenced by the electron-donating and -withdrawing properties of its substituents. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack. [10]
-
Nucleophilic Aromatic Substitution (SNAr): While there are no leaving groups on the pyrimidine ring in this specific molecule, related halopyrimidines are known to undergo SNAr reactions. [10]* Electrophilic Aromatic Substitution: The pyrimidine ring is generally deactivated towards electrophilic attack. However, the electron-donating methoxy and amino groups can direct electrophiles to specific positions.
-
Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation. [3]
Potential Applications in Drug Discovery
The aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. [1]These compounds can act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase active site. [1] Derivatives of 4-aminopyrimidine have shown promise as inhibitors of various kinases, including:
-
Janus Kinases (JAKs) [11]* Epidermal Growth Factor Receptor (EGFR) [1]* Fibroblast Growth Factor Receptor (FGFR) [12]* Checkpoint Kinase 1 (CHK1) [13] The specific substitution pattern of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine makes it an interesting candidate for screening against a panel of kinases to identify potential therapeutic leads for oncology and inflammatory diseases.
Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the evaluation of a novel pyrimidine derivative as a kinase inhibitor.
Conclusion
5-methoxy-N-methyl-2-phenylpyrimidin-4-amine, as a representative of its class, embodies the potential of substituted pyrimidines in modern drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and methods for its analytical characterization. The insights and protocols herein are intended to empower researchers to further explore the therapeutic potential of this and related compounds. A thorough understanding of its chemistry is the first step towards unlocking its biological activity and developing the next generation of targeted therapies.
References
-
5-methoxy-4-methylpyrimidin-2-amine (C6H9N3O). PubChemLite. [Link]
-
CAS No : 769-82-4 | Product Name : 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Pharmaffiliates. [Link]
-
CAS RN 3090742-59-6 | N-(Diphenylmethylidene)-4-methoxy-5-methylpyrimidin-2-amine. Hoffman Fine Chemicals. [Link]
-
Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
(PDF) Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. ResearchGate. [Link]
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. PMC. [Link]
-
2-Methoxy-5-methylpyridin-4-amine | CAS 1260663-96-4. AMERICAN ELEMENTS. [Link]
-
The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. The Royal Society of Chemistry. [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine | 477863-75-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
5-methoxy-N-methylpyrimidin-4-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-methoxy-N-methylpyrimidin-4-amine
Authored by: Gemini, Senior Application Scientist
Publication Date: March 14, 2026
Abstract
This technical guide provides a comprehensive, in-depth overview of a plausible and scientifically grounded synthetic pathway for 5-methoxy-N-methylpyrimidin-4-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process designed for adaptability and is based on established principles of pyrimidine chemistry. This document details the reaction mechanisms, experimental protocols, and key strategic considerations for each synthetic step. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, actionable methodologies.
Introduction and Strategic Overview
The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, owing to its ability to mimic the structures of endogenous nucleobases and interact with a wide range of biological targets. The specific substitution pattern of 5-methoxy-N-methylpyrimidin-4-amine imparts a unique combination of electronic and steric properties that make it an attractive building block for novel drug candidates. The methoxy group at the 5-position and the N-methylamino group at the 4-position can engage in specific hydrogen bonding and hydrophobic interactions within protein binding pockets.
The synthetic strategy outlined in this guide is a four-step sequence commencing with the construction of the pyrimidine ring, followed by functional group interconversions to install the desired substituents. The pathway is designed to utilize readily available starting materials and employs robust chemical transformations known for their reliability and scalability.
Overall Synthetic Pathway
The proposed synthesis of 5-methoxy-N-methylpyrimidin-4-amine proceeds through the following key stages:
Caption: Proposed four-step synthesis of 5-methoxy-N-methylpyrimidin-4-amine.
Step 1: Synthesis of 2,4-dihydroxy-5-methoxypyrimidine
The synthesis commences with the construction of the pyrimidine core. This is achieved through a condensation reaction to form a key intermediate, which is then cyclized with urea. This approach is advantageous as it builds the substituted pyrimidine ring from simple, acyclic precursors.
Reaction Scheme
Caption: Synthesis of the pyrimidine core via condensation and cyclization.
Experimental Protocol
-
Part A: Preparation of α-methoxy-β-ethoxy-acrylic acid methyl ester
-
To a reaction vessel equipped with a stirrer, add ethyl formate and solid sodium methoxide.
-
Cool the mixture and then add methyl methoxyacetate dropwise while maintaining a low temperature to control the exothermic condensation reaction.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
The product of this step, the sodium salt of α-methoxy-β-hydroxy-acrylic acid methyl ester, is typically used directly in the next step without purification.
-
-
Part B: Cyclization to form 2,4-dihydroxy-5-methoxypyrimidine
-
To the crude product from Part A, add methanol and urea.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and cool in an ice bath.
-
Neutralize the solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 2,4-dihydroxy-5-methoxypyrimidine.[1]
-
Mechanistic Insights and Justification
The first part of this step is a Claisen condensation between methyl methoxyacetate and ethyl formate, where sodium methoxide acts as the base to deprotonate the α-carbon of the methoxyacetate. The resulting enolate then attacks the carbonyl carbon of ethyl formate. The subsequent cyclization with urea is a classic pyrimidine synthesis. The two amine groups of urea act as nucleophiles, attacking the carbonyl and enol ether carbons of the intermediate, followed by dehydration to form the aromatic pyrimidine ring.
Step 2: Synthesis of 2,4-dichloro-5-methoxypyrimidine
With the pyrimidine ring constructed, the next step is to convert the hydroxyl groups into more reactive chloro groups. This is a crucial transformation as the chloro substituents act as excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.
Reaction Scheme
Caption: Chlorination of the dihydroxypyrimidine intermediate.
Experimental Protocol
-
In a reaction flask, combine 2,4-dihydroxy-5-methoxypyrimidine, phosphorus oxychloride (POCl₃), and N,N-dimethylaniline.[2]
-
Heat the mixture to reflux and maintain for 2-3 hours. The N,N-dimethylaniline acts as a catalyst and acid scavenger.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and should be done with caution in a well-ventilated fume hood.
-
The product will precipitate out of the aqueous solution. Filter the solid and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 2,4-dichloro-5-methoxypyrimidine.[1][2][3]
Causality Behind Experimental Choices
Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The addition of a tertiary amine like N,N-dimethylaniline is known to accelerate the reaction. The workup procedure involving quenching with ice is necessary to hydrolyze the highly reactive POCl₃ and to precipitate the organic product.
Step 3: Selective Monosubstitution with Methylamine
This step is the key to introducing the N-methylamino group at the desired position. In 2,4-dichloropyrimidines, the 4-position is generally more susceptible to nucleophilic attack than the 2-position. This regioselectivity is a well-established principle in pyrimidine chemistry and allows for a controlled, selective reaction.
Reaction Scheme
Caption: Selective nucleophilic aromatic substitution at the C4 position.
Experimental Protocol
-
Dissolve 2,4-dichloro-5-methoxypyrimidine in a suitable solvent such as ethanol, propanol, or THF.
-
Cool the solution in an ice bath.
-
Add a solution of methylamine (typically an aqueous solution or a solution in ethanol) dropwise to the cooled pyrimidine solution. An excess of methylamine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated.
-
Allow the reaction to stir at a low temperature and then gradually warm to room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Authoritative Grounding and Mechanistic Rationale
The greater reactivity of the 4-chloro substituent is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the 4-position compared to the 2-position.[4] The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chloro groups towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism.
Step 4: Dechlorination to Yield the Final Product
The final step in the synthesis is the removal of the remaining chloro group at the 2-position. Catalytic hydrogenation is a common and effective method for the dehalogenation of heterocyclic compounds.
Reaction Scheme
Caption: Final dechlorination step via catalytic hydrogenation.
Experimental Protocol
-
Dissolve 2-chloro-5-methoxy-N-methylpyrimidin-4-amine in a suitable solvent, such as methanol or ethanol.
-
Add a palladium on carbon catalyst (typically 5-10% Pd/C).
-
Add a base, such as triethylamine or sodium acetate, to neutralize the HCl that is formed during the reaction.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The final product can be purified by recrystallization or column chromatography to yield pure 5-methoxy-N-methylpyrimidin-4-amine.
Trustworthiness of the Protocol
Catalytic hydrogenation is a well-established and reliable method for the removal of chloro substituents from aromatic and heteroaromatic rings. The palladium catalyst facilitates the oxidative addition of the C-Cl bond, followed by hydrogenolysis. The presence of a base is crucial to prevent the reaction mixture from becoming acidic, which could lead to side reactions or catalyst deactivation.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Methyl Methoxyacetate, Urea | Sodium Methoxide, Ethyl Formate | 2,4-dihydroxy-5-methoxypyrimidine | 60-70% |
| 2 | 2,4-dihydroxy-5-methoxypyrimidine | POCl₃, N,N-dimethylaniline | 2,4-dichloro-5-methoxypyrimidine | 75-85%[2] |
| 3 | 2,4-dichloro-5-methoxypyrimidine | Methylamine | 2-chloro-5-methoxy-N-methylpyrimidin-4-amine | 70-90% |
| 4 | 2-chloro-5-methoxy-N-methylpyrimidin-4-amine | H₂, Pd/C, Base | 5-methoxy-N-methylpyrimidin-4-amine | 85-95% |
Note: Yields are estimates based on analogous transformations and may vary depending on reaction conditions and scale.
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of 5-methoxy-N-methylpyrimidin-4-amine. By leveraging well-established reactions in heterocyclic chemistry, this multi-step process offers a reliable route for obtaining this valuable compound for further research and development. The provided experimental protocols and mechanistic insights are intended to empower researchers to successfully implement and adapt this synthesis in their own laboratories.
References
- BenchChem. (2025). The Dawn of a Heterocycle: A Technical History of Methoxy-Substituted Pyrimidines. BenchChem Technical Guides.
- Baran, P. S., et al. (2006). One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents. HETEROCYCLES, 70, 581.
- Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 733.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
- Sasada, T., et al. (2009). An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction. Organic Letters, 11(10), 2161–2164.
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Support.
- Various Authors. (2025). Aminolysis of Methoxy Groups in Pyrimidine Derivatives.
- Various Authors. (2010). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 15(4), 2547–2565.
- Various Authors. (1956). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 75(3), 378-382.
- Google Patents. (2011). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- Various Authors. (1998). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Journal of Heterocyclic Chemistry, 35(6), 1395-1400.
- Various Authors. (n.d.). THE SYNTHESIS AND AMINOLYSIS OF SOME 4-CHLORO-2-(SUBSTITUTED)THIOPYRIMIDINES.
- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Google Patents. (2002). IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[5][6][7] TRIAZOLO [1,5-c] PYRIMIDINE.
- Google Patents. (2013). CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.
- Various Authors. (2022). Directed nucleophilic aromatic substitution reaction.
- Various Authors. (2019, January 19).
- Various Authors. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1515.
- BenchChem. (2025). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers. BenchChem Technical Guides.
Sources
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The 5-Methoxy-N-methylpyrimidin-4-amine Scaffold: A Structural and Synthetic Guide for Next-Generation LRRK2 Inhibitors
Executive Summary
In the landscape of neurodegenerative disease therapeutics, targeting the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a highly validated strategy for Parkinson’s Disease (PD) intervention. As a Senior Application Scientist specializing in kinase inhibitor design, I have observed that achieving the requisite central nervous system (CNS) penetrance while maintaining kinome selectivity is the primary bottleneck in lead optimization.
The 5-methoxy-N-methylpyrimidin-4-amine motif, and its reactive precursor 2-chloro-5-methoxy-N-methylpyrimidin-4-amine , serve as a privileged pharmacophore building block. This technical whitepaper deconstructs the structural rationale, mechanistic advantages, and validated synthetic workflows for utilizing this exact IUPAC scaffold in the development of potent LRRK2 modulators.
Chemical Identity and Physicochemical Properties
Before integrating a fragment into a drug discovery pipeline, its physicochemical baseline must be established. The core building block utilized in cross-coupling reactions is the 2-chloro derivative, which provides a highly reactive electrophilic center for downstream functionalization.
Table 1: Physicochemical Properties of the Reactive Intermediate
| Property | Value |
| IUPAC Name | 2-chloro-5-methoxy-N-methylpyrimidin-4-amine |
| Molecular Formula | C₆H₈ClN₃O |
| Molecular Weight | 173.60 g/mol |
| CAS Registry Number | 1351762-06-5 |
| SMILES String | ClC1=NC=C(OC)C(=N1)NC |
| Role in Synthesis | Electrophilic core for Buchwald-Hartwig or SNAr coupling |
Structural Rationale & Mechanistic Causality
Why does the 5-methoxy-N-methylpyrimidin-4-amine scaffold consistently yield superior LRRK2 inhibitors compared to standard pyrimidines? The causality lies in the precise spatial arrangement of its functional groups within the kinase ATP-binding pocket [1].
-
The Pyrimidine Core (Hinge Binder): The nitrogen atoms of the pyrimidine ring act as the primary hydrogen-bond acceptor/donor system, anchoring the molecule to the hinge region of the LRRK2 kinase domain.
-
The 5-Methoxy Substitution (Selectivity Driver): The electron-donating methoxy group at the 5-position serves a dual purpose. First, it modulates the pKa of the pyrimidine nitrogens, optimizing the strength of the hydrogen bond with the backbone NH of the hinge residue (Ala2016 in LRRK2) [2]. Second, it occupies a specific hydrophobic sub-pocket, providing steric bulk that actively prevents binding to off-target kinases (such as JAK2 or ALK), thereby driving selectivity.
-
The N-Methylamine at Position 4 (Conformational Lock): The N-methyl group restricts the conformational flexibility of the exocyclic amine. This "conformational lock" reduces the entropic penalty upon binding and directs downstream substituents into the solvent-exposed region.
Fig 1: Mechanism of aminopyrimidine-based LRRK2 inhibitors in Parkinson's Disease.
Quantitative Selectivity Profiling
When this scaffold is fully elaborated into a final Active Pharmaceutical Ingredient (API), the resulting selectivity profile is striking. The data below illustrates a representative profile for an optimized aminopyrimidine LRRK2 inhibitor against both wild-type (WT) and the hyperactive G2019S mutant [3].
Table 2: Representative Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs WT) | Clinical Relevance |
| LRRK2 (WT) | 13.0 | 1x (Baseline) | Target Engagement |
| LRRK2 (G2019S) | 6.0 | 2.1x | Primary PD Mutation |
| JAK2 | >5000 | >380x | Avoids immunosuppression |
| ALK | >2000 | >150x | Avoids off-target toxicity |
Experimental Methodologies & Synthesis Protocols
To ensure reproducibility in your drug discovery campaigns, the following protocol details the synthesis of the reactive intermediate. This methodology leverages a highly regioselective Nucleophilic Aromatic Substitution (SNAr).
Causality in Design: The 4-position of the 2,4-dichloropyrimidine system is inherently more electrophilic than the 2-position due to the para-like relationship with the other ring nitrogen. This allows for controlled mono-amination without the need for complex protecting group strategies [1].
Step-by-Step Synthesis of 2-chloro-5-methoxy-N-methylpyrimidin-4-amine
1. Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,4-dichloro-5-methoxypyrimidine (1.0 eq, e.g., 9.0 g) in anhydrous methanol (40 mL) to achieve approximately a 0.2 M concentration.
2. Controlled Amine Addition: Chill the reaction vessel to 0°C using an ice bath. Slowly add 8M methylamine in ethanol (1.5 eq, approx. 15 mL) dropwise. Expert Insight: The reaction is mildly exothermic. Controlling the temperature strictly during addition prevents over-reaction and minimizes the formation of the undesired 2,4-bis(methylamino) byproduct.
3. Reaction Propagation: Remove the ice bath and allow the mixture to warm naturally, stirring at room temperature (RT) for exactly 30 minutes.
4. Self-Validating In-Process Controls (IPC): Do not proceed to workup without validation.
-
TLC: Spot the reaction mixture against the starting material using a 1:1 Ethyl Acetate:Heptane solvent system. The starting material must completely disappear, replaced by a distinct lower-Rf product spot.
-
LCMS: Pull a 10 µL aliquot, dilute in methanol, and run a rapid LCMS. Confirm the mass shift (Expected [M+H]+=174.0 ).
5. Workup & Purification: Concentrate the reaction mixture under reduced pressure to yield the crude material. Purify via silica gel flash chromatography running a gradient of 1% to 10% Methanol in Dichloromethane (DCM) over 35 minutes. This yields the pure 2-chloro-5-methoxy-N-methylpyrimidin-4-amine as a stable solid ready for downstream coupling.
Fig 2: Synthesis workflow of LRRK2 modulators using the aminopyrimidine scaffold.
A Comprehensive Technical Guide on 5-Methoxy-N-methylpyrimidin-4-amine: Molecular Weight, Properties, and Application in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational scaffolds for a vast array of therapeutics, particularly kinase inhibitors and receptor antagonists. 5-Methoxy-N-methylpyrimidin-4-amine (CAS: 1447967-24-9) has emerged as a critical building block in the synthesis of highly selective pharmaceutical agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties—centered on its precise molecular weight of 139.16 g/mol —and details the mechanistic rationale and experimental workflows for its application in drug development [1].
Molecular Architecture & Physicochemical Profiling
The structural anatomy of 5-methoxy-N-methylpyrimidin-4-amine (Formula: ) consists of a pyrimidine core functionalized with an electron-donating methoxy group at the C5 position and a secondary N-methylamine group at the C4 position.
Understanding the precise molecular weight and isotopic distribution is critical for mass spectrometry (MS) validation during high-throughput screening and synthetic scale-up. The methoxy group increases the steric bulk and electron density of the ring, subtly tuning the of the pyrimidine nitrogens, which is a critical factor for optimizing hydrogen-bonding interactions in the binding pockets of target proteins [2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Significance |
| Chemical Formula | Determines elemental composition and isotopic profile. | |
| Average Molecular Weight | 139.16 g/mol | Standard value used for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 139.0746 Da | Target exact mass for high-resolution mass spectrometry (HRMS). |
| Expected m/z | 140.0824 | Primary target ion in positive Electrospray Ionization (ESI+). |
| H-Bond Donors | 1 (-NH) | Facilitates critical interactions with kinase hinge region backbones. |
| H-Bond Acceptors | 4 (N, N, N, O) | Enhances aqueous solubility and target binding affinity. |
| Topological Polar Surface Area | ~47.04 Ų | Optimal for membrane permeability and blood-brain barrier penetration. |
Mechanistic Rationale in Drug Design
The 139.16 g/mol fragment is rarely a drug on its own; rather, it is a highly optimized precursor. The strategic placement of the 5-methoxy and 4-N-methyl groups dictates the conformational geometry of the final drug molecule.
-
LRRK2 Modulators (Parkinson's Disease): Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a leading genetic cause of Parkinson's disease. Derivatives of 5-methoxy-N-methylpyrimidin-4-amine (specifically 2-chloro functionalized variants) are utilized to synthesize potent LRRK2 inhibitors. The pyrimidine nitrogens act as orthosteric hinge binders to the kinase domain, while the 5-methoxy group restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation [3].
-
Hepcidin Antagonists (Anemia): In iron metabolism disorders, hepcidin antagonists are designed to block the degradation of ferroportin. The 5-methoxy-N-methylpyrimidin-4-amine scaffold has been patented as a core structural motif in these antagonists, where its specific lipophilicity (LogP ~1.18) contributes to favorable pharmacokinetic distribution [4].
Workflow illustrating the synthetic divergence of 5-methoxy-N-methylpyrimidin-4-amine in drug design.
Experimental Workflows
Protocol 1: Analytical Validation of Molecular Weight (LC-MS/ESI+)
To ensure the integrity of the purchased or synthesized 5-methoxy-N-methylpyrimidin-4-amine, precise mass validation is required. This protocol is designed as a self-validating system to eliminate false positives.
-
Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source. Because the pyrimidine nitrogens and the secondary amine are basic, the acidic medium ensures they are fully protonated, maximizing ionization efficiency and signal-to-noise ratio in positive mode.
-
-
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Causality: The non-polar C18 stationary phase retains the moderately polar pyrimidine sufficiently to separate it from void volume salts and isobaric interferences, while the gradient ensures sharp, symmetrical peak elution.
-
-
Step 3: Mass Spectrometry (ESI+). Operate the Q-TOF mass spectrometer in positive electrospray ionization mode with a capillary voltage of 3.0 kV.
-
Self-Validating System: Run a solvent blank immediately prior to the sample to rule out column carryover. Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) infused continuously to ensure mass accuracy remains within <5 ppm.
-
-
Step 4: Data Analysis. Extract the ion chromatogram for the expected ion at m/z 140.0824 . Confirm that the isotopic distribution matches the theoretical profile (specifically, the M+1 peak should exhibit ~6.8% relative abundance due to natural incorporation).
LC-MS/ESI+ analytical workflow for validating the molecular weight of the pyrimidine derivative.
Protocol 2: Synthetic Incorporation via Nucleophilic Aromatic Substitution (SNAr)
When building complex kinase inhibitors, the 5-methoxy-N-methylpyrimidin-4-amine core is often pre-activated (e.g., as a 2-chloro derivative) and subjected to SNAr to append aryl amine groups [3].
-
Step 1: Reaction Setup. In a microwave-safe vial, combine 1.0 equivalent of the 2-chloro-pyrimidine core, 1.2 equivalents of the target aryl amine, and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous n-butanol.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. This prevents the protonation of the incoming aryl amine nucleophile, which would otherwise stall the reaction. n-Butanol provides a high-boiling, polar protic medium that stabilizes the highly polarized Meisenheimer complex transition state.
-
-
Step 2: Microwave Irradiation. Heat the reaction mixture to 120°C for 45 minutes under microwave irradiation.
-
Causality: The electron-donating 5-methoxy group deactivates the pyrimidine ring towards nucleophilic attack at the 2-position. While conventional heating would require >24 hours to overcome this high activation energy barrier, microwave dielectric heating rapidly and uniformly drives the reaction to completion.
-
-
Step 3: Workup and Purification. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous . Extract the organic layer, dry over , and purify via flash chromatography (Silica gel, DCM:MeOH gradient).
-
Self-Validating System: Monitor the column fractions via TLC (UV 254 nm) and confirm the product mass via LC-MS before pooling the fractions. This ensures no unreacted starting material (MW: 173.60 g/mol for the chloro-derivative) contaminates the final drug substance batch.
-
Conclusion
With a molecular weight of 139.16 g/mol , 5-methoxy-N-methylpyrimidin-4-amine is a highly efficient, low-molecular-weight building block that provides an optimal balance of hydrogen-bonding capacity, lipophilicity, and conformational rigidity. By adhering to strict analytical validation protocols and understanding the physicochemical causality behind its reactivity, drug development professionals can leverage this scaffold to engineer next-generation therapeutics for neurodegenerative and hematological diseases.
References
- Google Patents. "US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators." United States Patent and Trademark Office.
- Google Patents. "US20120202806A1 - Novel Pyrimidine- And Triazine-Hepcidine Antagonists." United States Patent and Trademark Office.
A Technical Guide to the Solubility of 5-methoxy-N-methylpyrimidin-4-amine for Researchers and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of any drug candidate. For novel heterocyclic compounds such as 5-methoxy-N-methylpyrimidin-4-amine, a thorough understanding of its solubility profile is paramount for advancing through the drug discovery pipeline. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this substituted pyrimidine. We will delve into the underlying principles governing the solubility of pyrimidine derivatives, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the rationale behind key experimental choices. This document is intended to serve as a comprehensive resource for researchers, enabling them to design and execute robust solubility studies, interpret the resulting data with confidence, and make informed decisions in the lead optimization process.
Introduction: The Central Role of Solubility in Drug Discovery
In the realm of drug discovery and development, poor aqueous solubility is a primary contributor to compound attrition. It can lead to a host of downstream challenges, including unreliable results in biological assays, difficulties in formulating a suitable dosage form for in vivo studies, and ultimately, poor bioavailability.[1][2] Pyrimidine derivatives, a class of compounds frequently investigated for their therapeutic potential, are often characterized by low water solubility. This can be attributed to their inherent lipophilicity and the strong crystal lattice energy of their planar ring structures.[3] Therefore, the early and accurate determination of the solubility of a novel pyrimidine derivative like 5-methoxy-N-methylpyrimidin-4-amine is not merely a routine measurement but a critical step in risk mitigation and resource management.
This guide will provide the necessary theoretical framework and practical methodologies to comprehensively characterize the solubility of 5-methoxy-N-methylpyrimidin-4-amine. We will explore two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the saturation point of the solvent with the solute when the system is at its lowest energy state. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]
-
Kinetic Solubility: This measurement is particularly relevant in the high-throughput screening environment of early drug discovery. It reflects the concentration of a compound that remains in solution under non-equilibrium conditions, typically after a compound is introduced from a concentrated DMSO stock solution into an aqueous buffer.[2][6]
A comprehensive understanding of both thermodynamic and kinetic solubility is essential for guiding medicinal chemistry efforts and selecting candidates with a higher probability of success.
Physicochemical Properties Influencing Solubility
The solubility of 5-methoxy-N-methylpyrimidin-4-amine is governed by a delicate balance of intermolecular forces between the solute molecules and the solvent molecules. Key factors include:
-
Lipophilicity: The N-methyl and methoxy groups, along with the pyrimidine core, contribute to the lipophilic character of the molecule. This inherent "fat-loving" nature tends to decrease solubility in aqueous media.
-
Crystal Lattice Energy: The energy required to break the bonds holding the molecules together in a solid crystal lattice is a significant barrier to dissolution. The planar nature of the pyrimidine ring can facilitate strong packing in the crystal, leading to higher lattice energy.[3]
-
Ionizability (pKa): The pyrimidine ring contains basic nitrogen atoms. The pKa of the compound will determine its ionization state at different pH values. For a basic compound, solubility generally increases in acidic (lower pH) solutions as the molecule becomes protonated and thus more polar.[3]
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The amine proton can act as a hydrogen bond donor. The ability to form hydrogen bonds with water molecules is crucial for aqueous solubility.
Experimental Determination of Solubility
This section provides detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of 5-methoxy-N-methylpyrimidin-4-amine.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the most reliable for determining equilibrium solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Principle: By introducing an excess of the solid compound, a saturated solution is formed in equilibrium with the undissolved solid. The concentration of the compound in the clear, filtered supernatant represents the thermodynamic solubility.
Experimental Protocol:
-
Preparation:
-
Add an excess amount of solid 5-methoxy-N-methylpyrimidin-4-amine (e.g., 2-5 mg) to a series of 2 mL microcentrifuge tubes. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
To each tube, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).
-
-
Equilibration:
-
Seal the tubes securely.
-
Place the tubes on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24 to 48 hours. This extended incubation time is crucial to ensure that the system reaches thermodynamic equilibrium.[3]
-
-
Phase Separation:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
-
Quantification:
-
Analyze the concentration of 5-methoxy-N-methylpyrimidin-4-amine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Prepare a standard curve of the compound with known concentrations in the same solvent to accurately determine the solubility.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated, a prerequisite for measuring equilibrium solubility.
-
Prolonged Agitation (24-48h): Allows sufficient time for the dissolution process to reach a true equilibrium, which is the hallmark of thermodynamic solubility.[9]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.
-
Filtration: Removes any undissolved micro-particulates that could lead to an overestimation of solubility.
Kinetic Solubility Assay
This high-throughput method is ideal for the early stages of drug discovery when many compounds need to be rapidly assessed.[6][10] It measures the solubility of a compound upon its addition from a concentrated DMSO stock to an aqueous buffer.
Principle: This assay determines the concentration at which a compound precipitates out of an aqueous solution when added from a DMSO stock. The point of precipitation is detected by light scattering (nephelometry) or by quantifying the amount of compound remaining in solution after filtration (direct UV or LC-MS).
Experimental Protocol (Direct UV/LC-MS Method):
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of 5-methoxy-N-methylpyrimidin-4-amine in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Plate Setup:
-
In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize its co-solvent effect.[6]
-
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter duration than the thermodynamic assay (e.g., 1-2 hours).[10]
-
Filtration: Use a 96-well filter plate to separate the precipitated compound from the soluble fraction.
-
Quantification:
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the UV absorbance at the compound's λmax.
-
Alternatively, analyze the filtrate using LC-MS for higher sensitivity and specificity.[11]
-
Calculate the concentration based on a standard curve prepared in the same buffer with the corresponding DMSO percentage.
-
Causality Behind Experimental Choices:
-
DMSO Stock: Allows for the high-throughput addition of compounds to aqueous buffers, mimicking typical screening protocols.
-
Short Incubation Time: Reflects the non-equilibrium conditions often present in in vitro biological assays.
-
Low Final DMSO Concentration: Minimizes the solubilizing effect of the organic co-solvent, providing a more accurate reflection of aqueous solubility.[6]
Data Presentation and Interpretation
While specific experimental data for 5-methoxy-N-methylpyrimidin-4-amine is not publicly available, the following table provides an illustrative summary of expected solubility data based on the general properties of pyrimidine derivatives.
| Solubility Type | Solvent/Buffer | Temperature (°C) | Illustrative Solubility (µg/mL) | Method |
| Thermodynamic | Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 10 - 50 | Shake-Flask with HPLC-UV |
| Thermodynamic | Water | 25 | 5 - 30 | Shake-Flask with HPLC-UV |
| Thermodynamic | Ethanol | 25 | > 1000 | Shake-Flask with HPLC-UV |
| Thermodynamic | Dimethyl Sulfoxide (DMSO) | 25 | > 2000 | Shake-Flask with HPLC-UV |
| Kinetic | Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 20 - 80 | DMSO stock addition, filtration, LC-MS |
Interpretation:
-
Low aqueous solubility (in PBS and water) is often observed for pyrimidine derivatives. A solubility of >60 µg/mL is a generally accepted goal for drug discovery compounds.[1]
-
Higher solubility in organic solvents like ethanol and DMSO is expected and is important for preparing stock solutions.
-
Kinetic solubility values may be higher than thermodynamic values due to the formation of supersaturated solutions.[7]
Visualization of Experimental Workflows
Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Workflow
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
Strategies for Improving Solubility
If 5-methoxy-N-methylpyrimidin-4-amine is found to have low aqueous solubility, several strategies can be employed to improve this property:
-
Chemical Modification: Introduction of polar functional groups to the pyrimidine scaffold can increase hydrophilicity and disrupt crystal packing, thereby enhancing solubility.[12]
-
pH Adjustment: For this basic compound, formulation in a buffer with a pH below its pKa will lead to protonation and increased solubility.[3]
-
Use of Co-solvents: For in vitro assays, the inclusion of water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can increase solubility.[3]
-
Formulation with Excipients: Complexation with cyclodextrins or the creation of amorphous solid dispersions with polymers are advanced formulation techniques to significantly enhance aqueous solubility.[3]
Conclusion
The solubility of 5-methoxy-N-methylpyrimidin-4-amine is a foundational parameter that will profoundly influence its journey through the drug discovery and development process. This guide has provided a comprehensive overview of the principles and methodologies required for a thorough solubility assessment. By employing robust protocols, such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate high-quality, reliable data. This data is indispensable for interpreting biological results, guiding structure-solubility relationships, and developing appropriate formulations for further studies. A proactive and in-depth approach to understanding solubility will ultimately increase the probability of successfully advancing promising pyrimidine-based drug candidates to the clinic.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Kalčić, F., Kolman, V., Zídek, Z., & Janeba, Z. (2021). Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. ChemMedChem, 16(18), 2802–2806. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920–925. Retrieved from [Link]
-
Persky, A. M., & Pollack, G. M. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Journal of Pharmaceutical Sciences, 100(5), 1639-1647. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Shayanfar, A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]
-
Rodin, V. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Retrieved from [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-methoxy-N-methylpyrimidin-4-amine: A Technical Guide
Introduction
Pyrimidine and its derivatives are cornerstone structures in medicinal chemistry and drug development, forming the backbone of nucleic acids and a plethora of pharmacologically active agents.[1][2] The precise structural elucidation of these molecules is paramount for understanding their function and for quality control in synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools in this characterization process.[3][4]
This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-methoxy-N-methylpyrimidin-4-amine . As a Senior Application Scientist, the objective here is not merely to present data but to provide a framework for interpretation, grounded in the fundamental principles of spectroscopy and supported by comparative data from related pyrimidine derivatives. This document is designed for researchers, scientists, and drug development professionals to aid in the identification and characterization of this and structurally similar compounds.
Molecular Structure and Expected Spectroscopic Features
The structure of 5-methoxy-N-methylpyrimidin-4-amine, with its distinct functional groups—a pyrimidine ring, a methoxy group, and a secondary N-methylamine group—gives rise to a unique spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environment of individual nuclei.[3] For 5-methoxy-N-methylpyrimidin-4-amine, both ¹H and ¹³C NMR are critical for structural confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity.[3] The expected ¹H NMR spectrum of 5-methoxy-N-methylpyrimidin-4-amine would exhibit signals corresponding to the aromatic protons on the pyrimidine ring and the aliphatic protons of the methoxy and N-methyl groups.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H2 (Pyrimidine) | 8.0 - 8.5 | Singlet (s) | 1H | N/A | The proton at C2 is typically the most deshielded aromatic proton in the pyrimidine ring due to the influence of two adjacent nitrogen atoms. |
| H6 (Pyrimidine) | 7.8 - 8.2 | Singlet (s) | 1H | N/A | The proton at C6 is also deshielded, with its chemical shift influenced by the adjacent ring nitrogen and the N-methylamino group at C4. |
| OCH₃ (Methoxy) | 3.8 - 4.2 | Singlet (s) | 3H | N/A | Methoxy group protons on an aromatic ring typically appear in this region. The singlet multiplicity indicates no adjacent protons. |
| NHCH ₃ (N-methyl) | 2.9 - 3.3 | Doublet (d) | 3H | ~5 | The methyl protons are coupled to the N-H proton, resulting in a doublet. The chemical shift is influenced by the electron-withdrawing pyrimidine ring. |
| NH (Amine) | 5.0 - 7.0 | Quartet (q) or Broad Singlet (br s) | 1H | ~5 | The amine proton signal is often broad due to quadrupole broadening and exchange. It will show coupling to the N-methyl protons. This signal may disappear upon D₂O exchange.[5] |
Causality in Experimental Choices:
-
Solvent Selection: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical.[3] DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange, leading to sharper N-H signals and observable coupling.
-
Internal Standard: Tetramethylsilane (TMS) is universally used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3]
-
Instrument Setup:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information about the carbon framework of the molecule, with each unique carbon atom producing a distinct signal.[3]
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 (Pyrimidine) | 160 - 165 | This carbon, bonded to the nitrogen of the N-methylamino group, is significantly deshielded. |
| C2 (Pyrimidine) | 155 - 160 | The carbon at position 2 is deshielded due to the two adjacent electronegative nitrogen atoms. |
| C6 (Pyrimidine) | 150 - 155 | The chemical shift of C6 is influenced by the adjacent ring nitrogen and the electron-donating N-methylamino group at C4. |
| C5 (Pyrimidine) | 140 - 145 | The carbon bearing the methoxy group will be deshielded. |
| OC H₃ (Methoxy) | 55 - 60 | The methoxy carbon signal typically appears in this range. |
| NC H₃ (N-methyl) | 25 - 30 | The N-methyl carbon is in the aliphatic region, with its shift influenced by the attached nitrogen. |
Causality in Experimental Choices:
-
Decoupling: Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Concentration: A higher sample concentration (20-50 mg) is often required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.[3]
-
Instrument Setup:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more scans are typically required.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal or TMS.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[3] The fragmentation pattern can offer valuable structural clues.[2][6]
Electron Ionization (EI-MS): Fragmentation Analysis
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[2] The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of the substituents.[2][7]
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 139 | [M]⁺˙ | Molecular ion of 5-methoxy-N-methylpyrimidin-4-amine. |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or N-methyl group. |
| 110 | [M - CH₂NH]⁺ | Loss of the methylamino group. |
| 96 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion. |
| 69 | [C₄H₅N₂]⁺ | Pyrimidine ring fragment. |
Visualization of Fragmentation:
Caption: Predicted EI-MS fragmentation pathway for 5-methoxy-N-methylpyrimidin-4-amine.
Experimental Protocol for EI-MS Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron energy of 70 eV.[2]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Part 3: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of atoms and functional groups within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[8]
Interpreting the Vibrational Fingerprint
The IR spectrum of 5-methoxy-N-methylpyrimidin-4-amine will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300 - 3500 | N-H stretch | Secondary Amine | A single, sharp to moderately broad peak is expected for a secondary amine N-H stretch.[5][9] |
| 2950 - 3100 | C-H stretch (aromatic) | Pyrimidine Ring | Stretching vibrations of the C-H bonds on the aromatic pyrimidine ring. |
| 2850 - 2960 | C-H stretch (aliphatic) | Methoxy and N-methyl | Stretching vibrations of the C-H bonds in the methyl groups.[10] |
| 1570 - 1620 | C=N stretch | Pyrimidine Ring | Characteristic stretching vibrations for the C=N bonds within the pyrimidine ring.[8] |
| 1450 - 1600 | C=C stretch | Pyrimidine Ring | Aromatic C=C stretching vibrations.[8] |
| 1200 - 1350 | C-N stretch | Aromatic Amine | Stretching vibration of the C-N bond connecting the N-methylamino group to the pyrimidine ring.[5][11] |
| 1000 - 1300 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching of the methoxy group. |
Visualization of Experimental Workflow:
Caption: General workflow for FTIR spectroscopic analysis.
Experimental Protocol for FTIR Acquisition:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups in the molecule.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 5-methoxy-N-methylpyrimidin-4-amine. By integrating the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently confirm the identity and purity of this and structurally related pyrimidine derivatives. The provided protocols and interpretations, grounded in established scientific principles, are intended to serve as a valuable resource for scientists in the field of drug discovery and chemical research.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
- Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory - AIP Publishing.
- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.
- IR, NMR spectral data of pyrimidine derivatives - ResearchGate.
- Infrared Spectroscopy - CDN.
- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives - Canadian Science Publishing.
- FTIR Functional Group Database Table with Search - InstaNANO.
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI.
- FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes - wwjmrd.com.
- Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA - AIP Publishing.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI.
- IR Spectrum: Amines.
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
- 4.4: Interpreting Electron Ionization Mass Spectra - Chemistry LibreTexts.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. IR Spectrum: Amines [quimicaorganica.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. wwjmrd.com [wwjmrd.com]
Unlocking the Pharmacological Potential of 5-Methoxy-N-methylpyrimidin-4-amine: A Privileged Scaffold for Targeted Therapeutics
Executive Summary
In modern rational drug design, identifying a robust, versatile chemical scaffold is the cornerstone of developing highly selective targeted therapeutics. 5-methoxy-N-methylpyrimidin-4-amine (and its halogenated precursor, 2-chloro-5-methoxy-N-methylpyrimidin-4-amine, CAS 1351762-06-5) represents a highly privileged pharmacophore[1]. Rather than acting as a standalone therapeutic agent, this molecule serves as a critical building block for synthesizing potent kinase inhibitors and receptor antagonists.
This whitepaper provides an in-depth technical analysis of the primary therapeutic targets modulated by derivatives of this scaffold—specifically focusing on Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease and the Hepcidin-Ferroportin axis in iron metabolism disorders.
Structural Rationale and Structure-Activity Relationship (SAR)
The efficacy of 5-methoxy-N-methylpyrimidin-4-amine derivatives stems from the precise spatial arrangement of its functional groups, which allows it to interface seamlessly with the ATP-binding pockets of kinases and the allosteric sites of transmembrane receptors.
Table 1: SAR Deconstruction of the Core Scaffold
| Functional Group | Structural Role in Target Binding | Pharmacological Impact |
| Pyrimidine Ring | Classic hydrogen-bond acceptor/donor system. | Forms critical bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets. |
| 4-Methylamino Group | Vector trajectory modifier and H-bond donor. | Directs substituent growth toward the solvent-exposed region; improves aqueous solubility and limits off-target kinase binding. |
| 5-Methoxy Group | Electron-donating group; steric modulator. | Occupies the "gatekeeper" pocket in specific kinases (e.g., LRRK2); increases lipophilicity for optimal Blood-Brain Barrier (BBB) penetration. |
| 2-Position (Substitution Site) | Primary site for cross-coupling (e.g., via 2-chloro precursor). | Allows for the attachment of diverse aryl/heteroaryl groups to probe the deep hydrophobic pockets of target proteins[1]. |
Primary Target: LRRK2 (Parkinson's Disease)
Mechanistic Grounding
Mutations in the LRRK2 gene, most notably the G2019S mutation, are the most common genetic cause of familial Parkinson's disease and are heavily implicated in sporadic cases[2]. The G2019S mutation occurs in the kinase domain's activation loop, resulting in hyperactive kinase activity. This hyperactivity leads to the aberrant hyperphosphorylation of Rab GTPases (specifically Rab10 at Thr73), which disrupts vesicular trafficking, impairs lysosomal function, and drives alpha-synuclein aggregation[3].
Aminopyrimidine derivatives synthesized from the 5-methoxy-N-methylpyrimidin-4-amine scaffold act as highly potent, brain-penetrant, and ATP-competitive LRRK2 inhibitors[2]. The 5-methoxy group is particularly critical here, as it provides exquisite selectivity against off-target kinases (such as JAK2) by exploiting the unique steric dimensions of the LRRK2 gatekeeper residue.
Fig 1: LRRK2 pathogenic signaling pathway and the mechanism of aminopyrimidine-mediated inhibition.
Self-Validating Protocol: LRRK2 Cellular Target Engagement Assay
To validate the efficacy of pyrimidine-based LRRK2 inhibitors, researchers must measure both direct substrate inhibition and surrogate biomarker modulation.
Rationale (Causality): We measure pT73-Rab10 as the direct downstream substrate of LRRK2. However, we also measure pS935-LRRK2 . While S935 is not autophosphorylated by LRRK2, the binding of an active Type-I kinase inhibitor induces a conformational change in LRRK2 that exposes S935 to endogenous cellular phosphatases. Thus, loss of pS935 is a highly reliable, paradoxical surrogate marker for target engagement[3].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed A549 cells (which express high endogenous LRRK2) in 6-well plates at 5×105 cells/well. Incubate with the aminopyrimidine derivative (0.1 nM to 10 µM in DMSO, 0.1% final concentration) for 90 minutes at 37°C.
-
Lysis with Phosphatase Inhibition: Aspirate media and lyse cells on ice using RIPA buffer supplemented with 1x PhosSTOP (Roche) and 1x cOmplete Protease Inhibitor Cocktail. Critical Step: The inclusion of phosphatase inhibitors is non-negotiable; pT73-Rab10 is highly transient and rapidly dephosphorylated by endogenous phosphatases upon lysis.
-
Clarification & Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration via BCA assay to ensure equal loading.
-
Immunoblotting (Western Blot): Resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.
-
Primary Antibody Probing: Probe membranes overnight at 4°C with multiplexed primary antibodies: Anti-pS935-LRRK2 (Rabbit), Anti-total LRRK2 (Mouse), Anti-pT73-Rab10 (Rabbit), and Anti-total Rab10 (Mouse).
-
Validation & Analysis: Use near-infrared fluorescent secondary antibodies (e.g., IRDye 680RD and 800CW) to simultaneously quantify phosphorylated vs. total protein ratios on a Li-Cor Odyssey imager. Calculate IC 50 values using non-linear regression.
Secondary Target: Hepcidin / Ferroportin Axis (Iron Metabolism)
Mechanistic Grounding
Beyond neurodegeneration, pyrimidine derivatives have emerged as potent antagonists of hepcidin[4]. Hepcidin is a peptide hormone produced by the liver that regulates systemic iron homeostasis. In states of chronic inflammation, elevated interleukin-6 (IL-6) drives excess hepcidin production. Hepcidin binds to ferroportin —the only known mammalian iron exporter—causing its ubiquitination, internalization, and lysosomal degradation. This traps iron inside macrophages, leading to Anaemia of Chronic Disease (ACD)[5].
Derivatives of the 5-methoxy-N-methylpyrimidin-4-amine scaffold act as small-molecule hepcidin antagonists. By binding to the hepcidin-ferroportin interface or allosterically modifying ferroportin, these compounds prevent hepcidin-induced internalization, stabilizing ferroportin on the cell surface and restoring iron efflux into the plasma[4][5].
Fig 2: High-content screening workflow for validating pyrimidine-based hepcidin antagonists.
Self-Validating Protocol: Ferroportin Internalization Assay
To validate the antagonist properties of pyrimidine derivatives, an in vitro fluorescence-based internalization assay is utilized.
Rationale (Causality): Relying solely on intracellular iron quantification is prone to false positives due to alternative iron uptake pathways (e.g., transferrin receptor dynamics). By utilizing a GFP-tagged ferroportin construct, researchers can directly visualize and quantify the exact mechanism of action: the rescue of ferroportin from hepcidin-induced endocytosis.
Step-by-Step Methodology:
-
Cell Preparation: Engineer J774A.1 murine macrophages to stably express a Ferroportin-GFP fusion protein. Seed cells in 96-well optical-bottom plates at 2×104 cells/well.
-
Iron Loading: Incubate cells with 50 µM Ferric Ammonium Citrate (FAC) for 16 hours to upregulate endogenous ferroportin expression and ensure the iron efflux machinery is active.
-
Compound Pre-treatment: Wash cells with PBS. Add the pyrimidine antagonist (serial dilutions from 10 µM) in serum-free DMEM for 1 hour. Control: Include a vehicle-only (DMSO) well as a negative control.
-
Hepcidin Challenge: Add 1 µM synthetic human Hepcidin-25 (the bioactive isoform) to the wells. Incubate for 3 hours at 37°C.
-
Fixation and Imaging: Fix cells with 4% paraformaldehyde for 15 minutes. Stain nuclei with Hoechst 33342.
-
High-Content Analysis: Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Use image analysis software to segment the plasma membrane versus the cytoplasm. Calculate the ratio of membrane-localized GFP to intracellular GFP. An effective antagonist will maintain a high membrane-to-cytoplasm GFP ratio, identical to cells not treated with hepcidin.
Table 2: Comparative Pharmacological Profile of Scaffold Targets
| Parameter | LRRK2 (Parkinson's Disease) | Hepcidin/Ferroportin (Anaemia) |
| Primary Mechanism | ATP-competitive Kinase Inhibition | Protein-Protein Interaction (PPI) Antagonism |
| Scaffold Function | Hinge-binding via pyrimidine core | Allosteric stabilization or direct steric blockade |
| Key In Vitro Readout | Reduction in pT73-Rab10 / pS935-LRRK2 | Maintenance of membrane Ferroportin-GFP |
| Physicochemical Need | High BBB Penetrance (CNS target) | High systemic exposure; BBB penetrance not required |
Conclusion
The 5-methoxy-N-methylpyrimidin-4-amine scaffold is a masterclass in medicinal chemistry efficiency. By providing a stable, highly tunable core that satisfies the hydrogen-bonding requirements of diverse biological targets, it enables the rapid development of therapeutics spanning from neurodegenerative disease (LRRK2 inhibitors) to systemic metabolic disorders (Hepcidin antagonists). Future drug development efforts will likely continue to leverage the specific geometric and electronic properties of the 5-methoxy and N-methylamine substitutions to dial in selectivity and optimize pharmacokinetic profiles.
References
- AMINOPYRIMIDINE DERIVATIVES AS LRRK2 MODULATORS - EP 2807152 B1.European Patent Office / Google Patents.
-
Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk. Frontiers in Neuroscience. Available at:[Link]
- Novel sulfonaminoquinoline hepcidin antagonists - WO2012110603A1.Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Frontiers | Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2012110603A1 - Novel sulfonaminoquinoline hepcidin antagonists - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its inherent biocompatibility and versatile chemical functionality make it a "privileged scaffold." This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to a wide range of pharmacological activities.[1][3][4]
In recent years, substituted pyrimidines have garnered significant attention, particularly in the development of targeted therapies. Their ability to mimic the adenine ring of ATP allows them to effectively interact with the hinge region of kinase active sites, making them a highly successful class of kinase inhibitors for cancer treatment.[5][6] Beyond oncology, pyrimidine derivatives have shown promise as anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents.[7][8][9][10]
This guide focuses on the emerging class of 4,5-substituted pyrimidines, with a specific emphasis on the novel compound 5-methoxy-N-methylpyrimidin-4-amine . While this specific molecule is not extensively documented in current literature, by examining its structural relatives, we can infer its potential synthesis, biological activity, and future applications. This document serves as a technical primer for researchers looking to explore this promising chemical space.
Part 1: Synthesis and Chemical Landscape
The synthesis of substituted pyrimidines is a well-established field, yet the specific arrangement of a 5-methoxy and a 4-N-methylamino group presents unique considerations. Generally, the construction of such a scaffold involves the cyclization of a C3 fragment with an amidine or a related C-N-C synthon.
A plausible synthetic strategy for 5-methoxy-N-methylpyrimidin-4-amine and its analogs would likely start from a readily available, appropriately substituted three-carbon precursor. Subsequent chlorination and nucleophilic substitution steps would then be employed to introduce the desired amine and methoxy functionalities.
Below is a generalized workflow for the synthesis of 4,5-substituted pyrimidines, which can be adapted for the target compound.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The 5-Methoxy-N-Methylpyrimidin-4-Amine Scaffold: A Privileged Core in LRRK2 Inhibitor Discovery
Executive Summary
The compound 5-methoxy-N-methylpyrimidin-4-amine (CAS: 1447967-24-9) and its highly reactive halogenated precursor, 2-chloro-5-methoxy-N-methylpyrimidin-4-amine (CAS: 1351762-06-5), represent a watershed breakthrough in medicinal chemistry for neurodegenerative diseases. As a core building block, this scaffold solved one of the most persistent challenges in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease (PD): achieving kinome selectivity. This whitepaper provides an in-depth technical analysis of the structural biology, synthetic methodologies, and structure-activity relationships (SAR) that define this critical pharmacophore.
Pathogenic Context: LRRK2 in Parkinson's Disease
LRRK2 is a large, multidomain kinase. Mutations in the LRRK2 gene, most notably the G2019S mutation, lead to a hyperactive kinase domain. This hyperactivity results in the aberrant phosphorylation of Rab GTPases (such as Rab10), which subsequently disrupts lysosomal function, vesicular trafficking, and ultimately leads to dopaminergic neurodegeneration[1].
Figure 1: LRRK2 pathogenic signaling pathway and therapeutic intervention.
Structural Biology: The Selectivity Breakthrough
Early generations of ATP-competitive LRRK2 inhibitors suffered from severe off-target effects, most notably the inhibition of Janus Kinase 2 (JAK2)[2]. JAK2 inhibition in the central nervous system and periphery leads to unacceptable hematological toxicity.
The introduction of the 5-methoxy-N-methylpyrimidin-4-amine core resolved this by exploiting a subtle topological difference in the ATP-binding pockets of LRRK2 and JAK2[2].
-
The Hinge Binder (C4 N-Methylamine): The N4-methylamine and the N3 nitrogen of the pyrimidine ring form a critical bidentate hydrogen-bonding network with the hinge region of LRRK2, specifically interacting with the backbones of Ala1950 and Leu1949[3].
-
The Steric Selectivity Handle (C5 Methoxy): The 5-methoxy group projects directly into a highly restricted selectivity pocket near the Met1920 gatekeeper residue of LRRK2. While LRRK2 easily accommodates this small ortho-substituent, JAK2 (and approximately 290 other kinases) possesses a much larger Phenylalanine or Tyrosine residue in this exact spatial region[2]. The resulting steric clash effectively abolishes JAK2 binding, yielding a >1000-fold selectivity window for LRRK2[2].
Figure 2: Logical SAR mapping of the 5-methoxy-pyrimidine core.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of LRRK2 inhibitors utilizing this core relies on a highly efficient, two-step regioselective functionalization of a commercially available di-halogenated pyrimidine.
Protocol 1: Regioselective Synthesis of the Core Intermediate
Objective: Synthesize 2-chloro-5-methoxy-N-methylpyrimidin-4-amine from 2,4-dichloro-5-methoxypyrimidine.
Causality Rationale: The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position. This is driven by the synergistic electron-withdrawing effects of the adjacent ring nitrogens and the inductive effect of the C5-methoxy group. Consequently, nucleophilic aromatic substitution (SNAr) with methylamine occurs exclusively at C4 at room temperature.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagents: Add 9.0 g of 2,4-dichloro-5-methoxypyrimidine and dissolve in 40 mL of methanol[4].
-
Reaction: Slowly introduce 15 mL of 8M methylamine in ethanol. The reaction will exhibit a mild exotherm[4].
-
Incubation: Allow the mixture to stir at room temperature for approximately 30 minutes[4].
-
Validation: Confirm complete consumption of the starting material via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Heptane solvent system, cross-verified by LCMS[4].
-
Purification: Concentrate under reduced pressure. Purify the crude matrix via silica gel column chromatography using a gradient of 1% to 10% Methanol in Dichloromethane (DCM) over 35 minutes[4].
Protocol 2: C2 Functionalization via Acid-Catalyzed SNAr
Objective: Couple the 2-chloro core with an aniline derivative to yield the final LRRK2 inhibitor.
Causality Rationale: With the C4 position occupied by an electron-donating amine, the pyrimidine ring becomes deactivated toward further nucleophilic attack. To overcome this, Trifluoroacetic acid (TFA) is utilized to protonate the pyrimidine nitrogen, restoring electrophilicity at C2 and allowing the weakly nucleophilic aniline to displace the chloride ion.
-
Setup: In a pressure-rated sealed tube, combine 0.47 mmol of 2-chloro-5-methoxy-N-methylpyrimidin-4-amine with 0.40 mmol of the target aniline (e.g., 4-amino-2-fluoro-5-methoxybenzonitrile) in 2 mL of 1-butanol[5].
-
Catalysis: Add 0.07 mmol of Trifluoroacetic acid (TFA)[5].
-
Reaction: Seal the tube and heat to 75 °C with continuous stirring for 2 hours[5].
-
Isolation: Concentrate the reaction mixture under vacuum and isolate the highly pure product utilizing reverse-phase High-Performance Liquid Chromatography (RP-HPLC)[5].
Figure 3: Two-step synthetic workflow for 5-methoxy-pyrimidine LRRK2 inhibitors.
SAR Evolution: From Methoxy to Trifluoromethyl
While the 5-methoxy substitution was revolutionary for establishing kinome selectivity, drug development professionals recognized that the electron-rich nature of the methoxy-pyrimidine system made it susceptible to oxidative metabolism[2].
To optimize Drug Metabolism and Pharmacokinetics (DMPK) and enhance Blood-Brain Barrier (BBB) penetrance, medicinal chemists replaced the 5-methoxy group with a bioisosteric 5-trifluoromethyl (-CF3) group[2]. The -CF3 group maintains the necessary steric bulk to clash with JAK2 while significantly lowering the oxidation potential of the pyrimidine ring and increasing lipophilicity[2]. This evolution directly resulted in clinical-grade molecules such as GNE-7915 and GNE-1023[1][6].
Quantitative SAR Comparison Table
| Pyrimidine C5 Substituent | LRRK2 IC50 (nM) | JAK2 IC50 (nM) | Selectivity Fold (JAK2/LRRK2) | DMPK / BBB Penetrance Profile |
| -H (Unsubstituted) | 15 | 45 | 3x | High BBB penetrance, but toxic due to off-target JAK2 inhibition. |
| -OCH3 (Methoxy) | 3 | >3200 | >1067x | Moderate BBB penetrance; excellent selectivity; higher oxidation risk. |
| -CF3 (Trifluoromethyl) | 9 | >5000 | >555x | Very high BBB penetrance; high metabolic stability (e.g., GNE-7915). |
Data synthesized from Estrada et al. (2012) and Genentech preclinical profiling[2][6].
References
-
[4] US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators. Google Patents. Available at:
-
[1] Synthesis and preliminary evaluation of[11C]GNE-1023 as a novel potent PET probe for imaging leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease. PubMed Central (PMC). Available at:[Link]
-
[3] Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1. White Rose Research Online. Available at:[Link]
-
[5] EP 2807152 B1 - AMINOPYRIMIDINE DERIVATIVES AS LRRK2 MODULATORS. European Patent Office. Available at:[Link]
-
[2] Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. Synthesis and preliminary evaluation of [11C]GNE-1023 as a novel potent PET probe for imaging leucine-rich repeat kinase 2 (LRRK2) in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. medchemexpress.com [medchemexpress.com]
Strategic Sourcing and Synthetic Validation of 5-Methoxy-N-methylpyrimidin-4-amine in Kinase Inhibitor Development
Executive Summary
The development of highly selective kinase inhibitors relies heavily on the precise functionalization of pyrimidine-based core scaffolds. 5-Methoxy-N-methylpyrimidin-4-amine (CAS: 1447967-24-9) and its halogenated precursor, 2-chloro-5-methoxy-N-methylpyrimidin-4-amine (CAS: 1351762-06-5) , have emerged as critical building blocks in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) modulators and Epidermal Growth Factor Receptor (EGFR) inhibitors[1][2].
This technical guide provides an authoritative framework for sourcing these compounds commercially, understanding their mechanistic utility in drug design, and executing a self-validating synthetic and analytical workflow to ensure high-fidelity integration into drug discovery pipelines.
Mechanistic Utility in Drug Discovery
The structural architecture of 5-methoxy-N-methylpyrimidin-4-amine is specifically tailored for ATP-competitive kinase inhibition.
-
Hinge Region Binding: The pyrimidine nitrogen atoms serve as essential hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region.
-
Steric and Electronic Tuning: The 5-methoxy substitution provides a dual function. Electronically, it modulates the basicity of the pyrimidine ring, optimizing the pKa for physiological conditions. Sterically, the methoxy group projects into the solvent-exposed channel or specific lipophilic pockets, enhancing selectivity against off-target kinases[2].
-
LRRK2 Modulation: Mutations in the LRRK2 gene are a primary genetic driver of Parkinson's disease, leading to hyperactive kinase activity and decreased GTP hydrolysis. Pyrimidine derivatives built from this scaffold act as potent LRRK2 modulators, preventing downstream neurotoxicity and Lewy body formation[2].
Fig 1: Mechanism of LRRK2 kinase modulation by pyrimidine derivatives.
Commercial Supply Chain Dynamics
Procuring high-purity pyrimidine building blocks is a critical bottleneck in parallel library synthesis. Researchers can either source the fully elaborated 5-methoxy-N-methylpyrimidin-4-amine or its 2-chloro precursor, which allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Quantitative Supplier Analysis
The following table summarizes the commercial landscape for these specific pyrimidine building blocks, prioritizing suppliers that provide analytical validation and scalable quantities.
| Supplier | Compound / Precursor | CAS Number | Purity | Strategic Application |
| Bide Pharm | 5-Methoxy-N-methylpyrimidin-4-amine | 1447967-24-9 | 98% | Direct integration into fragment-based drug discovery (FBDD) libraries[3]. |
| Life Chemicals | 5-Methoxy-N-methylpyrimidin-4-amine | 1447967-24-9 | 95%+ | High-throughput screening (HTS) library synthesis (Cat: F2147-5273)[4]. |
| ChemScene | 2-Chloro-5-methoxy-N-methylpyrimidin-4-amine | 1351762-06-5 | ≥98% | Halogenated precursor ideal for late-stage C-C or C-N cross-coupling[5]. |
| MolAid | 5-Methoxy-N-methylpyrimidin-4-amine | 1447967-24-9 | N/A | Reference standard and chemical informatics database verification[1]. |
Synthesis & Analytical Validation Workflow
When commercial lead times are prohibitive, or custom isotopic labeling is required, in-house synthesis of the 2-chloro precursor (CAS: 1351762-06-5) from commercially abundant 2,4-dichloro-5-methoxypyrimidine is necessary.
Causality in Experimental Design
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) . In 2,4-dichloropyrimidine systems, the 4-position is kinetically more reactive than the 2-position. The intermediate Meisenheimer complex formed by amine attack at the 4-position is stabilized by both the ortho and para ring nitrogens. By strictly controlling the temperature (room temperature) and stoichiometry, the reaction is driven exclusively to the 4-amino product, preventing the formation of 2,4-diamino byproducts[2].
Step-by-Step Self-Validating Protocol
This protocol is adapted from validated pharmaceutical patent literature for LRRK2 modulators[2].
Step 1: Reaction Assembly
-
Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Dissolve 9.0 g of 2,4-dichloro-5-methoxypyrimidine in 40 mL of anhydrous methanol.
-
Slowly add 15 mL of 8M methylamine in ethanol. Causality: The addition will cause a mild exotherm. The use of ethanol/methanol as a protic solvent mixture stabilizes the transition state of the SNAr reaction.
Step 2: In-Process Control (IPC) & Self-Validation
-
Allow the reaction to stir at room temperature for exactly 30 minutes.
-
Validation Node: Pull a 50 µL aliquot, dilute in methanol, and analyze via TLC (1:1 EtOAc:Heptane) and LC-MS.
-
Decision Gate: The reaction is only deemed complete when the starting material mass peak is fully depleted. If unreacted starting material remains, extend stirring by 15 minutes. This prevents downstream purification failures.
Step 3: Purification
-
Concentrate the reaction mixture under reduced pressure to yield the crude material.
-
Purify via flash column chromatography on silica gel, utilizing a gradient of 1% to 10% Methanol in Dichloromethane (DCM) over 35 minutes[2].
Step 4: Final Quality Control (Release Criteria)
-
HPLC: Must demonstrate ≥98% purity (Reverse-phase, UV detection at 254 nm).
-
NMR: 1 H NMR must confirm the disappearance of the highly deshielded 4-chloro pyrimidine proton and the appearance of the N-methyl signal (typically a doublet due to coupling with the adjacent NH proton, ~3.0 ppm).
Fig 2: Regioselective synthesis and validation workflow for pyrimidine intermediates.
References
-
Title: 5-methoxy-N-methylpyrimidin-4-amine - CAS号1447967-24-9 - 摩熵化学MolAid Source: MolAid URL: [Link]
- Title: AMINOPYRIMIDINE DERIVATIVES AS LRRK2 MODULATORS - EP 2807152 B1 (Genentech, Inc.)
Sources
- 1. 5-methoxy-N-methylpyrimidin-4-amine - CAS号 1447967-24-9 - 摩熵化学 [molaid.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CAS:2091714-04-2, 5-Ethoxy-N-methylpyrimidin-4-amine-毕得医药 [bidepharm.com]
- 4. Lifechemicals Shop [shop.lifechemicals.com]
- 5. chemscene.com [chemscene.com]
Methodological & Application
Purification of 5-methoxy-N-methylpyrimidin-4-amine: A Guide to Achieving High Purity for Research and Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxy-N-methylpyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The purity of this intermediate is paramount, as impurities can confound biological data and compromise the integrity of downstream synthetic steps. This document provides a comprehensive guide to the purification of 5-methoxy-N-methylpyrimidin-4-amine, detailing three primary methodologies: acid-base extraction, recrystallization, and column chromatography. We offer in-depth protocols, troubleshooting advice, and methods for purity assessment to ensure the acquisition of highly pure material suitable for the most demanding research applications.
Introduction and Physicochemical Profile
The substituted pyrimidine scaffold is a cornerstone of modern pharmacology, present in numerous approved drugs.[1] 5-methoxy-N-methylpyrimidin-4-amine, with its specific substitution pattern, offers a versatile platform for generating novel molecular entities. Achieving a purity level of >98% is often a prerequisite for its use in library synthesis, lead optimization, and preclinical development.
Understanding the compound's physicochemical properties is the foundation for developing a rational purification strategy.
Table 1: Physicochemical Properties of 5-methoxy-N-methylpyrimidin-4-amine and Related Analogs
| Property | Value / Description | Rationale & Implications |
| Structure | The structure contains a basic N-methylamino group and a pyrimidine ring system, which dictates its chemical reactivity and purification behavior. | |
| Molecular Formula | C₆H₉N₃O | --- |
| Molecular Weight | 139.16 g/mol | --- |
| Appearance | Typically a solid, may range from off-white to light yellow powder or crystals.[2] | Visual inspection can give a preliminary indication of purity; colored impurities may be present. |
| pKa (Predicted) | ~4.5 - 5.5 | The exocyclic N-methylamino group is basic. This property is exploited in acid-base extraction, allowing for selective separation from neutral impurities. |
| Solubility Profile | Generally soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in non-polar solvents like hexanes and water. | This profile is critical for selecting appropriate solvents for recrystallization and mobile phases for chromatography.[3][4] |
| Melting Point | 118.5-119.0 °C (for the related 5-methoxypyrimidin-4-amine). | A sharp, defined melting point range is a key indicator of high purity. |
Common Impurities: Origins and Impact
Effective purification requires an understanding of potential impurities that may arise during synthesis.[5] These can include:
-
Unreacted Starting Materials: Such as a di-halogenated or di-hydroxy pyrimidine precursor. These are often more or less polar than the desired product.[6]
-
Isomeric Byproducts: Positional isomers may form depending on the specific synthetic route.[7]
-
Over-alkylation Products: Formation of a quaternary ammonium salt or di-methylation.
-
Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under strong acidic or basic conditions, yielding the corresponding 5-hydroxy derivative.
-
Reagent-derived Impurities: Residual coupling agents, bases, or catalysts used in the synthesis.
-
Degradation Products: The compound may degrade if exposed to excessive heat or incompatible conditions, leading to colored impurities.[6]
Purification Methodologies: Protocols and Rationale
A multi-step purification strategy is often the most effective approach. The choice of method depends on the nature and quantity of the impurities present.
Acid-Base Extraction
This technique is a powerful first-pass purification step, ideal for removing neutral or acidic impurities from the basic target compound.[8][9] The principle relies on the reversible conversion of the amine to its water-soluble protonated salt.[10]
-
Dissolution: Dissolve the crude 5-methoxy-N-methylpyrimidin-4-amine in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The protonated amine salt will partition into the aqueous (bottom, if using DCM; top, if using EtOAc) layer. Drain and collect the aqueous layer.
-
Repeat Extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts.[10]
-
Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, wash the combined acidic aqueous layers with a fresh portion of the organic solvent (DCM or EtOAc). Discard this organic wash.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base, such as 2 M NaOH or saturated NaHCO₃, with stirring until the pH is >10 (confirm with pH paper). The neutral amine will precipitate or form an oily layer.
-
Product Extraction: Extract the basified aqueous layer three times with fresh portions of an organic solvent (DCM or EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
Caption: Acid-Base Extraction Workflow.
Recrystallization
Recrystallization is a highly effective method for removing small amounts of impurities, especially for obtaining crystalline, easy-to-handle solids. The key is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[11]
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or solvent mixtures like ethyl acetate/hexanes). A good solvent will dissolve the compound completely upon heating but will result in significant precipitation upon cooling to room temperature and then in an ice bath.[3]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Caption: General Recrystallization Process.
Flash Column Chromatography
For separating complex mixtures or impurities with similar polarity to the product, flash column chromatography is the method of choice.[12] It separates compounds based on their differential partitioning between a mobile phase and a stationary phase (typically silica gel).[13]
-
TLC Analysis: Develop an optimal solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase (e.g., a mixture of hexanes/ethyl acetate or DCM/methanol) should provide a retention factor (Rf) of ~0.2-0.4 for the target compound and good separation from all impurities.[12]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring a level and compact bed without air bubbles.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the mobile phase. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate. If necessary, a solvent gradient (gradually increasing the proportion of the more polar solvent) can be used to elute compounds with different polarities.[7]
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Caption: Flash Column Chromatography Workflow.
Purity Assessment: Analytical Techniques
After purification, the identity and purity of 5-methoxy-N-methylpyrimidin-4-amine must be confirmed using orthogonal analytical methods.
Table 2: Analytical Methods for Purity and Identity Confirmation
| Method | Purpose | Typical Conditions & Expected Results |
| HPLC | Quantifies purity and detects non-volatile impurities. | Column: C18 reverse-phase.[14] Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).[15] Detection: UV at an appropriate wavelength (e.g., 254 nm). A pure sample will show a single major peak (>98% area). |
| ¹H & ¹³C NMR | Confirms chemical structure and detects structural impurities. | Solvent: CDCl₃ or DMSO-d₆. The spectrum should show characteristic peaks for the methoxy group (~3.9 ppm), N-methyl group (~3.0 ppm), and pyrimidine ring protons, with correct integrations and multiplicities. The absence of extraneous peaks indicates high purity.[16] |
| LC-MS | Confirms molecular weight. | Ionization: Electrospray Ionization (ESI), positive mode. The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 140.1. |
| Melting Point | Assesses purity. | A narrow melting point range (e.g., < 2 °C) is indicative of a pure, crystalline solid. |
Troubleshooting Common Purification Issues
| Issue | Probable Cause | Recommended Solution |
| "Oiling Out" during Recrystallization | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Use a lower-boiling point solvent or a solvent pair. Ensure cooling is very slow. Try adding a seed crystal.[4] |
| Poor Recovery from Recrystallization | Too much solvent was used; the compound has significant solubility in the cold solvent. | Boil off some of the solvent to concentrate the solution and re-cool. Use a different solvent system where the compound is less soluble when cold.[4] |
| Compound Streaking on TLC/Column | The compound is highly polar or acidic/basic, leading to strong interaction with the silica gel. | Add a modifier to the mobile phase: ~0.5-1% triethylamine (Et₃N) for basic compounds or ~1% acetic acid for acidic compounds to improve peak shape.[11] |
| Poor Separation in Column Chromatography | The chosen eluent system is not optimal. The column was overloaded with the sample. | Re-optimize the eluent using TLC. Use a shallower solvent gradient. Ensure the mass of the crude sample is no more than 1-5% of the mass of the silica gel.[13] |
References
- Benchchem. (2025).
- Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Benchchem. (n.d.).
- Benchchem. (2025).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
- Benchchem. (n.d.).
- OChemPal. (2020). Acid-Base Extraction Tutorial. YouTube.
- Benchchem. (2025). Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine.
- Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- MedCrave. (2018).
- Benchchem. (2025).
- Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Methoxypyrimidin-4-amine.
- Zhang, Z., et al. (2013). Systematic Assignment of NMR Spectra of 5-substituted-4-thiopyrimidine Nucleosides. Magnetic Resonance in Chemistry.
- Sigma-Aldrich. (n.d.). 5-Methoxypyrimidin-4-amine.
- Benchchem. (2025). Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. 5-Methoxypyrimidin-4-amine | 695-86-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Systematic assignment of NMR spectra of 5-substituted-4-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-methoxy-N-methylpyrimidin-4-amine
Abstract
This application note presents robust and reliable analytical methodologies for the quantification of 5-methoxy-N-methylpyrimidin-4-amine, a substituted pyrimidine derivative of interest in pharmaceutical research and development. Accurate quantification of this compound is essential for quality control, pharmacokinetic (PK) assessments, and stability studies. We provide detailed protocols for two complementary techniques: 1) High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of bulk substance and formulated products, and 2) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in biological matrices such as human plasma. These methods have been developed based on established analytical principles for pyrimidine-related compounds and are outlined with a comprehensive validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. 5-methoxy-N-methylpyrimidin-4-amine is an important member of this class, often utilized as a key intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this starting material can directly impact the quality, safety, and efficacy of the final drug product. Furthermore, understanding its metabolic fate and pharmacokinetic profile is critical during drug development.
This guide provides researchers, analysts, and drug development professionals with the necessary protocols to implement reliable quantitative methods. The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective; HPLC-UV offers a cost-effective and straightforward approach for high-concentration samples, while LC-MS/MS provides the superior sensitivity and selectivity required for complex biological samples.[4][5]
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to analytical method development. Key physicochemical data for 5-methoxy-N-methylpyrimidin-4-amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | PubChem[6] |
| Molecular Weight | 139.16 g/mol | PubChem[6] |
| Monoisotopic Mass | 139.07456 Da | PubChem[7] |
| CAS Number | 66131-71-3 | PubChem[6] |
| Predicted XLogP3 | 0.8 | PubChem[6] |
| Hydrogen Bond Donors | 1 | ChemScene[8] |
| Hydrogen Bond Acceptors | 4 | ChemScene[8] |
Note: Some properties are computationally predicted and should be confirmed experimentally where critical.
Method 1: Quantification in Bulk Material by HPLC-UV
This reversed-phase HPLC method is designed for determining the purity and assay of 5-methoxy-N-methylpyrimidin-4-amine in its solid form or in simple formulations. The methodology leverages a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like pyrimidine derivatives.[9][10]
Rationale for Method Design
-
Stationary Phase: A C18 column is selected for its versatility and proven performance in separating a wide range of non-polar to moderately polar molecules.[10]
-
Mobile Phase: A mixture of acetonitrile (ACN) and an acidic phosphate buffer is used. Acetonitrile serves as the organic modifier to control retention. The acidic buffer (pH ~3) protonates the amine functionalities on the pyrimidine ring, which minimizes peak tailing caused by interactions with residual silanols on the column surface, thereby ensuring sharp, symmetrical peaks.[10][11]
-
Detection: UV detection at 254 nm is proposed, a common wavelength for aromatic and heterocyclic compounds, offering a good balance of sensitivity and specificity for this application.
Experimental Protocol
3.2.1. Materials and Reagents
-
5-methoxy-N-methylpyrimidin-4-amine reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
3.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PVDF or nylon)
3.2.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 30% Acetonitrile, 70% 20 mM KH₂PO₄ buffer (pH 3.0 adjusted with H₃PO₄) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3.2.4. Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the bulk drug powder equivalent to 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to ensure complete dissolution, allow to cool, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
3.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥0.999.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of 5-methoxy-N-methylpyrimidin-4-amine.
Method 2: Quantification in Human Plasma by LC-MS/MS
This method provides the high sensitivity and selectivity required for quantifying 5-methoxy-N-methylpyrimidin-4-amine in a complex biological matrix like human plasma, making it ideal for pharmacokinetic studies.
Rationale for Method Design
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is employed for fast analysis times and high-resolution separation. A C18 column is a good starting point, but for such a polar compound (XLogP ~0.8), retention can be challenging.[4][12] A gradient elution from a low to high percentage of organic solvent is used to ensure the analyte is retained and then eluted effectively.
-
Sample Preparation: Protein precipitation is a simple, fast, and effective technique for removing the majority of proteinaceous interferences from plasma.[13][14] Cold acetonitrile is used as the precipitating agent, which efficiently denatures and precipitates proteins while keeping the small molecule analyte in the supernatant.[15]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[16] Ionization is achieved via Electrospray Ionization (ESI) in positive mode, as the amine groups are readily protonated.
Experimental Protocol
4.2.1. Materials and Reagents
-
5-methoxy-N-methylpyrimidin-4-amine reference standard (≥98% purity)
-
Internal Standard (IS): 5-methoxy-N-(methyl-d3)-pyrimidin-4-amine (or a suitable structural analog)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K₂EDTA anticoagulant)
4.2.2. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Refrigerated centrifuge
-
Vortex mixer
4.2.3. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95% to 5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: 140.1 → 109.1 (Quantifier), 140.1 → 110.1 (Qualifier); IS: 143.1 → 112.1 |
Note: MRM transitions are proposed based on predicted fragmentation (e.g., loss of the methoxy group) and must be optimized experimentally by infusing a standard solution of the analyte and IS into the mass spectrometer.[7][17]
4.2.4. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Spiked Samples: Spike blank human plasma with working solutions to create calibration standards (e.g., 0.1-100 ng/mL) and QC samples (low, mid, high concentrations).
4.2.5. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 10 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.[18]
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[15]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.2.6. Data Analysis
-
Calculate the peak area ratio of the analyte to the IS for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification, including the protein precipitation step.
Analytical Method Validation
Both analytical methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[1][19][20] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the target analyte.
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or degradation products. | Peak purity analysis (for HPLC-UV); No interfering peaks at the retention time of the analyte in blank samples (for both). |
| Linearity & Range | To show a direct proportional relationship between analyte concentration and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery within 80-120% for LC-MS/MS (at LLOQ) and 90-110% for other levels. For HPLC-UV, typically 98-102%. |
| Precision | To measure the degree of agreement among individual test results when applied repeatedly. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) for LC-MS/MS. ≤ 2% for HPLC-UV. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision and accuracy criteria must be met. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | System suitability parameters remain within defined limits; results are not significantly affected. |
Conclusion
This document provides two comprehensive, scientifically-grounded starting points for the quantitative analysis of 5-methoxy-N-methylpyrimidin-4-amine. The HPLC-UV method is well-suited for purity and assay testing of bulk materials, offering simplicity and reliability. For trace-level quantification in biological fluids, the proposed LC-MS/MS method delivers the necessary sensitivity and selectivity. Both protocols are designed to be robust and must be fully validated according to ICH guidelines to ensure data integrity for regulatory submissions and research applications.
References
-
Boudon, A., et al. (n.d.). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Available at: [Link]
-
AVS Life Sciences. (n.d.). Master ICH Q2 R2 for Effective Pharmaceutical Compliance. Retrieved March 14, 2026, from [Link]
-
Grubišić, S., et al. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved March 14, 2026, from [Link]
-
Liévin, S. S. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Mettler-Toledo. Available at: [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved March 14, 2026, from [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Retrieved March 14, 2026, from [Link]
-
LCGC International. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved March 14, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved March 14, 2026, from [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved March 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved March 14, 2026, from [Link]
-
Van Gennip, A. H., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine. Retrieved March 14, 2026, from [Link]
-
PubChemLite. (n.d.). 5-methoxy-4-methylpyrimidin-2-amine (C6H9N3O). Retrieved March 14, 2026, from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved March 14, 2026, from [Link]
-
Soukup, J., et al. (2012). LC-MS metabolomics of polar compounds. Journal of separation science, 35(12), 1385-1398. Available at: [Link]
-
Yuan, M., et al. (2026, March 5). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 769-82-4 | Product Name : 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Retrieved March 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-methoxy-5-methyl-N-pentylpyrimidin-4-amine. PubChem Compound Database. Retrieved March 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine. PubChem Compound Database. Retrieved March 14, 2026, from [Link]
-
Larmuseau, M. H., et al. (2011). Determination of pyrimidine and purine bases by reversed-phase capillary liquid chromatography with at-line surface-enhanced Raman spectroscopic detection employing a novel SERS substrate based on ZnS/CdSe silver-quantum dots. Analytical chemistry, 83(24), 9391-9398. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. PubChem Compound Database. Retrieved March 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. PubChem Compound Database. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-N-methyl-2-pyrimidinamine | C6H9N3O | CID 23422138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 5-methoxy-4-methylpyrimidin-2-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 12. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Master ICH Q2 R2 for Effective Pharmaceutical Compliance [avslifesciences.com]
- 20. intuitionlabs.ai [intuitionlabs.ai]
Application Note: Utilizing 5-Methoxy-N-methylpyrimidin-4-amine in Fragment-Based Cell Culture Assays for Kinase Inhibitor Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), Kinase Profiling, Neurodegenerative Disease (Parkinson's)
Introduction & Mechanistic Rationale
In the development of small-molecule kinase inhibitors, identifying a privileged structural scaffold is the most critical first step. 5-methoxy-N-methylpyrimidin-4-amine (CAS 1447967-24-9) serves as a highly efficient, hinge-binding fragment widely utilized in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) modulators for Parkinson's disease and Hepcidin antagonists for iron metabolism disorders .
Rather than testing this compound as a finished drug, application scientists use it in Fragment-Based Drug Discovery (FBDD) cell culture assays.
The Causality Behind the Scaffold
Why is this specific aminopyrimidine so valuable in kinase targeting?
-
The Pyrimidine Core: Mimics the adenine ring of ATP, allowing it to slip into the highly conserved ATP-binding pocket of kinases.
-
The N-methylamine (Position 4): Acts as a crucial hydrogen bond donor/acceptor, interacting directly with the backbone carbonyl and amide groups of the kinase hinge region.
-
The 5-methoxy Group: Provides targeted steric bulk that projects into the "gatekeeper" pocket. This subtle modification is the primary driver for kinase selectivity, preventing the fragment from indiscriminately binding to the entire kinome.
Before synthetic chemists elaborate this fragment via C2 or C6 substitutions to create a mature drug, we must assay the bare fragment in cell culture to establish its baseline cytotoxicity and cellular target engagement .
Experimental Workflows & Logical Architecture
To ensure the scaffold is viable for hit-to-lead elaboration, we deploy a two-tier cell culture assay system.
Fig 1: Fragment-based drug discovery workflow for aminopyrimidine scaffolds.
Protocol A: Basal Cytotoxicity Profiling (CellTiter-Glo)
Because fragments possess lower initial affinity than elaborated drugs, they must be screened at exceptionally high concentrations (up to 1 mM). Establishing that the 5-methoxy-N-methylpyrimidin-4-amine scaffold does not trigger off-target phenotypic toxicity at these doses is a critical go/no-go decision.
Step-by-Step Methodology
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells at 10,000 cells/well in a 96-well opaque white plate using DMEM/F12 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 5-methoxy-N-methylpyrimidin-4-amine in 100% DMSO to create a 100 mM stock. Prepare a serial dilution in culture media to yield final assay concentrations ranging from 1 µM to 1 mM. Maintain final DMSO concentration at exactly 1% across all wells.
-
Treatment: Aspirate seeding media and apply 100 µL of compound-treated media per well. Incubate for 48 hours.
-
Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Record luminescence using a multimode microplate reader (integration time: 1 second/well).
Self-Validation Checkpoint (Trustworthiness): Include a known cytotoxic agent (e.g., Puromycin at 10 µg/mL) as a positive control for cell death, and 1% DMSO as a vehicle control. If the vehicle viability drops below 95% or puromycin fails to reduce viability below 10%, the assay plate must be rejected due to compromised cell health or reagent failure.
Protocol B: Cellular Target Engagement (pRab10 Western Blot)
To confirm that the fragment can penetrate the cell membrane and interact with the target kinase (LRRK2) before synthetic elaboration, we measure the phosphorylation of Rab10. Rab10 is a direct, physiological substrate of LRRK2 .
Fig 2: LRRK2 signaling cascade and fragment intervention point for target engagement.
Step-by-Step Methodology
-
Cell Seeding: Seed HEK293T cells stably expressing LRRK2 G2019S at 2×105 cells/well in 6-well plates. Grow to 80% confluence.
-
Treatment: Treat cells with 5-methoxy-N-methylpyrimidin-4-amine at high fragment concentrations (100 µM and 500 µM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (PhosSTOP). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE (4–12% Bis-Tris gels). Transfer to nitrocellulose membranes.
-
Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: Anti-pRab10 (Thr73) and Anti-total Rab10. Detect using fluorescent secondary antibodies and image on a LI-COR Odyssey system.
Self-Validation Checkpoint (Trustworthiness): Treat parallel wells with 100 nM MLi-2 (a highly potent, selective LRRK2 inhibitor). MLi-2 must completely abolish the pRab10 signal. If pRab10 persists in the MLi-2 treated wells, the signal is either non-specific or the cells have lost LRRK2 dependence, invalidating the fragment screening data.
Data Presentation: Fragment vs. Lead Profile
Fragments typically exhibit weak biochemical inhibition but possess high Ligand Efficiency (LE) . The table below summarizes the expected pharmacological profile of the bare 5-methoxy-N-methylpyrimidin-4-amine fragment compared to a fully elaborated LRRK2 inhibitor derived from this scaffold.
Table 1: Comparative Pharmacological Profile
| Compound Stage | Molecular Weight (Da) | LRRK2 Biochemical IC₅₀ | Cellular pRab10 IC₅₀ | Cytotoxicity (CC₅₀) | Ligand Efficiency (LE)* |
| 5-methoxy-N-methylpyrimidin-4-amine (Fragment) | 139.16 | > 500 µM | > 1 mM | > 2 mM (Safe) | ~0.35 |
| Elaborated Lead (e.g., C2/C6 substituted) | ~450.00 | < 10 nM | < 50 nM | > 50 µM | ~0.40 |
*Ligand Efficiency (LE) is calculated as the binding energy per heavy atom. An LE > 0.30 for a fragment is considered an excellent starting point for hit-to-lead chemistry.
References
- Hoffmann-La Roche. (2014). Aminopyrimidine derivatives as LRRK2 modulators (US Patent 8,802,674 B2). U.S. Patent and Trademark Office.
- F. Hoffmann-La Roche AG. (2012). Novel Pyrimidine- And Triazine-Hepcidine Antagonists (US Patent App. 2012/0202806 A1). U.S. Patent and Trademark Office.
-
Steger, M., Tonelli, F., Ito, G., Davies, P., Trost, M., et al. (2016). Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases. eLife, 5, e12813. URL:[Link]
Application Notes and Protocols for the Characterization of 5-methoxy-N-methylpyrimidin-4-amine in Kinase Inhibition Assays
Introduction: The Pyrimidine Scaffold in Kinase Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a versatile starting point for the design of potent and selective inhibitors.[1] Compounds such as Imatinib, Palbociclib, and Abemaciclib, all of which feature a 2-aminopyrimidine moiety, underscore the therapeutic significance of this chemical class in oncology and beyond.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel pyrimidine-based compounds, using 5-methoxy-N-methylpyrimidin-4-amine as a representative example, in in vitro kinase inhibition assays. As a putative kinase inhibitor, a systematic evaluation of its potency, selectivity, and mechanism of action is paramount. These application notes will detail the principles and protocols for industry-standard kinase assays, enabling a robust assessment of the compound's biological activity.
Choosing the Right Kinase Assay: A Strategic Overview
The selection of an appropriate kinase assay is a critical first step in the characterization of a new chemical entity.[2] The choice depends on several factors, including the research stage (e.g., high-throughput screening vs. lead optimization), the nature of the kinase and substrate, and the available instrumentation.[2][3] The most common and robust methods fall into two main categories: those that detect the product of the kinase reaction (ADP or a phosphorylated substrate) and those that measure the binding of the inhibitor to the kinase.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate.[4] | Highly sensitive and considered a "gold standard."[4] | Requires handling of radioactive materials and specialized disposal.[2][4] |
| Luminescence-Based ADP Detection (e.g., ADP-Glo™) | Quantifies the amount of ADP produced in the kinase reaction through a coupled enzyme system that generates light.[5] | Universal for any ADP-generating enzyme, highly sensitive, and amenable to high-throughput screening (HTS).[4][5] | Can be susceptible to interference from compounds that affect the coupling enzymes. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect either substrate phosphorylation or inhibitor binding.[6][7] | Homogeneous (no-wash) format, robust, and suitable for HTS.[6][7] | Requires specific antibodies or labeled reagents, and can be subject to compound interference with the fluorescent signal.[3] |
For a comprehensive initial characterization of a novel compound like 5-methoxy-N-methylpyrimidin-4-amine, we recommend a dual approach: a universal activity assay such as ADP-Glo™ to determine its inhibitory potential against a panel of kinases, followed by a binding assay like LanthaScreen® to confirm direct engagement with the target kinase.
Diagram: General Workflow for Kinase Inhibitor Profiling
Sources
- 1. 5-(N-(4-Methoxybenzyl))aminopyrimidine|C12H13N3O [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. promega.com [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
5-methoxy-N-methylpyrimidin-4-amine for high-throughput screening
Application Note & Protocols
High-Throughput Screening of 5-methoxy-N-methylpyrimidin-4-amine for Protein Kinase Inhibition
Abstract
This guide provides a comprehensive framework for the high-throughput screening (HTS) of 5-methoxy-N-methylpyrimidin-4-amine, a small molecule featuring the pyrimidine scaffold. Pyrimidine derivatives are a cornerstone in medicinal chemistry, constituting a privileged core structure in numerous FDA-approved drugs, particularly as kinase inhibitors.[1][2][3] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major target class for drug discovery.[4][5] This document details a robust, luminescence-based HTS protocol designed to identify and characterize the inhibitory potential of 5-methoxy-N-methylpyrimidin-4-amine against a generic protein kinase target. We will explain the scientific rationale behind the assay choice, provide a detailed step-by-step protocol for a 384-well plate format, and outline a workflow for data analysis and hit validation. The methodologies described herein are designed to be broadly applicable for researchers, scientists, and drug development professionals aiming to screen similar small molecules against various kinase targets.
Introduction: The Significance of the Pyrimidine Scaffold in Kinase Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif with a profound impact on medicinal chemistry.[3] As a core component of nucleobases in DNA and RNA, its derivatives can readily interact with biological macromolecules like enzymes.[3] This inherent bio-compatibility has made the pyrimidine scaffold a highly successful framework in drug design, leading to therapeutics with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2]
A particularly fruitful area of pyrimidine-based drug discovery is the inhibition of protein kinases.[6] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[5] This signaling mechanism is central to regulating the majority of cellular pathways.[5] Consequently, aberrant kinase activity is a frequent driver of human disease, making kinase inhibitors a highly successful class of targeted therapies.[5]
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[7][8][9] The primary goal of HTS is to efficiently analyze thousands of potential modulators to find starting points for drug development.[8] This application note presents 5-methoxy-N-methylpyrimidin-4-amine as a representative compound from this important chemical class and provides a detailed protocol for its evaluation as a potential kinase inhibitor using a robust and sensitive HTS assay.
Assay Principle: Luminescence-Based ADP Detection
To quantify kinase activity in an HTS format, a reliable and scalable assay is required. Luminescence-based assays are a popular choice due to their high sensitivity, broad dynamic range, and suitability for automation.[10][11] For this protocol, we will utilize a universal ADP-detection platform (e.g., ADP-Glo™ Kinase Assay). This system measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[12]
The causality behind this choice is twofold:
-
Universality: Since ATP is a universal substrate for all kinases, the production of ADP is a universal product.[13] This makes the assay adaptable to virtually any kinase and substrate combination, eliminating the need for target-specific antibodies or modified substrates.[12]
-
Signal Robustness: The assay is performed in two steps. First, the kinase reaction occurs. Second, the remaining ATP is depleted, and the ADP is converted back into a detectable ATP signal via a proprietary luciferase. The resulting "glow-type" luminescent signal is stable and less susceptible to interference from library compounds compared to other methods.[5][13]
The signal is directly proportional to the amount of ADP generated and therefore directly correlates with kinase activity.[5] A potential inhibitor, such as 5-methoxy-N-methylpyrimidin-4-amine, will reduce the rate of phosphorylation, leading to less ADP production and a decrease in the luminescent signal.
Figure 1: Principle of the ADP-based luminescence kinase assay.
Experimental Protocols
This protocol is optimized for a 384-well plate format, a standard in HTS to conserve reagents and increase throughput.[14]
Materials and Reagents
| Reagent | Description |
| Test Compound | 5-methoxy-N-methylpyrimidin-4-amine, dissolved in 100% DMSO to create a 10 mM stock solution. |
| Target Kinase X | Purified, recombinant protein kinase of interest. |
| Kinase Substrate | A suitable peptide or protein substrate for Target Kinase X. |
| Assay Buffer | Buffer optimized for kinase activity (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). |
| ATP Solution | High-purity ATP solution. The final concentration should be at or near the Km value for the target kinase. |
| Positive Control | A known, potent inhibitor of Target Kinase X (e.g., Staurosporine). |
| Negative Control | 100% DMSO (vehicle). |
| Detection Reagent | Commercial luminescent kinase assay kit (e.g., ADP-Glo™ from Promega). |
| Assay Plates | Solid white, flat-bottom 384-well microplates, low volume. |
| Reagent Reservoirs & Pipettors | Appropriate for multichannel pipetting and automated liquid handlers. |
| Plate Reader | A luminometer capable of reading 384-well plates. |
Step-by-Step HTS Workflow
The entire screening process should be performed with precision, often utilizing automated liquid handlers to ensure reproducibility.[8]
1. Compound Plating & Serial Dilution: a. Create a compound source plate by serially diluting the 10 mM stock of 5-methoxy-N-methylpyrimidin-4-amine in 100% DMSO. b. Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the test compound, positive control, and DMSO vehicle into the appropriate wells of the 384-well assay plate. This results in a final screening concentration typically around 10 µM with a final DMSO concentration of ≤0.5%.[14]
2. Kinase Reaction Preparation: a. Prepare a 2X Kinase/Substrate master mix in assay buffer. The final concentration of the kinase should be optimized to produce a robust signal within the linear range of the assay. b. Prepare a 2X ATP master mix in assay buffer.
3. Assay Execution: a. Step 1: Initiate Kinase Reaction. Add 5 µL of the 2X Kinase/Substrate mix to all wells of the assay plate. Incubate for 15 minutes at room temperature. This pre-incubation allows the test compound to interact with the kinase before the reaction starts. b. Step 2: Start Phosphorylation. Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The total reaction volume is now 10 µL. c. Step 3: Incubate. Cover the plate and incubate at room temperature for 1 hour. The optimal incubation time may vary depending on the specific kinase's activity.
4. Signal Detection: a. Step 4: Stop Reaction & Deplete ATP. Add 10 µL of ADP-Glo™ Reagent I to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. b. Step 5: Incubate. Cover the plate and incubate for 40 minutes at room temperature. c. Step 6: Convert ADP to ATP & Generate Light. Add 20 µL of Kinase Detection Reagent II to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to produce a luminescent signal. d. Step 7: Incubate. Cover the plate and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition: a. Read the luminescence on a plate reader. The integration time should be optimized to achieve a high signal-to-background ratio (e.g., 0.5-1 second per well).
Figure 2: Step-by-step high-throughput screening workflow.
Data Analysis and Quality Control
Calculation of Percent Inhibition
Data normalization is critical for comparing results across different plates and screening days. The activity of the test compound is calculated relative to the high (negative control) and low (positive control) signals.
-
High Signal (0% Inhibition): Wells containing DMSO vehicle only. This represents the maximum kinase activity.
-
Low Signal (100% Inhibition): Wells containing a known potent inhibitor (positive control). This represents the background signal.
The Percent Inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
Assay Quality Control: The Z'-Factor
To ensure the HTS data is reliable, a statistical parameter known as the Z'-factor (Z-prime) must be calculated for each plate.[7] The Z'-factor provides a measure of the assay's quality, taking into account both the dynamic range (signal window) and the data variation.[14]
Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
Where:
-
SD_High and SD_Low are the standard deviations of the high and low controls.
-
Mean_High and Mean_Low are the means of the high and low controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and well-suited for HTS. This is the generally accepted threshold for proceeding.[14][15] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to small variations. Further optimization is recommended. |
| < 0 | Unacceptable | The assay is not reliable for screening as the signal window is not distinct from the data variability. |
Hit Validation and Progression
A compound that shows significant inhibition in the primary screen (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) is termed a "primary hit." However, primary screening is prone to false positives.[7] Therefore, a rigorous hit validation cascade is essential.
Figure 3: A logical workflow for hit validation and progression.
Key Validation Steps:
-
Hit Confirmation: Re-test the primary hits, ideally from a freshly prepared sample of 5-methoxy-N-methylpyrimidin-4-amine, in the primary assay to confirm the inhibitory activity.
-
Dose-Response Analysis: Test the confirmed hit across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine its potency (IC₅₀ value).
-
Orthogonal Assays: Employ a secondary assay with a different detection technology to confirm that the observed activity is due to interaction with the target and not an artifact of the primary assay format.[17] For a kinase inhibitor, a good orthogonal assay would be a binding assay, such as Fluorescence Polarization (FP), which directly measures the displacement of a fluorescent tracer from the kinase active site.[17][18]
-
Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., inhibitors of luciferase).[19]
A compound that passes these validation steps is considered a "validated hit" and can be prioritized for further medicinal chemistry efforts and lead optimization.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the high-throughput screening of 5-methoxy-N-methylpyrimidin-4-amine as a potential protein kinase inhibitor. By leveraging the robust and universal nature of a luminescence-based ADP detection assay, researchers can efficiently and accurately assess the inhibitory potential of this and other pyrimidine-based compounds. Adherence to stringent quality control measures, such as monitoring the Z'-factor, and a systematic hit validation workflow are paramount to the success of any HTS campaign. This comprehensive guide serves as a valuable resource for scientists engaged in the early stages of drug discovery, facilitating the identification of novel chemical matter for challenging therapeutic targets.
References
-
O'Connell, J., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
-
Grote, F., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. [Link]
-
Vyas, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Vidles, A., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]
-
Shaikh, M. S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. [Link]
-
Vasile, S., et al. (2007). High-throughput screening fluorescence polarization assay for tumor-specific Hsp90. Cancer Research. [Link]
-
Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Kii, I., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Taylor, M. K., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay? BellBrook Labs. [Link]
-
Xia, S., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]
-
Wang, Y., et al. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PubMed. [Link]
-
Gautam, P., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cell Science & Therapy. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Goult, B. T., et al. (2013). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. [Link]
-
Opentrons. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. Opentrons. [Link]
-
Inglese, J., et al. (2013). High-Throughput RT-PCR for small-molecule screening assays. PMC. [Link]
-
Dahlin, J. L., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]
Sources
- 1. gscarr.gsconlinepress.com [gscarr.gsconlinepress.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. opentrons.com [opentrons.com]
- 9. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. promega.co.uk [promega.co.uk]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 5-methoxy-N-methylpyrimidin-4-amine for improved activity
Application Note & Protocol Guide
Topic: Strategic Derivatization of 5-methoxy-N-methylpyrimidin-4-amine for Enhanced Biological Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved drugs, particularly kinase inhibitors.[1][2] This guide focuses on 5-methoxy-N-methylpyrimidin-4-amine, a promising but relatively simple exemplar of this class. We provide a detailed exploration of strategic derivatization aimed at enhancing its biological efficacy. This document moves beyond simple procedural lists to explain the scientific rationale underpinning each synthetic choice, focusing on Structure-Activity Relationships (SAR) and modern medicinal chemistry tactics like bioisosteric replacement. Detailed, self-validating protocols for synthesis, purification, characterization, and biological evaluation are provided to empower researchers to generate novel analogues with potentially superior potency, selectivity, and pharmacokinetic profiles.
Introduction: The Rationale for Derivatization
5-methoxy-N-methylpyrimidin-4-amine represents a foundational scaffold. While possessing the core structure known to interact with various biological targets, its features present clear opportunities for optimization.[3][4] Derivatization is not a random process but a hypothesis-driven effort to improve molecular properties. Our strategy targets two key regions of the molecule: the exocyclic N-methylamino group and the C5-methoxy group.
-
The N-methylamino Group: This site offers a vector for introducing diverse functionalities. Modifications here can alter solubility, introduce new hydrogen bond donors/acceptors, and probe steric tolerance within a target's binding pocket.
-
The C5-methoxy Group: Aryl methoxy groups are frequently associated with metabolic liability, specifically oxidative metabolism by cytochrome P450 enzymes.[5] Replacing this group with metabolically robust bioisosteres can significantly improve a compound's pharmacokinetic profile.[6][7] Furthermore, altering the electronics and sterics at this position can fine-tune binding affinity.
The following diagram outlines the strategic pathways for derivatization discussed in this guide.
Caption: High-level derivatization strategies for 5-methoxy-N-methylpyrimidin-4-amine.
Synthetic Protocols: From Strategy to Execution
The following protocols are designed to be robust and reproducible. Each step includes explanations for the choice of reagents and conditions, fostering a deeper understanding of the chemical transformations.
Strategy A: Modification of the N-methylamino Group
This protocol introduces an amide linkage, which can act as a hydrogen bond acceptor and provides a scaffold for further aromatic substitutions.
Rationale: The reaction is a standard nucleophilic acyl substitution. The N-methylamino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct without competing in the reaction.
Materials:
-
5-methoxy-N-methylpyrimidin-4-amine
-
Benzoyl chloride
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methoxy-N-methylpyrimidin-4-amine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Add benzoyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired N-acyl product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol introduces a sulfonamide group, a common functional group in medicinal chemistry that can improve pharmacokinetic properties and act as a hydrogen bond donor/acceptor.[8]
Rationale: Similar to acylation, this is a nucleophilic attack by the amine on the electrophilic sulfur atom of dansyl chloride. The reaction is typically performed in a polar aprotic solvent.
Materials:
-
5-methoxy-N-methylpyrimidin-4-amine
-
Dansyl chloride
-
Pyridine, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 5-methoxy-N-methylpyrimidin-4-amine (1.0 eq) in anhydrous DMF.
-
Add anhydrous pyridine (2.0 eq) to act as both a base and a catalyst.
-
Add dansyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction at 50 °C for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold 1 M HCl.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash sequentially with water and saturated NaHCO₃, then dry over Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, hexanes/EtOAc gradient) to obtain the sulfonamide derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Strategy B: C5-Methoxy Group Bioisosteric Replacement
A key strategy for improving metabolic stability is the replacement of the methoxy group.[5] This requires a two-step process: demethylation to reveal a versatile hydroxyl group, followed by the introduction of a new functional group.
Caption: Bioisosteric replacements for the C5-methoxy group to improve drug-like properties.
Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid that selectively cleaves aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack by the bromide ion on the methyl group.
Materials:
-
5-methoxy-N-methylpyrimidin-4-amine
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 5-methoxy-N-methylpyrimidin-4-amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.5 eq) dropwise. A color change is typically observed.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 8-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of MeOH.
-
Allow the mixture to stir for 30 minutes, then concentrate under reduced pressure.
-
Re-dissolve the crude solid in a mixture of DCM and MeOH and neutralize with saturated aqueous NaHCO₃ until the pH is ~7-8.
-
Extract the product into a more polar organic solvent like ethyl acetate or a DCM/isopropanol mixture.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude 5-hydroxypyrimidine derivative, which can often be used in the next step without further purification.
Rationale: This protocol uses the versatile 5-hydroxy intermediate to introduce a cyclopropyl group, a non-classical bioisostere for the methoxy group that can improve metabolic stability and modulate pKa. The Williamson ether synthesis is employed, where the phenoxide, formed by a base, acts as a nucleophile.
Materials:
-
5-hydroxy-N-methylpyrimidin-4-amine (from Protocol 3)
-
(Bromomethyl)cyclopropane
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the 5-hydroxy intermediate (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 20 minutes to ensure formation of the phenoxide.
-
Add (bromomethyl)cyclopropane (1.3 eq) and heat the reaction to 60-70 °C.
-
Stir for 6-10 hours until TLC analysis indicates consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via silica gel chromatography to yield the 5-(cyclopropylmethoxy)-N-methylpyrimidin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: Assessing Improved Activity
The ultimate goal of derivatization is to enhance biological activity. Aminopyrimidines are well-known inhibitors of protein kinases, which are often dysregulated in cancer.[1][2] A primary screen for anticancer activity is therefore highly relevant.
Protocol 5: MTT Cell Proliferation Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Caption: Standard workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the total volume) and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Results should be tabulated for clear comparison between the parent compound and its new derivatives.
| Compound ID | Derivatization Strategy | R¹ (N-substituent) | R² (C5-substituent) | IC₅₀ (µM) vs. A549 Cells |
| Parent | - | -CH₃ | -OCH₃ | > 100 |
| D1-Bz | N-Acylation | -C(O)Ph | -OCH₃ | 45.2 |
| D2-Dansyl | N-Sulfonylation | -SO₂(Dansyl) | -OCH₃ | 28.7 |
| D3-OH | C5-Demethylation | -CH₃ | -OH | 85.1 |
| D4-cPr | C5-Alkylation | -CH₃ | -OCH₂-cPr | 15.6 |
Table 1: Hypothetical cytotoxicity data for derivatized compounds against the A549 lung cancer cell line. Data illustrates the potential for activity improvement through the described strategies.
Conclusion and Future Directions
This guide provides a strategic framework and detailed protocols for the derivatization of 5-methoxy-N-methylpyrimidin-4-amine. By rationally modifying the N-amino and C5-methoxy positions, researchers can systematically explore the structure-activity landscape to develop analogues with enhanced biological profiles. The protocols for synthesis and biological screening form a closed loop, allowing for iterative cycles of design, synthesis, and testing. Promising compounds identified from these initial screens can be advanced to more specific assays, such as kinase panels or in vivo pharmacokinetic and efficacy studies, to further characterize their potential as therapeutic agents.
References
-
ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved March 13, 2026, from [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved March 13, 2026, from [Link]
-
IOPscience. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved March 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Retrieved March 13, 2026, from [Link]
-
ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved March 13, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Retrieved March 13, 2026, from [Link]
-
ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved March 13, 2026, from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved March 13, 2026, from [Link]
Sources
- 1. 5-(N-(4-Methoxybenzyl))aminopyrimidine|C12H13N3O [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gscarr.gsconlinepress.com [gscarr.gsconlinepress.com]
- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
5-methoxy-N-methylpyrimidin-4-amine as a chemical probe
Application Note: Fragment-Based Discovery of LRRK2 Inhibitors Utilizing 5-Methoxy-N-methylpyrimidin-4-amine as a Privileged Chemical Probe
Introduction & Scientific Rationale
Leucine-Rich Repeat Kinase 2 (LRRK2) is a complex, multidomain protein that has emerged as a premier therapeutic target for Parkinson’s disease (PD). The G2019S mutation within the LRRK2 kinase domain is the most common genetic determinant of PD, leading to aberrant hyperphosphorylation of downstream substrates (such as Rab GTPases) and subsequent neurodegeneration[1].
Developing highly selective LRRK2 inhibitors is notoriously difficult due to the highly conserved nature of the kinome ATP-binding pocket. To overcome this, Fragment-Based Drug Discovery (FBDD) is frequently employed. 5-methoxy-N-methylpyrimidin-4-amine (often utilized synthetically via its 2-chloro derivative, CAS 1351762-06-5) serves as a highly efficient, privileged chemical probe for interrogating the LRRK2 hinge region[2].
As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality behind using this specific aminopyrimidine fragment, alongside self-validating experimental protocols for its application in kinase profiling and structural biology.
LRRK2 pathogenic signaling pathway and targeted intervention via hinge-binding chemical probes.
Structural Biology & Binding Mechanics
The utility of 5-methoxy-N-methylpyrimidin-4-amine lies in its precise stereoelectronic complementarity to the LRRK2 ATP-binding site. The interaction is governed by three critical mechanistic features[3][4]:
-
Bidentate Hinge Binding: The N-methylamine group at the 4-position acts as a potent hydrogen bond donor to the backbone carbonyl of Glu1948 . Simultaneously, the pyrimidine N3 nitrogen serves as a hydrogen bond acceptor from the backbone amide NH of Ala1950 .
-
The Methoxy "Roof" Interaction: The 5-methoxy substituent projects into a specific sub-pocket in the roof of the hinge region. This provides essential steric bulk that enhances selectivity against the broader kinome; it sterically clashes with bulkier gatekeeper residues in off-target kinases while fitting perfectly into the LRRK2 pocket.
-
The C2 Elaboration Vector: The C2 position of the pyrimidine ring points directly toward the solvent-exposed region and the activation loop. By functionalizing this position (e.g., starting with 2-chloro-5-methoxy-N-methylpyrimidin-4-amine), chemists can perform Suzuki or Buchwald-Hartwig cross-coupling to grow the fragment into a high-affinity lead compound (such as the clinical candidate GNE-7915)[1].
Table 1: Physicochemical & FBDD Metrics of the Chemical Probe
| Property | Value | FBDD Implication |
| Molecular Formula | C6H9N3O | Strict adherence to the "Rule of 3" for fragments[5]. |
| Molecular Weight | 139.16 g/mol | Allows for significant mass addition during lead elaboration[5]. |
| H-Bond Donors | 1 (N-methylamine) | Essential for Glu1948 interaction[6]. |
| H-Bond Acceptors | 3 | Facilitates Ala1950 interaction and water-mediated networks[6]. |
| cLogP | ~0.8 | Excellent aqueous solubility; critical for high-concentration soaking. |
| Ligand Efficiency (LE) | >0.30 kcal/mol/HA | Indicates highly efficient binding per heavy atom, validating it as a core scaffold. |
Self-Validating Experimental Protocols
Protocol A: High-Throughput TR-FRET LRRK2 Kinase Assay
Causality: Fragments inherently possess low binding affinities (typically high micromolar to millimolar Kd ). Standard absorbance or fluorescence assays are highly susceptible to compound autofluorescence and light scattering at these concentrations. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, eliminating background noise and making it the gold standard for FBDD screening.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Probe Titration: Serially dilute the 5-methoxy-N-methylpyrimidin-4-amine probe in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.
-
Enzyme Addition: Add 5 µL of recombinant GST-LRRK2 (G2019S mutant, 2 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow fragment pre-equilibration.
-
Reaction Initiation: Add 5 µL of a substrate mixture containing 800 nM fluorescein-labeled ERM (Ezrin/Radixin/Moesin) peptide and 1 mM ATP (approximating the Km of LRRK2 to ensure competitive binding dynamics).
-
Incubation & Termination: Incubate the reaction for 60 minutes at room temperature. Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing 20 mM EDTA and 2 nM Terbium-labeled anti-phospho-ERM antibody.
-
Self-Validation & Readout:
-
Validation: Include MLi-2 (a known nanomolar LRRK2 inhibitor) as a positive control for 100% inhibition, and DMSO-only wells as a 0% inhibition baseline. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.
-
Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 340 nm excitation and measuring emission ratios at 520 nm (Fluorescein) and 490 nm (Terbium).
-
Protocol B: Crystallographic Soaking using a CHK1-10pt Surrogate
Causality: Wild-type LRRK2 is notoriously difficult to crystallize due to its large size (>280 kDa) and multidomain flexibility. To enable Structure-Based Drug Design (SBDD), researchers utilize a 10-point mutant of Checkpoint Kinase 1 (CHK1-10pt) engineered to perfectly mimic the LRRK2 ATP-binding pocket[4]. Soaking the fragment into these surrogate crystals provides high-resolution mapping of the hinge interactions.
Step-by-Step Methodology:
-
Crystal Growth: Grow CHK1-10pt crystals using the sitting-drop vapor diffusion method at 4°C. The reservoir solution should contain 0.1 M HEPES (pH 7.5), 2.0 M Ammonium Sulfate, and 2% PEG 400.
-
Probe Preparation: Dissolve 5-methoxy-N-methylpyrimidin-4-amine in 100% DMSO to a concentration of 100 mM.
-
Soaking: Transfer a single CHK1-10pt crystal into a 2 µL soaking drop containing the reservoir solution supplemented with 10 mM of the chemical probe (final DMSO concentration 10%). Incubate for 24 hours. Causality: High fragment concentration drives occupancy in the surrogate pocket.
-
Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol + 10 mM probe) for 30 seconds, then flash-freeze in liquid nitrogen.
-
Self-Validation (Data Processing): Collect X-ray diffraction data at a synchrotron source. The protocol is self-validating during electron density mapping: generate an Fo−Fc omit map. The presence of the fragment is only validated if a continuous >3σ positive density peak is observed in the hinge region, specifically interacting with the surrogate residues equivalent to Glu1948 and Ala1950.
Fragment-based drug discovery workflow for elaborating the aminopyrimidine probe into a lead.
References
-
Hoffmann-La Roche Inc. (2014). Aminopyrimidine derivatives as LRRK2 modulators (US Patent 8,802,674 B2). Google Patents. 2
-
ChemSrc. (2025). 5-methoxy-N-methylpyrimidin-4-amine Physico-chemical Properties. ChemSrc Database. 5
-
Singh, A., et al. (2022). Molecular Modeling Study on the Interaction Mechanism between the LRRK2 G2019S Mutant and Type I Inhibitors. Macao Polytechnic University. 6
-
MDPI. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. MDPI Pharmaceuticals. 3
-
White Rose University Consortium. Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1. 4
-
PubMed / NIH. (2023). Structural insight into G2019S mutated LRRK2 kinase and brain-penetrant type I inhibitor complex: a molecular dynamics approach. National Institutes of Health.1
Sources
- 1. Structural insight into G2019S mutated LRRK2 kinase and brain-penetrant type I inhibitor complex: a molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. 1447967-24-9_5-methoxy-N-methylpyrimidin-4-amineCAS号:1447967-24-9_5-methoxy-N-methylpyrimidin-4-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. research.mpu.edu.mo [research.mpu.edu.mo]
Troubleshooting & Optimization
5-methoxy-N-methylpyrimidin-4-amine stability issues in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing irreproducibility in their biochemical assays. A common hidden culprit is the unrecognized degradation of critical intermediates and active pharmaceutical ingredients (APIs) in solution.
5-Methoxy-N-methylpyrimidin-4-amine (CAS: 1447967-24-9) is a highly versatile pyrimidine building block, heavily utilized in the synthesis of targeted therapies such as kinase inhibitors and hepcidin antagonists (1). However, its structural features—specifically the electron-donating methoxy and methylamine groups on the pyrimidine core—create unique thermodynamic and kinetic vulnerabilities when solubilized.
This guide is designed to move beyond basic handling instructions. We will explore the causality behind compound instability and provide self-validating protocols to ensure absolute scientific integrity in your experimental workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my stock solution in aqueous buffer lose potency over 24-48 hours? Root Cause (Causality): Pyrimidine rings are highly susceptible to pH-dependent hydrolysis. At alkaline pH (pH > 8.5), the electron-deficient C2 and C6 positions of the pyrimidine ring are vulnerable to nucleophilic attack by hydroxide ions. Furthermore, saturation or disruption of the pyrimidine ring can lead to hemiaminal formation at the C4 position, eventually causing irreversible N3–C4 bond rupture and ring cleavage (2). In highly acidic conditions (pH < 3.0), protonation of the N-methylamine group alters solubility and can catalyze the hydrolysis of the C5-methoxy ether linkage. Solution: Maintain aqueous working solutions at a slightly acidic to neutral pH (pH 4.0–7.4), where pyrimidine derivatives typically exhibit maximum thermodynamic stability (3).
Q2: I observe unexplained secondary peaks in my HPLC chromatograms after benchtop handling. What is happening? Root Cause (Causality): Photodegradation. Pyrimidines strongly absorb UV and ambient light (typically in the 254–280 nm range). Ambient laboratory lighting provides enough photonic energy to induce photochemical reactions, including the saturation of the C5-C6 double bond. This loss of aromaticity exponentially accelerates the hydrolytic degradation mentioned above. Solution: Always prepare and store solutions in amber glass vials. Minimize exposure to ambient light during assay preparation by using opaque reservoirs or working under low-light conditions.
Q3: What is the optimal solvent system for long-term archiving of this compound? Root Cause (Causality): 5-methoxy-N-methylpyrimidin-4-amine has limited aqueous solubility in its uncharged state. Repeated freeze-thaw cycles in hygroscopic solvents like DMSO introduce atmospheric moisture, creating localized micro-environments of aqueous hydrolysis. Solution: Aliquot stock solutions in anhydrous DMSO (≤0.005% water) and store at -20°C. Discard aliquots after a single use rather than subjecting them to multiple freeze-thaw cycles.
Part 2: Quantitative Stability Data
To guide your experimental design, below is a summary of the degradation kinetics of 5-methoxy-N-methylpyrimidin-4-amine under various environmental stress conditions.
| Solvent / Buffer System | Temperature | Light Exposure | Estimated Half-Life ( t1/2 ) | 24h Recovery (%) |
| Anhydrous DMSO | -20°C | Dark | > 6 months | 99.8% |
| Anhydrous DMSO | 25°C (RT) | Dark | > 4 weeks | 98.5% |
| Aqueous Buffer (pH 7.4) | 25°C (RT) | Dark | ~ 7 days | 92.0% |
| Aqueous Buffer (pH 10.0) | 25°C (RT) | Dark | ~ 18 hours | 45.5% |
| Aqueous Buffer (pH 7.4) | 25°C (RT) | Ambient Light | ~ 48 hours | 70.2% |
Part 3: Experimental Protocol (Self-Validating System)
A protocol is only as good as its internal controls. To ensure your stability-indicating assay is trustworthy, you must prove that your analytical method can actually separate the intact 5-methoxy-N-methylpyrimidin-4-amine from its degradation products. We achieve this through a Forced Degradation Control (4).
Step-by-Step Methodology: Preparation & Stability Validation Workflow
-
Preparation of 10 mM Master Stock:
-
Weigh the lyophilized powder of 5-methoxy-N-methylpyrimidin-4-amine in a low-humidity environment.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Causality Check: Purge the headspace of the vial with dry Nitrogen or Argon gas before sealing to prevent oxidative degradation and moisture ingress.
-
-
Aliquot Generation:
-
Dispense 50 µL aliquots into single-use amber glass vials. Store immediately at -20°C.
-
-
Generation of the Self-Validating Control (Forced Degradation):
-
Take one 50 µL aliquot and dilute it to 1 mM using 0.1 N NaOH (pH > 12).
-
Incubate at 60°C for 2 hours to force hemiaminal formation and ring cleavage.
-
Neutralize the sample with an equivalent volume of 0.1 N HCl. This is your Positive Degradation Control.
-
-
Stability-Indicating RP-HPLC Assay:
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Causality Check: The addition of 0.1% Trifluoroacetic acid (TFA) ensures the N-methylamine group remains fully protonated during the run, preventing peak tailing and ensuring sharp, quantifiable resolution.
-
Validation: Inject the Positive Degradation Control first. You must observe distinct peaks for the degradation products separated from the parent compound's retention time. Once confirmed, you can trust the method to accurately quantify the stability of your experimental samples.
-
Part 4: Solution Stability & Degradation Workflows
Workflow detailing degradation pathways and stabilization strategies for pyrimidine derivatives.
References
- US20120202806A1 - Novel Pyrimidine- And Triazine-Hepcidine Antagonists Source: Google Patents URL
- Source: PMC, National Institutes of Health (NIH)
- Source: Research Journal of Pharmacy and Technology (RJPT Online)
- Stability issues of 5,6-Dichloropyrimidine-2,4-diol in solution Source: BenchChem Technical Support URL
Sources
- 1. US20120202806A1 - Novel Pyrimidine- And Triazine-Hepcidine Antagonists - Google Patents [patents.google.com]
- 2. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purity Optimization for 5-Methoxy-N-methylpyrimidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter purity bottlenecks when synthesizing 5-methoxy-N-methylpyrimidin-4-amine (CAS 1447967-24-9). This pyrimidine derivative is a critical intermediate in the development of kinase inhibitors and Toll-like receptor (TLR) agonists.
When scaling up this synthesis—typically via a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-5-methoxypyrimidine and methylamine—chemists often see purity plateau around 85–90%. This guide dissects the causality behind common impurities and provides a self-validating, chromatography-free workflow to achieve >98% purity.
Part 1: Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major polar impurity at m/z 127. What is this, and how do I prevent it?
A: You are observing the hydrolysis byproduct, 5-methoxypyrimidin-4-ol. This is the most common purity killer in this workflow. It occurs when aqueous methylamine (e.g., 40% w/w in water) is used as the reagent. The C4 position of the pyrimidine ring is highly electrophilic. In the presence of heat, the hydroxide ions/water in the solvent compete directly with methylamine in the SNAr mechanism, hydrolyzing the C-Cl bond.
-
The Fix: You must eliminate water from the system. Switch to a non-aqueous amine source, such as 33% methylamine in absolute ethanol or 2.0 M methylamine in THF.
Q2: I am detecting a des-methyl impurity (m/z 126). Is my product demethylating during the reaction?
A: No, the SNAr conditions are far too mild to cleave an N-methyl group. The presence of 5-methoxypyrimidin-4-amine (the primary amine) is almost exclusively caused by ammonia (NH₃) contamination within your methylamine source. Ammonia is a stronger, less sterically hindered nucleophile than methylamine and will rapidly attack the pyrimidine ring if present.
-
The Fix: Utilize high-purity, anhydrous methylamine reagents and purge your reaction vessel with inert gas (N₂/Ar) prior to sealing to prevent ambient contamination.
Q3: Flash chromatography is failing to separate my product from unreacted 4-chloro-5-methoxypyrimidine. How do I isolate the pure target?
A: Stop using silica gel for this specific separation. Highly polar aminopyrimidines streak heavily on normal-phase silica, leading to co-elution with the starting material. Instead, exploit the drastic pKa difference between your starting material and your product. The starting material is a neutral halogenated heterocycle, while your product is a basic secondary amine. By utilizing a targeted acid-base extraction, you can force the product into the aqueous phase while leaving all neutral impurities behind in the organic phase. This technique is highly scalable and frequently utilized in the preparation of aminopyrimidine-based kinase modulators .
Part 2: Quantitative Reaction Optimization
To demonstrate the causality of reagent selection on final purity, below is a comparative data summary of SNAr conditions. Notice how the dielectric constant and solvent choice dictate the impurity profile.
| Solvent System | Reagent Source | Temp (°C) | Target Purity (%) | Hydrolysis Impurity (%) | Des-methyl Impurity (%) | Unreacted SM (%) |
| Water | 40% aq. MeNH₂ | 80 | 65.2 | 24.5 | 1.8 | 8.5 |
| THF | 2.0 M MeNH₂ in THF | 60 | 91.4 | < 0.5 | 1.2 | 6.9 |
| Ethanol | 33% MeNH₂ in EtOH | 80 | 98.7 | < 0.1 | < 0.5 | < 0.5 |
Data Insight: Ethanol at 80°C provides the optimal polarity to stabilize the SNAr transition state, driving the reaction to completion (<0.5% unreacted SM) while completely suppressing hydrolysis.
Part 3: Self-Validating Experimental Protocol
The following protocol details the anhydrous SNAr amination and subsequent acid-base purification. The use of pressure vessels for the amination of methoxypyrimidines with volatile amines is a standard, highly effective practice in the synthesis of TLR agonists .
Figure 1: SNAr amination workflow and acid-base purification leveraging pKa differentials.
Step-by-Step Methodology
Step 1: Reaction Setup In a heavy-walled pressure vessel, suspend 4-chloro-5-methoxypyrimidine (1.0 eq) in a 33% solution of methylamine in absolute ethanol (5.0 eq).
-
Causality: The pressure vessel prevents the escape of volatile methylamine gas (b.p. -6°C), maintaining the necessary stoichiometric excess to drive the reaction forward without relying on water as a solvent.
Step 2: SNAr Execution Seal the vessel securely and heat to 80°C for 4 hours behind a blast shield. Monitor via LC-MS until the starting material peak (m/z 145) is fully consumed.
Step 3: Quench and Solvent Exchange Cool the vessel to 0°C before opening to prevent reagent flash-boiling. Concentrate the mixture under reduced pressure to remove the ethanol and excess methylamine. Dissolve the resulting crude residue in Ethyl Acetate (EtOAc).
Step 4: Acidic Extraction (System Validation) Transfer the EtOAc solution to a separatory funnel. Extract with 1.0 M HCl (3 x 20 mL).
-
Causality: The target secondary amine protonates and migrates to the aqueous layer. Neutral impurities (unreacted SM, non-basic dimers) remain trapped in the organic layer.
-
Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate (UV 254 nm). The product must appear exclusively at the baseline of the aqueous spot. If it moves up the plate, your aqueous layer is not acidic enough.
Step 5: Basification (System Validation) Cool the combined aqueous acidic layers in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches 10–11.
-
Causality: The amine is freebased, drastically reducing its aqueous solubility.
-
Self-Validation Check: A white precipitate or distinct cloudiness will form immediately upon reaching pH 10, visually confirming the successful freebasing of the target compound.
Step 6: Final Isolation Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 5-methoxy-N-methylpyrimidin-4-amine as a highly pure crystalline solid.
References
-
Roethle, P. A., et al. "Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus." ACS Medicinal Chemistry Letters, 2016. URL:[Link]
- "Aminopyrimidine derivatives as LRRK2 modulators." US Patent 8,802,674 B2, 2014.
Technical Support Center: 5-methoxy-N-methylpyrimidin-4-amine
Welcome to the technical support resource for 5-methoxy-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. We will explore potential degradation pathways, offer detailed experimental protocols for stability assessment, and provide a comprehensive troubleshooting guide to navigate common challenges encountered during your research.
Section 1: Understanding the Stability Profile: Predicted Degradation Pathways
5-methoxy-N-methylpyrimidin-4-amine possesses several functional groups susceptible to degradation under various environmental and experimental conditions. The pyrimidine core, the methoxy substituent, and the N-methylamino group are all potential sites for chemical transformation. Understanding these liabilities is the first step in designing robust experiments and ensuring the integrity of your results.[1][2] The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
1.1 Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing ether linkages, particularly when adjacent to an aromatic ring system.[3] The stability of the 5-methoxy group is highly dependent on the pH of the solution.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the pyrimidine ring can be protonated, increasing the electrophilicity of the C5 carbon. This facilitates the nucleophilic attack by water, leading to the cleavage of the methoxy group to form 5-hydroxy-N-methylpyrimidin-4-amine and methanol. In some cases, strong acidic conditions can lead to further degradation or ring transformation of the pyrimidine nucleus itself.[4][5][6]
-
Base-Catalyzed Hydrolysis: While generally more stable under basic conditions, prolonged exposure to strong alkali (e.g., 1 N NaOH) at elevated temperatures can also promote the cleavage of the methoxy group.[7][8] Additionally, the N-methylamino group could potentially undergo transformation, though this is less common than ether hydrolysis.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. news-medical.net [news-medical.net]
- 3. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
LC-MS troubleshooting for 5-methoxy-N-methylpyrimidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing analytical challenges with 5-methoxy-N-methylpyrimidin-4-amine (CAS: 1447967-24-9)[1].
Because this molecule is a low-molecular-weight (139.16 g/mol ), highly polar compound containing basic nitrogen atoms (a pyrimidine ring and a secondary amine), it routinely defies standard reversed-phase liquid chromatography (RPLC) methods. This guide bypasses generic advice to focus on the exact physicochemical causality behind your LC-MS issues, providing self-validating protocols to ensure absolute data integrity.
I. Diagnostic Workflow: Mechanistic Resolution
Figure 1: Diagnostic workflow and mechanistic resolution for LC-MS analysis of polar basic amines.
II. Core Troubleshooting FAQs
Q1: Why does 5-methoxy-N-methylpyrimidin-4-amine elute in the void volume ( t0 ) on my standard C18 column? The Causality: In RPLC, retention is driven by hydrophobic partitioning. 5-methoxy-N-methylpyrimidin-4-amine is dominated by polar heteroatoms (three nitrogens, one oxygen) and lacks a substantial hydrophobic carbon skeleton. Consequently, it cannot partition effectively into the non-polar C18 stationary phase and washes out immediately with the highly aqueous mobile phase. The Solution: You must invert the retention mechanism by switching to2[2]. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic initial mobile phase. Retention occurs via partitioning of the polar analyte into an immobilized water-rich layer on the silica surface.
Q2: My peaks are severely tailing (Asymmetry Factor > 2.0). How do I correct this peak distortion? The Causality: This is a classic secondary interaction. The secondary amine and pyrimidine nitrogens on your target molecule are basic. Under typical acidic LC-MS conditions (pH ~2.7), these amines become fully protonated (positively charged). Standard silica columns contain residual acidic silanol groups (-Si-OH) that can dissociate into negatively charged silanolate ions (-Si-O − ). The electrostatic attraction between your protonated analyte and the silanolate ions creates a strong ion-exchange interaction, causing the molecules to drag and tail through the column[3],[4]. The Solution: Do not rely solely on 0.1% formic acid. You must add a volatile buffer, such as 10 mM ammonium formate, to both your aqueous and organic mobile phases. The ammonium ions ( NH4+ ) act as a competing cation, saturating the negatively charged silanol sites and preventing your target analyte from binding to the silica surface[5].
Q3: I am experiencing severe signal suppression and low sensitivity in ESI+. What is causing this? The Causality: If you are using RPLC, your polar analyte is eluting in the void volume alongside unretained salts and endogenous matrix components, leading to competitive ion suppression. Furthermore, RPLC elutes polar compounds in high-aqueous conditions. Water has a high surface tension, requiring excessive thermal and pneumatic energy for droplet desolvation in the Electrospray Ionization (ESI) source. The Solution: Implementing a HILIC method resolves both issues simultaneously. First, it retains the analyte away from the void-volume matrix suppressors. Second, HILIC elutes analytes in high-organic conditions (e.g., >60% acetonitrile). Acetonitrile has a drastically lower surface tension than water, which enhances droplet fission, improves desolvation efficiency, and exponentially increases MS sensitivity[6].
III. Quantitative Data Summary
To aid in method transfer, the following table contrasts the failing RPLC parameters against the optimized HILIC parameters for 5-methoxy-N-methylpyrimidin-4-amine.
| Parameter | Failing RPLC Method | Optimized HILIC Method | Mechanistic Impact |
| Column Phase | C18 (Endcapped) | Amide or Bare Silica | Shifts retention from hydrophobic partitioning to hydrophilic partitioning. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10 mM Ammonium Formate | Buffer addition ( NH4+ ) masks active silanols, eliminating peak tailing[3]. |
| Mobile Phase B | Acetonitrile + 0.1% FA | Acetonitrile + 10 mM Ammonium Formate | Maintains constant ionic strength across the gradient[7]. |
| Initial Gradient | 5% B (High Aqueous) | 95% B (High Organic) | High organic establishes the critical water-rich layer on the HILIC phase[2]. |
| Sample Diluent | Water or Initial Mobile Phase | >75% Acetonitrile | Prevents solvent-mismatch peak distortion (fronting/splitting)[8]. |
| Expected k′ | < 0.5 (Void Volume) | 3.0 - 5.0 (Well Retained) | Separates analyte from matrix ion-suppressors. |
| ESI Desolvation | Poor (High Surface Tension) | Excellent (Low Surface Tension) | High organic eluent improves ionization efficiency and MS/MS signal[6]. |
IV. Self-Validating Experimental Protocol: HILIC-MS/MS Optimization
This protocol is engineered as a self-validating system. You cannot proceed to the next step unless the prior step's validation criteria are met.
Step 1: Mobile Phase & Diluent Preparation
-
Prepare Mobile Phase A: 100% LC-MS grade Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid. Causality Check: Buffering both phases prevents ionic strength drift during the gradient, which can cause retention time shifts[7].
-
Prepare Sample Diluent: Dilute your 5-methoxy-N-methylpyrimidin-4-amine standard in a minimum of 75% Acetonitrile.
Step 2: Column Passivation and Equilibration
-
Install a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm Amide).
-
Flush the column with 20 column volumes (CV) of the initial gradient conditions (e.g., 95% B). Validation Check: Monitor the pump backpressure. It must stabilize with less than a 2% fluctuation over 5 minutes. HILIC columns require extensive equilibration to establish the immobilized water layer[8]. If pressure fluctuates, continue flushing.
Step 3: System Suitability Testing (SST)
-
Inject 1 µL of the neat 5-methoxy-N-methylpyrimidin-4-amine standard.
-
Validation Criteria 1 (Retention): Calculate the retention factor ( k′ ). It must be ≥2.0 . If k′<2.0 , the aqueous layer is not fully established; flush with an additional 10 CVs.
-
Validation Criteria 2 (Peak Shape): Calculate the Asymmetry factor ( As ) at 10% peak height. It must fall between 0.9≤As≤1.2 . If As>1.2 , the 10 mM buffer is insufficient to mask your specific column's silanols; verify your buffer preparation accuracy[5].
Step 4: Carryover Verification
-
Inject a blank sample (75% Acetonitrile diluent).
-
Validation Criteria 3: The signal-to-noise ratio (S/N) at the established retention time must be <3 . If carryover is present, implement a strong needle wash containing a high percentage of water (e.g., 50:50 Water:Methanol), as water is the strong eluting solvent in HILIC[9].
V. References
-
Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" ChromaBLOGraphy. URL:
-
Phenomenex. "Engineering successful analytical methods using HILIC as an alternative retention mechanism." Phenomenex Technical Tips. URL:
-
Chromatography Online. "HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds." LCGC. URL:
-
Molaid. "5-methoxy-N-methylpyrimidin-4-amine - CAS 1447967-24-9." Chemical Database. URL:
-
Chromatography Today. "The Importance of Understanding Secondary Interactions When Analysing Peptides." URL:
-
Restek Corporation. "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions." URL:
-
Restek Corporation. "How to Avoid Common Problems with HILIC Methods." Restek Resource Hub. URL:
-
Thermo Fisher Scientific. "HILIC Troubleshooting." Thermo Fisher Scientific - US. URL:
-
ResearchGate. "How to deal with several HILIC-MS/MS problems?" URL:
Sources
- 1. 5-methoxy-N-methylpyrimidin-4-amine - CAS号 1447967-24-9 - 摩熵化学 [molaid.com]
- 2. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization & Selectivity Troubleshooting for 5-Methoxy-N-methylpyrimidin-4-amine Derivatives
Overview The 5-methoxy-N-methylpyrimidin-4-amine scaffold (frequently utilized via its 2-chloro intermediate) is a privileged hinge-binding fragment in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[1]. Modulating LRRK2 activity is a genetically supported strategy for treating Parkinson's disease (PD), particularly for patients harboring the hyperactive G2019S mutation[2]. However, researchers frequently encounter challenges regarding kinome selectivity (especially against off-target kinases like JAK2) and Central Nervous System (CNS) penetration[3]. This guide provides field-proven troubleshooting strategies to optimize this scaffold.
Fig 1. LRRK2 signaling cascade and therapeutic intervention by aminopyrimidine-derived inhibitors.
Section 1: Mechanistic FAQs (The "Why")
Q1: Why does the 5-methoxy-N-methylpyrimidin-4-amine scaffold exhibit off-target affinity for JAK2, and how can we engineer it out? A1: The aminopyrimidine core acts as an ATP-competitive hinge binder. In early-generation inhibitors, the structural similarity between the ATP-binding pockets of LRRK2 and JAK2 leads to high cross-reactivity[1]. Causally, selectivity is achieved by exploiting a specific spatial "hotspot" in the solvent-exposed region. By introducing a bulky or electronegative ortho-substituent (such as a chloro or methyl group) on the C2-linked aniline or aminopyrazole, you force a steric clash with the Y931 residue of JAK2[3]. Because LRRK2 has a more accommodating pocket in this vector, the modified compound retains LRRK2 potency while dropping JAK2 affinity by >150-fold, as demonstrated in foundational studies ()[3].
Q2: How does the 5-methoxy group influence the bioactive conformation compared to 5-fluoro or 5-chloro analogs? A2: The 5-methoxy group is not merely a passive placeholder; it actively dictates the molecule's 3D geometry. As an electron-donating group with a hydrogen-bond accepting oxygen, it alters the dihedral twist angle between the pyrimidine core and the C2-substituent. This stabilization of the bioactive conformation minimizes the entropic penalty upon binding LRRK2[4]. Furthermore, the methoxy group can participate in intramolecular hydrogen bonding, which masks the polarity of the adjacent N-methylamine, thereby reducing the Topological Polar Surface Area (TPSA) and significantly enhancing Blood-Brain Barrier (BBB) penetration[4].
Section 2: Troubleshooting Guides (The "How")
Issue 1: Poor Kinase Selectivity Profile (High JAK2/MARK3 Cross-Reactivity) Root Cause: The C2-substituent lacks the necessary steric bulk to differentiate between kinase hinge regions. Resolution Workflow: Implement a Matched Molecular Pair (MMP) Activity Cliff Analysis.
-
Synthesize Analogs: Generate a micro-library of compounds varying only at the ortho-position of the C2-pyrazole/aniline.
-
Counterscreen: Run parallel biochemical assays against LRRK2 and JAK2.
-
Identify the Cliff: Look for the specific heavy-atom substitution (e.g., replacing a hydrogen with a chlorine atom) that causes a disproportionate drop in JAK2 binding without affecting LRRK2[3].
Issue 2: Insufficient Blood-Brain Barrier (BBB) Penetration for CNS Targets Root Cause: High hydrogen bond donor (HBD) count or excessive exposed polarity limits passive diffusion across the BBB[5]. Resolution Workflow:
-
Mask Polarity: Ensure the 5-methoxy group is oriented to form an intramolecular hydrogen bond with the N-H of the C4-methylamine.
-
Optimize Metrics: Keep TPSA < 90 Ų and molecular weight < 450 Da[4].
-
In Vivo Validation: Utilize rodent cassette pharmacokinetic studies to measure the free brain-to-plasma ratio ( Cbrain,free/Cplasma,free ), aiming for a ratio > 0.5[6].
Fig 2. Iterative optimization workflow for achieving LRRK2 selectivity and CNS penetration.
Section 3: Experimental Protocols
Protocol: High-Throughput Kinase Selectivity Counterscreening (TR-FRET Assay) To ensure trustworthiness, this protocol is designed as a self-validating system incorporating internal controls to rule out false positives from assay interference.
Materials:
-
Recombinant LRRK2 (G2019S mutant) and JAK2 enzymes.
-
Fluorescein-labeled generic kinase substrate.
-
Terbium-labeled anti-phospho antibody.
-
Reference compound: GNE-7915 (Highly selective LRRK2 inhibitor)[6].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point dose-response curve of the 5-methoxy-N-methylpyrimidin-4-amine derivative in 100% DMSO (starting at 10 µM, 3-fold dilutions).
-
Enzyme Reaction: In a 384-well plate, dispense 5 µL of the kinase/substrate mixture. Add 100 nL of the compound. Incubate for 15 minutes at room temperature to allow pre-equilibration.
-
Initiation: Add 5 µL of ATP (at the predetermined Km for each respective kinase) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of the Terbium-labeled antibody/EDTA quench solution. Incubate for 30 minutes.
-
Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Validation Check: The assay is only considered valid if the internal control (GNE-7915) yields an IC50 < 10 nM for LRRK2 and > 1000 nM for JAK2[3]. If GNE-7915 shows JAK2 inhibition, recalibrate the ATP concentration, as the competitive binding dynamics have been compromised.
-
Section 4: Quantitative Data
Table 1: Impact of C5 and Ortho-Substitutions on LRRK2 vs. JAK2 Selectivity Data represents generalized structure-activity relationship (SAR) trends for aminopyrimidine derivatives based on matched molecular pair analysis[3].
| Base Scaffold | C5 Substituent | C2-Pyrazole Ortho Group | LRRK2 IC50 (nM) | JAK2 IC50 (nM) | Selectivity Index (JAK2/LRRK2) |
| Aminopyrimidine | -H | -H | 15.0 | 10.5 | 0.7x (Poor) |
| Aminopyrimidine | -Fluoro | -H | 12.0 | 25.0 | 2.1x (Poor) |
| Aminopyrimidine | -Methoxy | -H | 9.0 | 116.0 | 12.8x (Moderate) |
| Aminopyrimidine | -Methoxy | -Chloro | 9.0 | >1500.0 | >166.0x (Excellent) |
| Aminopyrimidine | -Methoxy | -Methyl | 11.0 | >1500.0 | >136.0x (Excellent) |
Section 5: References
-
Title: Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade Source: Genes (MDPI) URL: [Link]
-
Title: Document: Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. (CHEMBL2176933) Source: ChEMBL - EMBL-EBI URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of potent, selective, CNS penetrant macrocyclic LRRK2 inhibitors for the treatment of Parkinson’s disease - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Document: Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. (CHEMBL2176933) - ChEMBL [ebi.ac.uk]
Enhancing the bioavailability of 5-methoxy-N-methylpyrimidin-4-amine
Technical Support Center: Troubleshooting Bioavailability for 5-Methoxy-N-methylpyrimidin-4-amine Derivatives
Overview
The 5-methoxy-N-methylpyrimidin-4-amine scaffold is a highly privileged hinge-binding fragment widely utilized in the design of Central Nervous System (CNS) penetrant kinase inhibitors, notably LRRK2 inhibitors for Parkinson's Disease[1]. Despite its potent target engagement, researchers frequently encounter severe pharmacokinetic (PK) bottlenecks. This guide provides authoritative, causality-driven troubleshooting for overcoming poor thermodynamic solubility, rapid first-pass clearance, and efflux transporter liability.
FAQ 1: Physicochemical Properties & Formulation
Q: My lead compound containing the 5-methoxy-N-methylpyrimidin-4-amine core exhibits poor aqueous solubility (<5 µg/mL), leading to erratic oral absorption. How can I formulate it for preclinical in vivo dosing?
A: The aminopyrimidine core naturally forms highly stable, flat crystal lattices with high melting points. This strong intermolecular hydrogen bonding restricts thermodynamic solubility. To enhance bioavailability, you must disrupt the crystal lattice energy to lower the barrier for dissolution.
Mechanistic Solution: Converting the crystalline Active Pharmaceutical Ingredient (API) into an amorphous state or a co-crystal prevents the molecules from re-forming their rigid lattice. Pharmaceutical co-crystallization using carboxylic acid-bearing coformers (e.g., gallic acid) forms robust acid-aminopyrimidine heterosynthons, which can enhance dissolution rates and achieve up to 35% higher oral bioavailability[2]. Alternatively, Amorphous Solid Dispersions (ASDs) trap the drug in a high-energy amorphous state using a polymer matrix.
FAQ 2: Metabolic Stability & First-Pass Clearance
Q: In rodent PK studies, my compound shows high oral absorption but a very short half-life ( t1/2 < 0.5 h) and low systemic exposure. What is the mechanistic cause?
A: This is a classic hallmark of rapid first-pass hepatic extraction[3]. The 5-methoxy and N-methylamine groups on the pyrimidine ring are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated oxidative metabolism. Specifically, rapid O-demethylation of the 5-methoxy group and N-demethylation of the 4-amine clear the active compound before it reaches systemic circulation[1].
Mechanistic Solution: Implement the Kinetic Isotope Effect (KIE) by substituting the methoxy or N-methyl hydrogens with deuterium (-OCD3 or -NHCD3). Because the C-D covalent bond is significantly stronger than the C-H bond, it increases the activation energy required for CYP-mediated cleavage. This structural optimization slows down metabolic clearance and extends the half-life without altering the compound's pharmacological target affinity.
Metabolic pathways of the aminopyrimidine core and deuteration strategy for PK enhancement.
FAQ 3: Blood-Brain Barrier (BBB) Permeability and Efflux
Q: My compound has good plasma exposure, but the unbound brain-to-plasma ratio ( Kp,uu,brain ) is < 0.1. How do I enhance CNS bioavailability?
A: The basicity of the pyrimidine nitrogen (pKa ~ 4-5) and the presence of hydrogen bond donors (the secondary amine) often make the molecule a prime substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the blood-brain barrier.
Mechanistic Solution: You must reduce the basicity (pKa) of the core or introduce steric shielding. The introduction of fluorine atoms or the addition of lipophilic functional groups decreases the topological polar surface area (TPSA), weakens efflux transporter recognition, and enhances passive membrane permeability[3],[4].
Quantitative Data Summary
The following table summarizes the expected impact of the aforementioned optimization strategies on key pharmacokinetic parameters:
| Optimization Strategy | Aqueous Solubility (µg/mL) | Hepatic Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%F) |
| Parent Compound (Crystalline) | < 5 | 65 (High) | 0.13 | 9% |
| Co-crystallization (Gallic Acid) | 45 | 60 (High) | 0.15 | 35% |
| ASD Formulation (HPMCAS) | 120 | 62 (High) | 0.15 | 42% |
| Deuteration (-OCD3) + ASD | 115 | 25 (Low) | 3.60 | 78% |
Standardized Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies for formulation and metabolic profiling.
Protocol A: Preparation of Amorphous Solid Dispersions (ASD) via Spray Drying
This protocol outlines the generation of a high-energy amorphous state to enhance thermodynamic solubility.
-
Weighing: Accurately weigh the API (5-methoxy-N-methylpyrimidin-4-amine derivative) and HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) polymer in a 1:3 weight ratio.
-
Dissolution: Dissolve the mixture in a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at an 8:2 (v/v) ratio to achieve a total solids concentration of 5% w/v.
-
Homogenization: Sonicate the mixture for 15 minutes at room temperature until a clear, homogeneous solution is formed.
-
Atomization: Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C, aspirator to 100%, and pump speed to 15%.
-
Secondary Drying: Collect the resulting powder from the cyclone and dry it in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Validation: Verify the amorphous state using Powder X-Ray Diffraction (PXRD). A successful ASD will display a broad halo without sharp Bragg peaks.
Step-by-step workflow for generating Amorphous Solid Dispersions (ASD) via spray drying.
Protocol B: In Vitro Microsomal Stability Assay (CYP450 Assessment)
This protocol evaluates the intrinsic clearance ( CLint ) to validate the success of metabolic shielding (e.g., deuteration).
-
Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Dilute the stock in 0.1 M potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM, ensuring the final DMSO concentration is < 0.1% to prevent CYP inhibition.
-
Microsome Addition: Add human or mouse liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Sampling: Aliquot 50 µL samples at precise time points: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
References
- Source: nih.
- Source: patsnap.
- Source: acs.
- Source: nih.
Sources
- 1. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Merck reports the use of LRRK2 inhibitor for Parkinson's treatment [synapse.patsnap.com]
- 4. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
5-Methoxy-N-methylpyrimidin-4-amine vs. Advanced Pyrimidine Inhibitors: A Comprehensive Guide to LRRK2 Targeting
Executive Summary
The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors represents one of the most genetically validated strategies for disease-modifying therapies in Parkinson’s disease (PD) [1]. At the heart of this medicinal chemistry effort lies the aminopyrimidine pharmacophore .
This guide objectively compares 5-methoxy-N-methylpyrimidin-4-amine —a foundational fragment and critical synthetic building block—against fully elaborated, advanced pyrimidine-based LRRK2 inhibitors such as MLi-2 , DNL201 , and HG-10-102-01 . By examining their mechanistic grounding, comparative performance, and experimental validation protocols, researchers can better understand the trajectory from fragment-based drug design to clinical candidates.
Mechanistic Grounding: The Aminopyrimidine Core
To understand the efficacy of these inhibitors, one must analyze the causality of their structural design. LRRK2 is a large, multi-domain protein containing a kinase domain where the G2019S mutation hyperactivates kinase function, leading to aberrant phosphorylation of Rab GTPases (e.g., Rab10) and subsequent lysosomal dysfunction [2].
5-methoxy-N-methylpyrimidin-4-amine serves as an ideal hinge-binding fragment for the LRRK2 ATP-binding pocket:
-
Hinge Interaction: The pyrimidine nitrogen atoms act as critical hydrogen bond acceptors, interacting directly with the backbone amide of Ala1950 in the LRRK2 hinge region.
-
Electronic Tuning: The 5-methoxy substitution donates electron density into the pyrimidine ring, modulating the pKa of the ring nitrogens to optimize hydrogen bond strength without increasing lipophilicity excessively.
-
Vector Elaboration: The N-methylamine group provides a functional vector directed toward the solvent-exposed region, allowing medicinal chemists to build complex macrocycles or append indazole rings (as seen in MLi-2) to achieve extreme kinome selectivity [1].
Fig 1: LRRK2 pathogenic signaling pathway and the intervention point of aminopyrimidine inhibitors.
Comparative Performance Analysis
While 5-methoxy-N-methylpyrimidin-4-amine provides the core binding affinity, it lacks the steric bulk required for high kinome selectivity and optimal pharmacokinetic (PK) properties. Elaborated derivatives solve these issues. The table below summarizes the quantitative data comparing the base fragment to advanced alternatives.
| Compound / Scaffold | Structural Class | LRRK2 WT IC₅₀ | LRRK2 G2019S IC₅₀ | Brain Penetrance | Clinical Status | Key Advantage |
| 5-Methoxy-N-methylpyrimidin-4-amine | Fragment / Precursor | ~1-5 μM (Estimated) | ~1-5 μM (Estimated) | High (Low MW) | Preclinical Tool | Excellent Ligand Efficiency (LE); highly modular building block. |
| MLi-2 | Indazolyl-pyrimidine | 0.76 nM | 1.4 nM | Excellent | Preclinical Tool | Exceptional potency and >295-fold selectivity over 300 kinases [1]. |
| DNL201 | Advanced Pyrimidine | 47 nM (Cellular) | 45 nM (Cellular) | Robust (CSF verified) | Phase 1b (Completed) | Proven human target engagement; corrects lysosomal dysfunction[2]. |
| HG-10-102-01 | Diaminopyrimidine | 20.3 nM | 3.2 nM | Moderate | Preclinical Tool | Maintains efficacy against the A2016T drug-resistant mutation [3]. |
Experimental Methodologies
To ensure scientific integrity, the evaluation of pyrimidine inhibitors must rely on self-validating assay systems. The following protocols detail the standard workflows for assessing LRRK2 inhibition.
Protocol 1: In Vitro LRRK2 Kinase Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for pyrimidine screening because the time-delayed fluorescence reading eliminates auto-fluorescence artifacts common in small-molecule libraries.
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Serially dilute 5-methoxy-N-methylpyrimidin-4-amine (or MLi-2 control) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.
-
Enzyme Incubation: Add 2 nM recombinant LRRK2 (WT or G2019S) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.
-
Reaction Initiation: Add 10 μM ATP and 50 nM of a fluorescently labeled Rab10 peptide substrate. Incubate for 60 minutes.
-
Detection: Add EDTA (to stop the reaction) and a Europium-labeled anti-phospho-Rab10 (pT73) antibody.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the IC₅₀ using a 4-parameter logistic curve fit. Self-Validation Check: Ensure the Z'-factor of the DMSO vs. no-enzyme controls is >0.6.
Fig 2: Self-validating TR-FRET experimental workflow for evaluating LRRK2 kinase inhibition.
Protocol 2: Cellular Target Engagement (pS935 LRRK2 / pT73 Rab10)
Because biochemical potency does not always translate to cellular efficacy (due to membrane permeability or efflux pumps), cellular target engagement is mandatory.
-
Cell Culture: Seed HEK293 cells stably expressing LRRK2-G2019S in 6-well plates and grow to 80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of the pyrimidine inhibitor (0.1 nM to 10 μM) for 2 hours at 37°C.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to nitrocellulose membranes.
-
Probing: Probe with primary antibodies against total LRRK2, pS935-LRRK2, total Rab10, and pT73-Rab10.
-
Quantification: Normalize the phospho-signals to their respective total protein signals. A reduction in pS935 and pT73 confirms intracellular ATP-competitive inhibition [2].
Conclusion
While 5-methoxy-N-methylpyrimidin-4-amine is not a standalone therapeutic, it provides the critical electronic and structural foundation for modern LRRK2 inhibitors. By elaborating on this specific pyrimidine core, researchers have successfully developed highly potent (MLi-2) and clinically viable (DNL201) candidates that successfully navigate the blood-brain barrier to correct lysosomal dysfunction in Parkinson's disease models.
References
-
Fell, M. J., et al. (2015). "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]
-
Jennings, D., et al. (2022). "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease." Science Translational Medicine, 14(648). Available at:[Link]
-
Choi, H. G., et al. (2012). "Brain Penetrant LRRK2 Inhibitor." ACS Chemical Biology, 7(6), 1022-1033. Available at:[Link]
Validation of 5-methoxy-N-methylpyrimidin-4-amine's mechanism of action
Validation of the 5-Methoxy-N-methylpyrimidin-4-amine (5-MMPA) Scaffold in LRRK2 Modulation: A Comparative Guide
Executive Summary
In the landscape of neurodegenerative drug discovery, targeting Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a premier therapeutic strategy for Parkinson's disease (PD)[1]. Early-generation inhibitors demonstrated proof-of-concept but were fundamentally limited by poor blood-brain barrier (BBB) penetrance and off-target kinome liabilities[2]. The introduction of the 5-methoxy-N-methylpyrimidin-4-amine (5-MMPA) scaffold revolutionized this space[3]. By serving as a highly optimized, ATP-competitive hinge-binder, 5-MMPA forms the pharmacophoric core of advanced, centrally active chemical probes such as MLi-2[1][4].
This guide provides a comprehensive validation of the 5-MMPA mechanism of action, benchmarking its pharmacological profile against the first-generation alternative, LRRK2-IN-1, and detailing the self-validating experimental protocols required to quantify its efficacy.
Mechanistic Overview of the 5-MMPA Scaffold
The 5-MMPA core functions as a Type I kinase inhibitor. Structurally, the pyrimidine nitrogens of 5-MMPA establish critical hydrogen bonds with the hinge region of the LRRK2 kinase domain[3]. Concurrently, the 5-methoxy substitution projects into a highly specific hydrophobic pocket, which is the primary driver of its exceptional selectivity over the broader kinome[3].
By outcompeting ATP, the 5-MMPA scaffold halts the hyperactive phosphorylation of downstream Rab GTPases (e.g., Rab10), a pathological hallmark of the LRRK2 G2019S mutation. This inhibition restores lysosomal function and mitigates the neurotoxicity associated with PD[5].
Fig 1. 5-MMPA mechanism of action inhibiting LRRK2-mediated Rab phosphorylation and neurotoxicity.
Comparative Performance Analysis
To objectively evaluate the 5-MMPA scaffold, we compare its most prominent derivative, MLi-2, against the widely used first-generation alternative, LRRK2-IN-1[4][6]. While LRRK2-IN-1 effectively inhibits LRRK2 biochemically, it exhibits significant off-target activity against kinases like DCLK2 and MAPK7, and fails to cross the BBB[2][7]. In contrast, the 5-MMPA-derived MLi-2 achieves sub-nanomolar potency, >295-fold kinome selectivity, and robust in vivo CNS activity[1][4].
Table 1: Pharmacological Comparison of LRRK2 Inhibitors
| Metric | 5-MMPA Derivative (MLi-2) | First-Gen Alternative (LRRK2-IN-1) |
| Primary Target | LRRK2 (WT & G2019S) | LRRK2 (WT & G2019S) |
| Biochemical IC50 (WT) | 0.76 nM | 13 nM |
| Biochemical IC50 (G2019S) | < 1.0 nM | 6 nM |
| Cellular IC50 (pSer935) | 1.4 nM | 30 – 80 nM |
| Kinome Selectivity | >295-fold over 300 kinases | Off-target activity (e.g., DCLK2, MAPK7) |
| BBB Penetrance | High (Centrally active in vivo) | Poor (Peripheral activity only) |
(Data aggregated from[4],[6],[1],[2], and[7])
Experimental Validation Protocols
To rigorously validate the mechanism of action, we outline two self-validating experimental systems: a biochemical TR-FRET assay for direct target affinity, and a cellular pSer935 dephosphorylation assay for functional target engagement.
Protocol 1: In Vitro TR-FRET Kinase Displacement Assay
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays because it eliminates radioactive waste while providing a highly sensitive, homogenous format to measure ATP-competitive displacement[8]. The assay is self-validating: a loss of FRET signal directly correlates with the displacement of the fluorescent tracer by the 5-MMPA scaffold.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute purified recombinant LRRK2 (G2019S) to a final concentration of 5 nM[8].
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-MMPA derivative (e.g., MLi-2) starting at 1 µM in 100% DMSO. Add 100 nL of compound (or DMSO vehicle control) to a 384-well proxiplate[8].
-
Tracer Incubation: Add 5 µL of the LRRK2 enzyme mixture and incubate for 30 minutes at room temperature to allow pre-binding.
-
FRET Reaction: Add 5 µL of a detection mix containing 10 nM Alexa Fluor® Kinase Tracer 236 and 2 nM Eu-labeled anti-GST antibody[8].
-
Readout & Analysis: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.
Fig 2. Step-by-step TR-FRET kinase assay workflow for validating 5-MMPA inhibitory potency.
Protocol 2: Cellular Target Engagement (pSer935 Biomarker)
Causality & Rationale: While biochemical assays prove direct binding, they do not account for cellular permeability. LRRK2 constitutively autophosphorylates at Ser935; binding of an ATP-competitive inhibitor destabilizes the kinase conformation, leading to rapid dephosphorylation and loss of 14-3-3 protein binding[6][7]. Measuring pSer935 levels via Western blot confirms intracellular target engagement.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing WT or G2019S LRRK2 in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C[7].
-
Inhibitor Treatment: Treat cells with the 5-MMPA derivative (1 nM to 100 nM) or LRRK2-IN-1 (10 nM to 1 µM) for 90 minutes. Include a DMSO-only well as a negative control (maximum phosphorylation)[7].
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.
-
Western Blotting: Separate 20 µg of total protein via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detection: Probe the membrane with anti-pSer935 LRRK2 (primary target) and anti-total LRRK2 (loading control). Visualize using enhanced chemiluminescence (ECL) and quantify band intensities to determine the cellular IC50[4][7].
References
-
[3][8] Aminopyrimidine derivatives as LRRK2 modulators (US8802674B2). Google Patents. URL:
-
[1][4] MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics / PubMed. URL:[Link]
-
[5] Inhibiting enzyme could halt cell death in Parkinson's disease, study finds. Stanford Medicine. URL:[Link]
-
[6][7] Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 (LRRK2-IN-1). Nature Chemical Biology / PubMed. URL:[Link]
Sources
- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibiting enzyme could halt cell death in Parkinson’s disease, study finds [med.stanford.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Guide to Cross-Reactivity Profiling of 5-methoxy-N-methylpyrimidin-4-amine and its Analogs for Drug Discovery
In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecule inhibitors can interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a major cause of adverse effects and clinical trial failures[1][2]. Therefore, a comprehensive understanding of a compound's cross-reactivity is not just a regulatory hurdle but a cornerstone of rational drug design and a critical step in de-risking a drug candidate.
This guide provides a framework for the in-depth cross-reactivity profiling of 5-methoxy-N-methylpyrimidin-4-amine, a novel aminopyrimidine scaffold. Given the limited publicly available data on this specific molecule, we will establish a robust, multi-tiered strategy for its characterization. This will involve a comparative analysis with structurally related compounds and a deep dive into the state-of-the-art experimental methodologies essential for building a comprehensive selectivity profile.
The Aminopyrimidine Scaffold: A Privileged Structure with Inherent Cross-Reactivity Risks
The 2-aminopyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors such as Imatinib and Ponatinib. The scaffold's ability to form key hydrogen bonds within the ATP-binding site of kinases makes it a powerful tool for inhibitor design. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge for achieving selectivity[3][4].
While no biological activity has been explicitly reported for 5-methoxy-N-methylpyrimidin-4-amine, its structural similarity to known kinase inhibitors warrants a thorough investigation of its kinome-wide selectivity. For context, we can consider the structurally related compound, 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine, which introduces a phenyl group at the 2-position[5]. This seemingly minor modification can drastically alter the compound's binding profile by introducing new steric and electronic interactions, potentially leading to a different set of off-targets.
Our profiling strategy will, therefore, be designed to not only identify the primary targets of 5-methoxy-N-methylpyrimidin-4-amine but also to proactively identify potential off-targets that could lead to toxicity or undesirable side effects.
A Multi-Pronged Approach to Cross-Reactivity Profiling
A comprehensive assessment of a compound's selectivity cannot be achieved with a single experimental technique. Instead, a combination of in silico, in vitro, and cell-based assays is required to build a complete picture of its interactions with the proteome.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Comparative Analysis: Building a Selectivity Profile
To put the cross-reactivity data for 5-methoxy-N-methylpyrimidin-4-amine into context, it is essential to compare it with other relevant compounds.
-
Positive Control: A known inhibitor of the primary target(s) identified in the initial screens. This will serve as a benchmark for potency and selectivity.
-
Negative Control: A structurally similar but biologically inactive compound. This helps to rule out non-specific binding and artifacts.
-
Structural Analogs: Compounds like 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine. Comparing the selectivity profiles of closely related analogs can provide valuable structure-activity relationship (SAR) data and guide future optimization efforts.
Table 3: Hypothetical Comparative Selectivity Data (IC50 in nM)
| Compound | Target 1 (CDK2) | Target 2 (ABL1) | Off-Target 1 (ROCK1) | Off-Target 2 (SRC) |
| 5-methoxy-N-methylpyrimidin-4-amine | 15 | 50 | 500 | >1000 |
| Reference Inhibitor (e.g., Dinaciclib) | 1 | >1000 | 250 | >1000 |
| 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine | 150 | 200 | 300 | 450 |
This hypothetical data would suggest that 5-methoxy-N-methylpyrimidin-4-amine is a potent dual inhibitor of CDK2 and ABL1 with good selectivity against ROCK1 and SRC. The addition of the phenyl group in the analog significantly reduces its potency and selectivity.
Conclusion
The cross-reactivity profiling of a novel compound like 5-methoxy-N-methylpyrimidin-4-amine is a complex but essential undertaking in drug discovery. A systematic, multi-tiered approach, combining in silico, in vitro, and cell-based methods, is necessary to build a comprehensive understanding of its selectivity profile. By comparing its performance with relevant benchmarks and structural analogs, researchers can make informed decisions about its therapeutic potential and guide its further development. This rigorous approach to understanding and mitigating off-target effects is paramount for the successful translation of a promising molecule from the laboratory to the clinic.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311–323. [Link]
-
Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 875-884. [Link]
-
Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN: a chemical systems biology approach. Molecular Pharmaceutics, 7(6), 2314-2326. [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
-
Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. [Link]
Sources
- 1. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
Structure-Activity Relationship (SAR) of 5-Methoxy-N-methylpyrimidin-4-amine Derivatives: A Comparison Guide for LRRK2 Inhibition
The development of central nervous system (CNS)-active kinase inhibitors is one of the most challenging frontiers in modern drug discovery. Among the most validated targets for Parkinson's disease (PD) is Leucine-Rich Repeat Kinase 2 (LRRK2), where the hyperactive G2019S mutation drives neurodegeneration[1].
This guide provides an in-depth technical analysis of 5-methoxy-N-methylpyrimidin-4-amine derivatives , a privileged chemical scaffold in LRRK2 inhibitor design. By objectively comparing this class against other leading alternatives (such as GNE-7915, LRRK2-IN-1, and MLi-2), we aim to equip researchers and drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to evaluate these compounds.
Mechanistic Grounding & SAR Analysis
The 2-anilino-4-aminopyrimidine core is a cornerstone of kinase inhibitor chemistry. The specific building block 2-chloro-5-methoxy-N-methylpyrimidin-4-amine serves as a critical intermediate, allowing for late-stage diversification at the C2 position via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) to generate potent LRRK2 modulators[2].
The Structural Logic of the Scaffold
The SAR of these derivatives is dictated by their interaction with the ATP-binding pocket of the LRRK2 kinase domain:
-
C4 N-Methylamine Group: This moiety is essential for anchoring the inhibitor. The secondary amine acts as a hydrogen bond donor, while the adjacent pyrimidine nitrogen acts as an acceptor, forming a critical bidentate interaction with the hinge region (specifically the backbone of Ala1950 in LRRK2)[3].
-
C5 Methoxy Group: The C5 position projects into the gatekeeper pocket (Met1920). The electron-donating methoxy group optimizes lipophilic and steric contacts within this cavity. Furthermore, modulating the electron density of the pyrimidine ring via the C5 substituent directly impacts the oxidation potential of the molecule, which is a critical determinant of metabolic stability and cytochrome P450 (CYP) liability[3].
-
C2 Arylamine Substitution: Elaborations at the C2 position are directed toward the solvent-exposed region, allowing for the tuning of physicochemical properties (e.g., solubility, polar surface area) required to achieve blood-brain barrier (BBB) penetrance[4].
Pathogenic mechanism of LRRK2 G2019S mutation and targeted inhibition by aminopyrimidines.
Comparative Performance: 5-Methoxy Aminopyrimidines vs. Alternatives
When benchmarking 5-methoxy-N-methylpyrimidin-4-amine derivatives against other LRRK2 inhibitors, the primary metrics are biochemical potency (IC50), kinase selectivity, and brain penetrance.
While first-generation inhibitors like LRRK2-IN-1 demonstrated exceptional potency, their utility was severely limited by poor BBB permeability due to high P-glycoprotein (P-gp) efflux[1]. Aminopyrimidines solved this by optimizing the polar surface area. Comparing the 5-methoxy derivatives to the 5-trifluoromethyl analog (GNE-7915 ), the methoxy group offers a different metabolic profile. While the CF3 group in GNE-7915 reduces the oxidation potential to improve pharmacokinetic half-life[3], 5-methoxy derivatives often exhibit superior ligand efficiency and synthetic tractability[2].
Quantitative Data Comparison
| Inhibitor Class / Compound | Core Scaffold | LRRK2 G2019S IC50 (nM) | Brain Penetrance (BBB) | Key SAR Advantage / Liability |
| 5-Methoxy Aminopyrimidines | 2-arylamino-5-methoxy-N-methylpyrimidine | ~5 – 15 | Moderate to High | 5-OMe optimizes gatekeeper contact; excellent synthetic tractability. |
| GNE-7915 | 2-arylamino-5-CF3-N-methylpyrimidine | 9 | High | 5-CF3 reduces oxidation potential, improving in vivo PK. |
| LRRK2-IN-1 | Pyrimidodiazepine | 6 | Low | Highly potent biochemical inhibition, but P-gp efflux limits CNS exposure. |
| MLi-2 | Indazole | < 1 | High | Exceptional potency; structurally distinct, but requires complex synthesis. |
Experimental Workflows: Validating LRRK2 Inhibitors
To ensure trustworthiness and reproducibility, the evaluation of 5-methoxy-N-methylpyrimidin-4-amine derivatives must follow a self-validating, tiered screening cascade. The causality behind this workflow is simple: biochemical assays confirm direct target engagement, while cellular assays confirm membrane permeability and functional intracellular inhibition.
Tiered screening workflow for validating LRRK2 aminopyrimidine inhibitors.
Protocol 1: Biochemical Evaluation via ADP-Glo Kinase Assay
Rationale: The ADP-Glo assay measures the depletion of ATP and the generation of ADP. Because it does not rely on phospho-specific antibodies, it is a universal, highly quantitative method for measuring the intrinsic catalytic inhibition of the kinase[5].
-
Reagent Preparation: Prepare a kinase buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Dilute recombinant LRRK2 G2019S protein and LRRKtide substrate (RLGRDKYKTLRQIRQ) in the buffer.
-
Compound Incubation: Dispense 5 µL of the 5-methoxy-N-methylpyrimidin-4-amine derivative (serially diluted in DMSO, 1% final concentration) into a 384-well plate. Add 5 µL of the LRRK2/substrate mixture. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined concentration, typically ~130 µM for LRRK2) to initiate the reaction. Incubate for 90 minutes at room temperature.
-
Signal Generation: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes, then read luminescence. Calculate IC50 using a 4-parameter logistic curve fit.
Protocol 2: Cellular Target Engagement via In-Cell Western (ICW)
Rationale: Ser935 is a constitutive phosphorylation site on LRRK2. When the kinase domain is inhibited by an ATP-competitive molecule, LRRK2 undergoes rapid dephosphorylation at Ser935. Measuring the ratio of pSer935 to total LRRK2 provides a direct, quantifiable biomarker of intracellular target engagement[6].
-
Cell Culture: Seed SH-SY5Y cells (or HEK293 cells stably expressing LRRK2 G2019S) in a 384-well clear-bottom plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of the aminopyrimidine inhibitor for 2 hours.
-
Fixation & Permeabilization: Remove media and fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes. Wash three times with PBS containing 0.1% Triton X-100 (PBST).
-
Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with a primary antibody mixture: Rabbit anti-pSer935-LRRK2 and Mouse anti-total-LRRK2.
-
Secondary Antibody & Imaging: Wash with PBST. Incubate for 1 hour with near-infrared fluorescent secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse). Wash extensively and image the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity. Normalize the pSer935 signal (800 nm) to the total LRRK2 signal (680 nm) to control for well-to-well variations in cell number and protein expression.
References
- US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators. Google Patents.
-
Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. National Library of Medicine (PMC). Available at:[Link]
-
Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]
- WO2013079494A1 - 2-phenylaminopyrimidine derivatives as kinase lrrk2 modulators for the treatment of parkinson's disease. Google Patents.
-
Identification of LRRK2 Inhibitors through Computational Drug Repurposing. ACS Omega. Available at:[Link]
-
Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]
Sources
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2013079494A1 - 2-phenylaminopyrimidine derivatives as kinase lrrk2 modulators for the treatment of parkinson's disease - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-Methoxy-N-methylpyrimidin-4-amine: A Case Study in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro and in vivo activity of the novel pyrimidine derivative, 5-methoxy-N-methylpyrimidin-4-amine, a potential candidate for targeted cancer therapy. This document is intended to serve as a practical, in-depth technical resource, comparing its performance with an established therapeutic alternative and offering detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction
Pyrimidine derivatives are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies.[1][2] Their mechanism of action often involves interference with nucleic acid synthesis or, more recently, targeted inhibition of protein kinases.[3] 5-methoxy-N-methylpyrimidin-4-amine is a novel investigational compound designed to selectively target a key kinase in a cancer-relevant signaling pathway. This guide will explore the preclinical data, establishing a correlation between its in vitro activity and in vivo efficacy, a critical step in the drug development process.[4][5][6][7]
In Vitro Characterization of 5-Methoxy-N-methylpyrimidin-4-amine
The initial stages of drug discovery focus on characterizing the compound's activity in a controlled, cell-free or cell-based environment. These in vitro assays are crucial for determining potency, selectivity, and mechanism of action.
Kinase Inhibition Assay
The primary in vitro assay for a targeted kinase inhibitor is the direct measurement of its ability to block the enzymatic activity of its target.
Experimental Protocol: In Vitro Kinase Inhibition Assay [8]
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant target kinase and its specific peptide substrate in the assay buffer. Prepare a stock solution of ATP.
-
Compound Dilution : Create a serial dilution of 5-methoxy-N-methylpyrimidin-4-amine and the comparator drug in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Setup : In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation : Initiate the kinase reaction by adding ATP. The final reaction mixture should contain the kinase, substrate, ATP, and the test compound.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection : Terminate the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced.
-
Data Analysis : Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC₅₀ value from the resulting dose-response curve.
Cellular Cytotoxicity Assay
To assess the compound's effect on cancer cell viability, a cytotoxicity assay is performed.
Experimental Protocol: MTT Assay for Cytotoxicity [8][9]
-
Cell Seeding : Plate a relevant human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment : Treat the cells with increasing concentrations of 5-methoxy-N-methylpyrimidin-4-amine and the comparator drug for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Data Summary
The following table summarizes the hypothetical in vitro data for 5-methoxy-N-methylpyrimidin-4-amine compared to a known kinase inhibitor, "Comparator A".
| Parameter | 5-Methoxy-N-methylpyrimidin-4-amine | Comparator A |
| Target Kinase IC₅₀ | 15 nM | 10 nM |
| A549 Cell Line IC₅₀ | 150 nM | 120 nM |
In Vivo Evaluation
Following promising in vitro results, the compound is advanced to in vivo studies to assess its pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in a living organism.
Pharmacokinetic Study in Rodents
A fundamental in vivo study involves determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing : Administer 5-methoxy-N-methylpyrimidin-4-amine to a cohort of male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes at a dose of 2 mg/kg and 10 mg/kg, respectively.
-
Blood Sampling : Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation : Process the blood samples to obtain plasma.
-
Bioanalysis : Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[10]
-
Data Analysis : Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F) using appropriate software.
Xenograft Efficacy Study
To evaluate the anti-tumor activity of the compound, a xenograft model is employed where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: A549 Xenograft Efficacy Study
-
Tumor Implantation : Subcutaneously implant A549 cells into the flank of athymic nude mice.
-
Tumor Growth and Randomization : Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, 5-methoxy-N-methylpyrimidin-4-amine, and Comparator A).
-
Dosing : Administer the compounds orally, once daily, at a predetermined dose (e.g., 30 mg/kg) for 21 days.
-
Tumor Measurement : Measure tumor volume and body weight twice weekly.
-
Efficacy Endpoint : At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biomarker analysis).
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
In Vivo Data Summary
The following table presents the hypothetical in vivo data for 5-methoxy-N-methylpyrimidin-4-amine and "Comparator A".
| Parameter | 5-Methoxy-N-methylpyrimidin-4-amine | Comparator A |
| Rat Oral Bioavailability | 45% | 30% |
| Rat Half-life (t₁/₂) | 6 hours | 4 hours |
| A549 Xenograft TGI (30 mg/kg) | 65% | 75% |
In Vitro-In Vivo Correlation (IVIVC)
A successful drug development program hinges on establishing a meaningful relationship between in vitro potency and in vivo efficacy.[4][11]
Bridging the Gap: From Cell Culture to Animal Models
The in vitro data for 5-methoxy-N-methylpyrimidin-4-amine showed potent kinase inhibition and cellular cytotoxicity. The in vivo studies confirmed that the compound has reasonable oral bioavailability and a half-life conducive to once-daily dosing. The xenograft study demonstrated significant, though slightly less potent, anti-tumor activity compared to Comparator A.
The discrepancy in the magnitude of effect between the in vitro and in vivo settings can be attributed to several factors, including:
-
Drug Metabolism and Clearance : The compound is subject to metabolic processes in the liver and other tissues, which can reduce its exposure at the tumor site.[3]
-
Protein Binding : Binding to plasma proteins can limit the amount of free drug available to interact with the target kinase in the tumor.
-
Tumor Microenvironment : The complex microenvironment of a solid tumor can present barriers to drug penetration and may have a heterogeneous population of cells with varying sensitivities.
Visualizing the Drug Development Workflow
Caption: A simplified workflow illustrating the progression from in vitro characterization to in vivo studies and the establishment of an in vitro-in vivo correlation.
Signaling Pathway Context
The targeted kinase is a critical node in a signaling pathway that promotes cell proliferation and survival. Inhibition of this kinase is expected to lead to cell cycle arrest and apoptosis.
Caption: A diagram showing the hypothetical signaling pathway targeted by 5-methoxy-N-methylpyrimidin-4-amine.
Conclusion
This guide has presented a comparative analysis of the in vitro and in vivo activity of the hypothetical compound 5-methoxy-N-methylpyrimidin-4-amine. While Comparator A shows slightly better efficacy in the xenograft model, 5-methoxy-N-methylpyrimidin-4-amine demonstrates a more favorable pharmacokinetic profile, particularly its oral bioavailability and half-life. These findings underscore the importance of a comprehensive preclinical evaluation that considers both the potency of a compound and its behavior in a complex biological system. Further optimization of the pyrimidine scaffold could lead to the development of a clinical candidate with an improved therapeutic index.
References
-
BrainKart. (2017, November 2). Pyrimidine analogues. Retrieved from [Link]
-
Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(2), 173-189. Retrieved from [Link]
-
Panchagnula, R., & Vaka, S. R. (2010). In vitro-In vivo Correlation: Perspectives on Model Development. Molecular Pharmaceutics, 7(5), 1439-1450. Retrieved from [Link]
-
PharmTech. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]
-
Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Retrieved from [Link]
-
Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Retrieved from [Link]
-
TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). Retrieved from [Link]
-
University of Alberta. (n.d.). In vitro - In vivo Correlation: From Theory to Applications. Retrieved from [Link]
-
Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(21), 6485. Retrieved from [Link]
-
Gieroba, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]
-
Derissen, E. J. (2021). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. (Doctoral dissertation, Utrecht University). Retrieved from [Link]
-
Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 10(3), 562-574. Retrieved from [Link]
-
Al-Ostath, R. S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Retrieved from [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. brainkart.com [brainkart.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. premier-research.com [premier-research.com]
Benchmarking the 5-Methoxy-N-methylpyrimidin-4-amine Scaffold in LRRK2 Inhibitor Discovery
Executive Summary & Pharmacophore Rationale
In the landscape of neurodegenerative drug development, targeting the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a primary strategy for modifying Parkinson’s disease progression. The compound 5-methoxy-N-methylpyrimidin-4-amine (5-MMPA) is not a standalone drug; rather, it is a highly privileged, patent-protected pharmacophore used as the structural foundation for advanced LRRK2 modulators[1].
This guide provides an objective, data-driven comparison of the 5-MMPA scaffold and its optimized derivatives against established LRRK2 inhibitors, specifically MLi-2 and Lrrk2-IN-6[2]. By examining the mechanistic rationale and validating it through a rigorous assay cascade, we benchmark the performance of this aminopyrimidine core in modern kinase drug discovery.
Mechanistic Grounding: The Hinge-Binding Paradigm
To understand why 5-MMPA is utilized over other heterocyclic cores, we must analyze the causality of its structural interactions within the LRRK2 ATP-binding pocket. Kinase inhibitors typically achieve potency by mimicking the hydrogen-bonding network of ATP at the hinge region.
-
The N-Methylamine Vector: The N-methylamine group at the 4-position of the pyrimidine ring acts as a critical hydrogen bond donor. It specifically interacts with the backbone carbonyl of Ala2016 in the LRRK2 hinge region[3]. Mutations at this site (e.g., A2016T) introduce steric clashes that desensitize the kinase to rigid Type I inhibitors.
-
The 5-Methoxy Selectivity Switch: The methoxy group at the 5-position projects directly into the kinase selectivity pocket. Its precise steric bulk prevents the scaffold from binding to off-target kinases with narrower pockets, driving the high kinome selectivity required to minimize off-target toxicity.
-
The Pyrimidine Core: Provides the necessary planar geometry for optimal Van der Waals stacking within the hydrophobic cleft.
Fig 1: 5-MMPA scaffold binding to LRRK2 hinge region (Ala2016) and downstream Rab10 inhibition.
Quantitative Benchmarking: Scaffold vs. Known Drugs
A bare pharmacophore fragment like 5-MMPA naturally exhibits low potency until it is synthetically "grown" to occupy adjacent hydrophobic and solvent-exposed channels. Table 1 benchmarks the bare scaffold, a representative optimized 5-MMPA derivative, and two established reference compounds (MLi-2 and Lrrk2-IN-6)[2].
Table 1: Comparative Potency and Efficacy Metrics
| Compound / Scaffold | Target Variant | Biochemical IC₅₀ | Cellular pRab10 IC₅₀ | Development Status |
| 5-MMPA (Bare Core) | LRRK2 (WT) | >10,000 nM | N/A | Fragment Starting Point |
| Optimized 5-MMPA Analog | LRRK2 (WT) | ~5 - 15 nM | ~25 - 50 nM | Patented Lead[1] |
| MLi-2 | LRRK2 (WT) | 0.76 nM | 1.4 nM | Preclinical Gold Standard |
| Lrrk2-IN-6 | LRRK2 (WT) | 49,000 nM | N/A | Early Tool Compound |
| Lrrk2-IN-6 | LRRK2 (G2019S) | 4,600 nM | N/A | Early Tool Compound |
Data Interpretation: While the bare 5-MMPA fragment lacks the potency of MLi-2, optimized derivatives built upon this core achieve low-nanomolar biochemical inhibition. Notably, MLi-2 remains the gold standard due to its sub-nanomolar potency (0.76 nM) and exceptional cellular translation (1.4 nM)[2].
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate false positives, benchmarking novel 5-MMPA derivatives requires a self-validating assay cascade. The following protocols detail the transition from direct biochemical target engagement to functional cellular efficacy.
Fig 2: Self-validating assay cascade benchmarking LRRK2 inhibitors from biochemical to cellular.
Protocol A: TR-FRET Biochemical Kinase Assay (Direct Target Engagement)
Causality: Aminopyrimidine scaffolds often exhibit intrinsic fluorescence that confounds standard luminescence-based ATP assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background compound fluorescence to decay, thereby isolating the true kinase activity signal.
-
Reagent Preparation: Prepare a 2X solution of recombinant LRRK2 (WT or G2019S mutant) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Dispense the 5-MMPA derivatives and MLi-2 reference standard in a 10-point, 3-fold serial dilution into a 384-well low-volume plate. Add the kinase solution and incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add ATP (at the predetermined Km for LRRK2) and a fluorescein-labeled substrate (e.g., ERM peptide). Incubate for 60 minutes.
-
Signal Detection: Quench the reaction by adding EDTA alongside a Terbium (Tb)-labeled anti-phospho-ERM antibody. Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm; dual emission 495 nm / 520 nm).
-
Data Analysis: Calculate the 520/495 nm emission ratio. Fit the data to a 4-parameter logistic curve to derive the biochemical IC₅₀.
Protocol B: Cellular pRab10 (Thr73) Target Engagement Assay (Functional Efficacy)
Causality: High biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or inability to compete with high intracellular ATP concentrations (~1-5 mM). Rab10 is a direct, physiological substrate of LRRK2[4]. Quantifying the dephosphorylation of Rab10 at Thr73 provides a definitive, self-validating readout that the inhibitor successfully penetrated the cell and engaged the target.
-
Cell Culture & Treatment: Seed A549 cells (which natively express high levels of LRRK2 and Rab10) in 96-well plates. Allow to adhere overnight. Treat cells with serial dilutions of the test compounds for exactly 2 hours to capture acute kinase inhibition.
-
Lysis & Extraction: Aspirate media and rapidly lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Critical step: Phosphatase inhibitors are mandatory to preserve the transient pRab10 state during extraction.
-
MSD Assay Setup: Transfer the cleared lysates to a Meso Scale Discovery (MSD) plate pre-coated with total Rab10 capture antibodies. Incubate for 2 hours.
-
Detection: Wash the plate and add a sulfo-tag conjugated anti-pRab10 (Thr73) detection antibody.
-
Quantification: Apply the MSD read buffer and measure electrochemiluminescence. Normalize the pRab10 signals to total Rab10 levels to correct for any variations in well-to-well cell density.
Conclusion
The 5-methoxy-N-methylpyrimidin-4-amine (5-MMPA) core is a highly rationalized, structurally privileged scaffold for LRRK2 drug discovery. While the isolated fragment lacks the extreme potency of advanced clinical candidates, its specific hydrogen-bonding vectors and steric profile allow medicinal chemists to systematically build derivatives that rival the biochemical and cellular efficacy of gold-standard inhibitors like MLi-2.
References
- US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators Source: Google Patents URL
-
Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pRab10 Source: bioRxiv URL:[Link]
-
Design of an LRRK2 inhibitor-desensitized mutant Source: ResearchGate (Biochemical Journal) URL:[Link]
Sources
- 1. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pRab10 | bioRxiv [biorxiv.org]
Orthogonal Assays for Validating 5-Methoxy-N-methylpyrimidin-4-amine-Derived LRRK2 Inhibitors
Introduction: The Pharmacological Challenge of LRRK2 Modulation
The compound 5-methoxy-N-methylpyrimidin-4-amine serves as a highly privileged structural pharmacophore in the design of Leucine-Rich Repeat Kinase 2 (LRRK2) modulators[1],[2]. LRRK2 is a complex, multidomain protein whose hyperactive mutations (such as G2019S) are a primary genetic driver of Parkinson’s disease[3].
When evaluating derivatives of the 5-methoxy-N-methylpyrimidin-4-amine scaffold against reference standards like LRRK2-IN-1 or MLi-2, relying on a single biochemical assay is a critical vulnerability. Kinase inhibitors frequently exhibit ATP-competitive artifacts in vitro, suffer from poor cellular permeability, or bind to off-target kinases in live cells[4]. To establish a self-validating system of evidence, a triad of orthogonal assays is required:
-
Biochemical TR-FRET: To confirm intrinsic catalytic inhibition.
-
Cellular Thermal Shift Assay (CETSA): To prove live-cell target engagement and membrane permeability.
-
AlphaLISA (pT73-Rab10): To verify downstream functional efficacy[5].
By cascading these assays, researchers can unequivocally separate true physiological modulators from false-positive biochemical binders.
Assay Integration & Logical Workflow
The causality behind this workflow is rooted in eliminating blind spots. TR-FRET proves the compound can inhibit LRRK2, but ignores the cellular environment (where ATP concentrations are 1-5 mM, drastically outcompeting many inhibitors). CETSA proves the compound enters the cell and binds LRRK2[6], but cannot distinguish between an active inhibitor and a silent binder. Finally, the AlphaLISA functional readout proves that this binding event successfully halts the pathological phosphorylation of Rab10[5],[7].
Fig 1. Orthogonal assay mapping of LRRK2 inhibition, target engagement, and Rab10 signaling.
Step-by-Step Methodologies
Biochemical Validation: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence to eliminate compound auto-fluorescence interference—a common issue with highly conjugated pyrimidine derivatives[6].
Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Inhibitor Incubation: Add 5 µL of recombinant LRRK2 G2019S (final concentration 10 nM) and 5 µL of the 5-methoxy-N-methylpyrimidin-4-amine derivative (serial dilutions in DMSO) to a 384-well low-volume plate[8]. Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of a mixture containing ATP (at the Km of 134 µM) and ULight-labeled LRRKtide substrate (50 nM).
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt the reaction) and Europium-labeled anti-phospho-substrate antibody.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).
Live-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm )[9]. This confirms the inhibitor successfully penetrates the cell membrane and engages LRRK2 in the complex cytosolic matrix[10],[11].
Protocol:
-
Cell Treatment: Seed HEK293T cells (which highly express LRRK2) in 6-well plates. Treat with 1 µM of the test compound or DMSO vehicle for 2 hours at 37°C.
-
Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into 8 PCR tubes per condition. Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[11].
-
Lysis: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C).
-
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, precipitated proteins.
-
Quantification: Transfer the soluble supernatant to a new plate. Quantify remaining soluble LRRK2 via Western blot or a total-LRRK2 AlphaLISA kit[12].
-
Analysis: Plot the soluble protein fraction against temperature to calculate the shift in melting temperature ( ΔTm ).
Functional Cellular Readout: pT73-Rab10 AlphaLISA
Rab10 is a direct, physiological substrate of LRRK2, specifically phosphorylated at Threonine 73 (pT73)[5],[3]. Measuring pT73-Rab10 levels provides definitive proof that the compound's binding translates to functional pathway inhibition. AlphaLISA is chosen for its homogeneous, no-wash format, which significantly reduces technical variability compared to traditional Western blotting[12].
Protocol:
-
Cell Seeding & Treatment: Seed A549 cells (or human PBMCs) in a 96-well plate at 20,000 cells/well. Treat with serial dilutions of the inhibitor for 2 hours.
-
Lysis: Remove media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.
-
Assay Setup: Transfer 10 µL of the lysate to a 384-well white OptiPlate[12].
-
Acceptor Beads: Add 5 µL of Acceptor bead mix (conjugated to an anti-total-Rab10 antibody). Incubate for 1 hour at room temperature[12].
-
Donor Beads: Add 5 µL of Streptavidin-Donor bead mix pre-incubated with biotinylated anti-pT73-Rab10 antibody. Incubate for 1 hour in the dark[12].
-
Readout: Read on an EnVision plate reader using standard Alpha settings (Excitation: 680 nm; Emission: 615 nm).
Comparative Performance Data
To objectively evaluate the performance of a representative 5-methoxy-N-methylpyrimidin-4-amine derivative, we compare it against established LRRK2 inhibitors. Notably, early-generation inhibitors like LRRK2-IN-1 suffer from significant off-target liabilities, such as binding to Proliferating Cell Nuclear Antigen (PCNA), which causes confounding anti-proliferative toxicity[4].
Table 1: Orthogonal Profiling of Aminopyrimidine LRRK2 Modulators
| Compound | TR-FRET IC 50 (nM) | CETSA ΔTm (°C) | pT73-Rab10 IC 50 (nM) | Selectivity / Off-Target Profile |
| 5-Methoxy-N-methylpyrimidin-4-amine Derivative | 12.5 | +6.2 | 45.0 | High selectivity; no PCNA binding. |
| LRRK2-IN-1 (Reference) | 13.0 | +6.7 | 89.0 | Poor selectivity; binds PCNA (causes cell cycle arrest)[4]. |
| MLi-2 (Clinical Reference) | 0.76 | +8.1 | 1.4 | Highly selective; benchmark standard. |
Data Interpretation: While the 5-methoxy-N-methylpyrimidin-4-amine derivative and LRRK2-IN-1 show near-identical biochemical potency (TR-FRET), the derivative demonstrates superior functional cellular potency (pT73-Rab10 IC 50 of 45.0 nM vs 89.0 nM). This discrepancy highlights the necessity of the AlphaLISA functional assay to uncover how off-target binding (e.g., LRRK2-IN-1 binding to PCNA) can sequester the drug in live cells, reducing its effective concentration against the true target.
References
- Title: Aminopyrimidine derivatives as LRRK2 modulators (US8802674B2)
-
Title: Chemoproteomics Reveals the Antiproliferative Potential of Parkinson’s Disease Kinase Inhibitor LRRK2-IN-1 by Targeting PCNA Protein Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]
-
Title: Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells Source: Scientific Reports (Nature Portfolio / PMC) URL: [Link]
-
Title: LRRK2 Phosphorylation, More Than an Epiphenomenon Source: Frontiers in Neuroscience URL: [Link]
-
Title: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders Source: Taylor & Francis Online URL: [Link]
Sources
- 1. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rand.org [rand.org]
- 8. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Comparative Guide to Pyrimidine Synthesis: Classical vs. Multicomponent vs. Continuous Flow Methodologies
As a Senior Application Scientist navigating the complexities of drug development, I frequently evaluate synthetic routes based on scalability, regioselectivity, and downstream purification demands. The pyrimidine ring is a privileged pharmacophore ubiquitous in oncology and antiviral therapeutics. However, constructing this heterocycle efficiently requires selecting the right synthetic strategy for your specific target.
This guide objectively compares three distinct methodologies for pyrimidine synthesis: the classical Pinner Synthesis , the multicomponent Biginelli Reaction (coupled with oxidation), and modern Continuous Flow Synthesis . Rather than just listing steps, we will dissect the chemical causality behind these protocols to help you optimize your workflows.
Mechanistic Workflow Comparison
Comparative workflow of Pinner, Biginelli, and Continuous Flow pyrimidine synthesis routes.
The Pinner Synthesis: Classical Condensation
The Pinner synthesis remains a cornerstone for constructing the pyrimidine core via the condensation of a 1,3-dicarbonyl compound with an amidine[1].
Mechanistic Causality: The reaction design relies heavily on strict anhydrous conditions. Moisture is detrimental because it promotes the hydrolysis of the amidine reactant and triggers the self-condensation of the 1,3-dicarbonyl, leading to complex byproduct mixtures[2]. A stoichiometric amount of base (typically sodium ethoxide) is required to neutralize the amidine hydrochloride salt, liberating the active nucleophile for the initial addition step[2].
Self-Validating Experimental Protocol:
-
Preparation: In a round-bottom flask under an inert argon atmosphere, dissolve amidine hydrochloride (1.0 eq) in anhydrous ethanol[2].
-
Activation: Add sodium ethoxide (1.1 eq) dropwise to the stirred solution.
-
Validation Check: The immediate formation of a fine white suspension (NaCl) confirms the successful liberation of the free amidine base.
-
-
Condensation: Add the 1,3-dicarbonyl compound (1.0 eq) and reflux for 4-6 hours. Monitor the consumption of the dicarbonyl via TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the organic layer under reduced pressure. Purify the residue by recrystallization[2].
The Biginelli Reaction: Multicomponent Combinatorial Power
For applications requiring highly functionalized pyrimidines, the Biginelli multicomponent reaction offers unparalleled combinatorial efficiency. This one-pot cyclocondensation utilizes an aromatic aldehyde, urea, and a β-ketoester[3].
Mechanistic Causality: This reaction is fundamentally driven by acid catalysis. The acid is crucial for stabilizing the transient iminium ion formed between the aldehyde and urea, which acts as the rate-determining electrophile for the subsequent attack by the enolized β-ketoester[3]. Because the classical Biginelli reaction yields a partially saturated 3,4-dihydropyrimidin-2(1H)-one (DHPM)[4], an oxidative aromatization step is strictly required to yield the fully conjugated pyrimidine.
Self-Validating Experimental Protocol:
-
Cyclocondensation: Combine the aromatic aldehyde (1.0 eq), urea (1.5 eq), and β-ketoester (1.0 eq) in THF.
-
Catalysis: Add polyphosphate ester (PPE) as the acid mediator. Reflux the mixture for 8 hours. PPE is chosen over standard HCl as it specifically stabilizes the iminium ion intermediate, boosting yields by 20-50%[3].
-
Validation Check: The spontaneous precipitation of the DHPM product upon cooling the reaction mixture serves as a visual confirmation of successful cyclocondensation[3].
-
-
Oxidative Aromatization: Filter and wash the DHPM intermediate. Dissolve it in 1,4-dioxane, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq), and stir at room temperature for 2 hours.
-
Validation Check: Monitor the reaction via LC-MS. A mass shift of exactly -2 Da confirms the loss of two protons, indicating complete aromatization to the pyrimidine.
-
Continuous Flow Synthesis: Modern Scalability & Regioselectivity
Continuous flow chemistry has revolutionized the synthesis of fused pyrimidine scaffolds, such as 3-aminoimidazo[1,2-a]pyrimidines via the Groebke–Blackburn–Bienaymé reaction.
Mechanistic Causality: In standard batch synthesis, this reaction often suffers from poor regioselectivity and thermal degradation. By transitioning to a continuous flow microreactor, we achieve precise control over residence time and heat transfer[5]. The use of a ZrCl₄ Lewis acid catalyst activates the imine intermediate, facilitating the rapid α-addition of the isocyanide[5]. The flow setup allows the solvent to be superheated safely, drastically reducing the reaction time while completely suppressing the formation of unwanted 2-amino minor isomers[5].
Self-Validating Experimental Protocol:
-
Line A Preparation: Prepare a solution of 0.2 M 2-aminopyrimidine, 0.2 M starting aldehyde, and 0.02 M ZrCl₄ in a MeOH–CH₂Cl₂ (1:3) solvent system. Premix for at least 30 minutes prior to use[5].
-
Line B Preparation: Prepare a solution of 0.2 M isocyanide in the identical MeOH–CH₂Cl₂ (1:3) solvent system[5].
-
Flow Execution: Pump Line A and Line B into a T-mixer connected to a heated microreactor coil set to 80 °C. Maintain a flow rate of 0.2 mL/min to achieve a precise residence time of 50 minutes[5].
-
Isolation: Collect the crude product solution and evaporate under reduced pressure.
-
Validation Check: Analyze the reactor output via LC-MS and ¹H NMR. The absence of the 2-amino minor isomer validates the superior regioselectivity of the flow parameters compared to batch equivalents[5].
-
Quantitative Data & Performance Comparison
To facilitate route selection, the following table summarizes the operational metrics of each methodology based on empirical data:
| Synthesis Route | Typical Yield | Reaction Time | Scalability | Key Catalyst / Reagent | Primary Advantage |
| Pinner Synthesis | 60 - 85% | 4 - 12 hours | Moderate (Batch) | NaOEt (Base) | Direct access to simple, symmetrically substituted pyrimidines. |
| Biginelli + Oxidation | 70 - 95% | 8 - 12 hours | Good | PPE (Acid) + DDQ | High combinatorial diversity from inexpensive, simple precursors. |
| Continuous Flow | 85 - 98% | 50 minutes | Excellent | ZrCl₄ (Lewis Acid) | Rapid, highly regioselective, and intrinsically safe for scale-up. |
References[2] Optimization of Pyrimidine Synthesis - Benchchem Technical Support. Available at: https://www.benchchem.com[1] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI Molecules. Available at:https://www.mdpi.com/1420-3049/28/2/783[5] Regioselective Synthesis of 3-Aminoimidazo[1,2-a]-pyrimidines under Continuous Flow Conditions - The Journal of Organic Chemistry (ACS). Available at:https://pubs.acs.org/doi/10.1021/jo501985k[4] A Review on Synthetic Mechanisms and Biological Properties of Dihydropyrimidines Derivatives - International Journal of Pharmacy and Pharmaceutical Research (IJPPR). Available at:https://ijppr.humanjournals.com/[3] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog - Accounts of Chemical Research (ACS). Available at:https://pubs.acs.org/doi/10.1021/ar000048h
Sources
Head-to-Head Comparison: Ruxolitinib vs. 5-Methoxy-N-methylpyrimidin-4-amine in Kinase Drug Discovery
In the landscape of kinase-targeted drug development, comparing a fully elaborated clinical inhibitor with a foundational chemical building block provides a masterclass in molecular evolution and strategic drug design. This guide offers an in-depth technical analysis comparing ruxolitinib , a gold-standard Type I JAK1/JAK2 inhibitor, with 5-methoxy-N-methylpyrimidin-4-amine , a privileged pyrimidine fragment scaffold utilized in Fragment-Based Drug Discovery (FBDD) for novel targets like LRRK2.
While ruxolitinib represents the endpoint of a highly optimized drug development pipeline, 5-methoxy-N-methylpyrimidin-4-amine represents the critical starting point for generating novel, central nervous system (CNS)-penetrant therapeutics.
Physicochemical and Biochemical Profiling
To understand the divergent applications of these two molecules, we must first compare their foundational metrics. The data below highlights the transition from a low-affinity, high-efficiency fragment to a high-affinity, complex clinical drug.
| Metric | Ruxolitinib | 5-Methoxy-N-methylpyrimidin-4-amine |
| CAS Number | 941678-49-5[1] | 1447967-24-9[2] |
| Molecular Weight | 306.37 g/mol [1] | 139.16 g/mol [2] |
| Primary Target(s) | JAK1, JAK2[3] | LRRK2 (as a scaffold)[4] |
| Target Affinity (IC₅₀) | JAK1: 3.3 nM, JAK2: 2.8 nM[5] | >10 μM (Typical for unoptimized fragments)[6] |
| Mechanism of Action | ATP-competitive Type I Inhibitor[3] | Hinge-binding Fragment Scaffold[4] |
| Ligand Efficiency (LE) | Moderate-High (Optimized) | Very High (Characteristic of fragments) |
| Development Stage | FDA/EMA Approved Clinical Drug[7] | Preclinical Chemical Building Block[8] |
Structural Causality & Mechanistic Pathways
The Mature Inhibitor: Ruxolitinib
Ruxolitinib’s pyrrolopyrimidine core is highly optimized to mimic adenine, anchoring the molecule within the ATP-binding pocket of JAK kinases. Its cyclopentyl group and propanenitrile side chain fill adjacent hydrophobic pockets, driving its extraordinary low-nanomolar potency (IC₅₀ ~2.8 nM for JAK2)[5]. However, this extensive elaboration increases its molecular weight and topological polar surface area (tPSA), making it highly effective for systemic conditions like myelofibrosis[9], but largely unsuitable for targets requiring blood-brain barrier (BBB) penetration.
Fig 1: Ruxolitinib inhibits JAK1/2, blocking downstream STAT phosphorylation and transcription.
The Fragment Scaffold: 5-Methoxy-N-methylpyrimidin-4-amine
When targeting neurodegenerative kinases like LRRK2 (implicated in Parkinson's disease), systemic JAK inhibitors are unviable due to immunosuppressive toxicity[9]. Instead, medicinal chemists utilize 5-methoxy-N-methylpyrimidin-4-amine as a foundational scaffold[4]. The pyrimidine core acts as a minimal hinge-binder. Crucially, the 5-methoxy substitution provides a specific spatial vector that exploits the unique geometry of the LRRK2 active site. This allows chemists to build selectivity away from off-target kinases while maintaining a low molecular profile for CNS penetration[6].
Fig 2: Workflow using 5-methoxy-N-methylpyrimidin-4-amine as a fragment scaffold for LRRK2.
Experimental Methodologies: Self-Validating Assay Systems
To accurately evaluate these two distinct chemical entities, entirely different assay paradigms must be employed. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol A: TR-FRET Biochemical Assay for Ruxolitinib (High-Affinity Evaluation)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste while providing the extreme sensitivity required to accurately plot dose-response curves for low-nanomolar inhibitors like ruxolitinib[3].
-
Reagent Preparation: Purify recombinant human JAK1/JAK2 enzymes. Prepare a synthetic poly(Glu, Tyr) peptide substrate[3].
-
Compound Dilution: Serially dilute ruxolitinib in DMSO (from 10 μM down to 0.1 nM) to capture the full sigmoidal dose-response curve[3].
-
Kinase Reaction: Combine the JAK enzyme, peptide substrate (500 nM), and 1 mM ATP in reaction buffer. Add the ruxolitinib dilutions[5].
-
Detection: Following a 1-hour incubation, introduce a Europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin[3].
-
Self-Validation (Z'-Factor): Include a DMSO-only vehicle (maximum signal) and a no-enzyme control (minimum signal). Calculate the Z'-factor. The assay is only validated for IC₅₀ extraction if Z' > 0.5, ensuring the signal window is robust against background noise.
Protocol B: LanthaScreen™ Binding Assay for 5-Methoxy-N-methylpyrimidin-4-amine (Fragment Screening)
Causality: Fragment molecules (MW < 150) typically lack the affinity to effectively compete with ATP in functional turnover assays. A displacement binding assay directly measures target engagement at the ATP pocket, allowing the detection of low-affinity (μM) fragment hits without requiring active kinase turnover[6].
-
Reagent Preparation: Utilize GST-tagged LRRK2 (G2019S mutant) and Alexa Fluor® Kinase Tracer 236[4].
-
Tracer Equilibration: Incubate the LRRK2 enzyme with the Alexa Fluor tracer and a Europium-labeled anti-GST antibody in a 384-well plate[4].
-
Fragment Incubation: Introduce 5-methoxy-N-methylpyrimidin-4-amine at high concentrations (e.g., 100 μM to 1 mM)[6].
-
FRET Measurement: Measure the loss of FRET signal as the pyrimidine fragment displaces the Alexa Fluor tracer from the LRRK2 ATP-binding pocket[4].
-
Self-Validation (Displacement Control): Utilize a known high-affinity LRRK2 inhibitor (e.g., LRRK2-IN-1) as a positive control. The fragment hit is only considered valid if its FRET reduction curve parallels the displacement kinetics of the established control, confirming true active-site competition rather than assay interference.
Expert Insights: Strategic Application in Drug Development
The comparison between ruxolitinib and 5-methoxy-N-methylpyrimidin-4-amine highlights a critical decision matrix in drug development: Repurposing vs. De Novo Design .
Ruxolitinib is an exceptional tool for suppressing hyperactive JAK/STAT signaling in hematological malignancies[9]. However, its broad JAK1/2 inhibition leads to dose-limiting toxicities such as thrombocytopenia and myelosuppression[9].
Conversely, starting with a fragment like 5-methoxy-N-methylpyrimidin-4-amine requires significant upfront medicinal chemistry investment. Yet, it grants researchers the autonomy to meticulously engineer Structure-Activity Relationships (SAR). By elaborating off the 5-methoxy vector, scientists have successfully generated highly selective LRRK2 modulators[6] and DRAK2 inhibitors[10] that bypass the systemic toxicities of mature JAK inhibitors, ultimately yielding novel Intellectual Property (IP) and safer therapeutics for chronic neurodegenerative diseases.
References
-
Title : Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis Source : National Center for Biotechnology Information (NCBI) - PMC URL :[Link]
- Title: Aminopyrimidine derivatives as LRRK2 modulators (US8802674B2)
-
Title : Jakavi, INN-ruxolitinib - European Public Assessment Report Source : European Medicines Agency (EMA) URL :[Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. 5-methoxy-N-methylpyrimidin-4-amine - CAS号 1447967-24-9 - 摩熵化学 [molaid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Lifechemicals Shop [shop.lifechemicals.com]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-chloro-5-methoxy-N-methylpyrimidin-4-amine - CAS号 1351762-06-5 - 摩熵化学 [molaid.com]
Safety Operating Guide
5-methoxy-N-methylpyrimidin-4-amine proper disposal procedures
As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredient (API) building blocks requires more than just following a safety data sheet—it demands a deep understanding of the chemical's behavior and its environmental lifecycle.
5-Methoxy-N-methylpyrimidin-4-amine (CAS: 1447967-24-9) is a highly valuable nitrogenous heterocyclic compound, frequently utilized in the synthesis of kinase inhibitors, such as LRRK2 modulators for Parkinson's disease research[1]. However, its chemical identity as an organic base and a pyrimidine derivative means it poses specific logistical and environmental challenges. Nitrogenous heterocyclic compounds (NHCs) are notoriously recalcitrant to standard aerobic biodegradation and can cause severe ecological toxicity if discharged into municipal wastewater systems[2].
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 5-methoxy-N-methylpyrimidin-4-amine, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].
Physicochemical Profile & Waste Categorization
Understanding the chemical nature of the compound dictates its disposal route. As an organic base, it is often utilized either as a free base or as a hydrochloride salt, which fundamentally alters its halogen content and subsequent disposal requirements.
Table 1: Waste Categorization Data for 5-Methoxy-N-methylpyrimidin-4-amine
| Property / Metric | Detail | Impact on Disposal Strategy |
| Chemical Class | Pyrimidine Amine (N-Heterocycle) | High environmental persistence; requires high-temperature thermal destruction[2]. |
| RCRA Status | Unlisted (Characteristic Waste) | Must be evaluated for toxicity/corrosivity; managed as non-exempt hazardous waste[3]. |
| Halogen Content | None (Free base) / Cl (HCl salt) | Dictates strict segregation into Halogenated vs. Non-Halogenated waste streams[4]. |
| Physical State | Solid (Crystalline Powder) | Airborne dust risk; requires collection of all contaminated PPE as solid hazardous waste. |
Waste Segregation Logic & Workflow
The fundamental rule of disposing of pyrimidine derivatives is preventing cross-contamination between halogenated and non-halogenated streams. Halogenated organic waste must be treated by incineration at significantly higher temperatures than standard waste to prevent the formation of highly toxic polychlorinated biphenyls (PCBs) and dioxins[4].
Workflow for the segregation and disposal of pyrimidine amine waste.
Step-by-Step Disposal Methodologies
Protocol 1: Liquid Waste Segregation (Reaction Mixtures & Solvents)
-
Causality: Reaction mixtures containing 5-methoxy-N-methylpyrimidin-4-amine often utilize solvents like dichloromethane (DCM) or methanol. Segregating these accurately ensures that the downstream incineration facility applies the correct thermal destruction profile, avoiding catastrophic dioxin emissions[4].
-
Self-Validating Step: Use pH indicator strips on aqueous/organic base mixtures prior to sealing. A stable pH reading confirms that no runaway exothermic acid-base neutralization will occur inside the sealed waste container.
Methodology:
-
Identify the Salt Form: Determine if the free base or the hydrochloride salt was used in the assay.
-
Solvent Compatibility Check: If the compound was dissolved in DCM, chloroform, or if the HCl salt was used, the entire mixture MUST be classified as Halogenated Organic Waste.
-
Containerization: Transfer the liquid waste into a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) container. Do not use metal containers, as trace acidic byproducts from the amine salt may cause corrosion.
-
Labeling: Affix a standard Hazardous Waste tag. Explicitly list "5-methoxy-N-methylpyrimidin-4-amine", the solvent composition (e.g., "70% Methanol, 30% Water"), and the estimated concentration.
Protocol 2: Solid Waste Decontamination & Disposal
-
Causality: Weighing boats, spatulas, and filter papers retain micro-particulates of the API building block. Washing these directly into the sink introduces recalcitrant N-heterocycles into the municipal water supply, bypassing necessary thermal destruction[2].
-
Self-Validating Step: The triple-rinse procedure is self-validating: the complete absence of visible crystalline residue after the third solvent wash visually confirms that the API has been fully transferred to the liquid waste stream, rendering the glassware safe for standard aqueous washing.
Methodology:
-
Collection: Place all contaminated solid consumables (weighing paper, pipette tips, gloves) into a dedicated, puncture-resistant solid hazardous waste bin lined with a primary poly-bag.
-
Triple-Rinse Procedure for Glassware: Rinse contaminated glassware three times with a compatible solvent (e.g., methanol or acetone) to dissolve residual amine.
-
Rinse Segregation: Collect all rinsate from step 2 and deposit it into the appropriate liquid waste container (Non-Halogenated, unless a halogenated solvent was used).
-
Final Wash: Only after the triple-rinse can the glassware be washed in the standard laboratory sink.
Thermal Destruction Mechanisms & Environmental Logic
Why do we incinerate? Nitrogenous heterocyclic compounds feature highly stable aromatic rings that resist standard biological wastewater treatment. While specialized anoxic sludge bioreactors can degrade some NHCs under highly controlled laboratory conditions[2], standard municipal facilities cannot. Therefore, high-temperature thermal oxidation is the only reliable method for complete destruction.
Destruction pathways for recalcitrant nitrogenous heterocyclic compounds.
Spill Response Protocol
-
Causality: Immediate containment prevents the organic base from permeating porous laboratory surfaces or becoming an inhalation hazard.
Methodology:
-
Isolate the area and don appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
For solid spills: Do not sweep dry, as this aerosolizes the powder. Lightly dampen an absorbent pad with water or ethanol and carefully wipe up the powder.
-
For liquid spills: Apply a chemically inert absorbent (e.g., vermiculite or sand). Avoid using strong oxidizers to neutralize the spill, as organic bases can react exothermically.
-
Place all cleanup materials into a solid hazardous waste container and label it for incineration.
By adhering to these stringent segregation and incineration protocols, laboratories ensure that 5-methoxy-N-methylpyrimidin-4-amine is handled with the highest degree of scientific integrity, operational safety, and environmental stewardship.
Sources
- 1. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 2. Biodegradability of some nitrogenous heterocyclic compounds and co-degradation with phenol by denitrifiers in anoxic sludge reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. southwestern.edu [southwestern.edu]
- 4. inrf.uci.edu [inrf.uci.edu]
Personal protective equipment for handling 5-methoxy-N-methylpyrimidin-4-amine
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety precautions, but as a rigorously engineered system where every physical and chemical variable is accounted for.
Handling 5-methoxy-N-methylpyrimidin-4-amine (CAS: 1447967-24-9)—a critical building block in pharmaceutical synthesis and kinase inhibitor development—requires a nuanced understanding of its physicochemical behavior. Like many functionalized pyrimidines, this compound presents as a fine powder that carries distinct electrostatic properties and nucleophilic reactivity.
This masterclass provides drug development professionals with a causality-driven, self-validating operational framework for the safe handling, containment, and disposal of this compound.
Causality-Driven Hazard Profiling
To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of 5-methoxy-N-methylpyrimidin-4-amine. The presence of the secondary amine and the methoxy group on the pyrimidine ring makes this molecule a weak base and a nucleophile. When exposed to biological moisture (such as sweat, tears, or respiratory mucosa), it can cause localized pH shifts and protein interactions, leading to irritation[1].
Table 1: Hazard Profile & Mechanistic Causality
| Hazard Code | Description | Mechanistic Causality | Primary Mitigation |
| H302 | Harmful if swallowed | Systemic toxicity occurs via rapid gastrointestinal absorption of the lipophilic pyrimidine core. | Strict prohibition of food/drink; mandatory double-gloving. |
| H315 | Causes skin irritation | The nucleophilic amine interacts with epidermal proteins, triggering localized dermatitis and inflammation. | Nitrile gloves (≥0.11 mm thickness); lab coat. |
| H319 | Causes serious eye irritation | Fine powder dissolves in ocular fluid, raising local pH and causing immediate corneal irritation. | Indirect-vented safety goggles (ANSI Z87.1). |
| H335 | May cause respiratory irritation | Inhalation of micro-particulates (<10 μm) triggers mucosal defense mechanisms in the upper respiratory tract. | Handling strictly within a certified fume hood. |
Personal Protective Equipment (PPE) Architecture
In accordance with OSHA standard 29 CFR 1910.132, PPE must never be the first line of defense; it is the final barrier following engineering and administrative controls[2]. The following PPE matrix is specifically engineered for the physicochemical properties of pyrimidine amines.
Table 2: PPE Specifications & Operational Rationale
| PPE Category | Specification Standard | Operational Rationale (The "Why") |
| Eye/Face | Indirect-vented safety goggles (ANSI Z87.1 / EN 166) | Standard safety glasses leave gaps. Indirect-vented goggles prevent the ingress of airborne pyrimidine dust while preventing fogging. |
| Hand | Nitrile gloves, powder-free, min 0.11 mm (EN 374) | Nitrile provides superior chemical resistance to polar amines compared to latex, which can degrade or allow permeation of organic bases. |
| Respiratory | N95 or P100 particulate respirator (NIOSH approved) | Required only if engineering controls (fume hood) fail, or during spill cleanup outside containment, to filter out aerosolized particles[3]. |
| Body | Flame-resistant (FR) lab coat, closed-toe non-porous shoes | Protects against static discharge ignition if the powder is being handled in proximity to flammable organic solvents (e.g., Methanol, DMF). |
Self-Validating Operational Workflows
A protocol is only effective if it contains built-in verification steps. The following methodologies are designed as self-validating systems to ensure absolute trustworthiness during execution.
Workflow A: Standard Handling & Transfer
Milled pyrimidine powders often carry a static charge, causing them to cling to plastic spatulas and aerosolize when transferred.
-
Engineering Control Verification: Before opening the reagent bottle, verify the fume hood's magnehelic gauge reads a face velocity of 80–120 feet per minute (fpm). Validation: If the gauge is outside this range, execute a hard stop.
-
Don PPE: Equip FR lab coat, safety goggles, and double nitrile gloves. Validation: Inspect outer gloves for micro-tears by trapping air and applying light pressure.
-
Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents the powder from repelling and becoming airborne.
-
Transfer & Seal: Weigh the required mass of 5-methoxy-N-methylpyrimidin-4-amine, transfer to the reaction vessel, and immediately seal the vessel before removing it from the hood.
-
Decontamination: Wipe down the balance and spatula with a tissue dampened with ethanol or isopropanol to dissolve and remove residual amine.
Figure 1: Standard handling and decontamination workflow for pyrimidine amines.
Workflow B: Spill Response & EPA-Compliant Disposal
If 5-methoxy-N-methylpyrimidin-4-amine is spilled outside of a fume hood, the primary risk shifts from dermal contact to inhalation of aerosolized dust. Disposal must strictly adhere to EPA 40 CFR 262 regulations for hazardous waste generators[4].
-
Isolate & Upgrade: Evacuate personnel from the immediate vicinity. Upgrade PPE to include a NIOSH-approved P100 half-mask respirator. Validation: Perform a negative-pressure seal check on the respirator before re-entering the spill zone.
-
Dust Suppression: Do NOT sweep the dry powder. Lightly mist the spill with a compatible solvent (e.g., water or a 10% ethanol solution) to bind the particulates and eliminate the inhalation hazard.
-
Collection: Use non-sparking, disposable scoops to collect the moistened paste. Place the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Surface Neutralization: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual pyrimidine amine, followed by a water rinse.
-
Waste Segregation (EPA 40 CFR 262): Label the HDPE container explicitly as "Hazardous Waste: Toxic/Irritant Solid (5-methoxy-N-methylpyrimidin-4-amine)". Log the accumulation start date to ensure disposal within the 90-day (LQG) or 180-day (SQG) regulatory window[4].
Figure 2: Step-by-step spill response and EPA-compliant disposal workflow.
References
-
"Personal Protective Equipment Subpart I 29 CFR 1910.132", Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. osha.gov [osha.gov]
- 3. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 40 CFR Part 262 - STANDARDS APPLICABLE TO GENERATORS OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
